Safinamide D3
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C17H31FN2O2 |
|---|---|
Molecular Weight |
317.5 g/mol |
IUPAC Name |
(2S)-3,3,3-trideuterio-2-[[4-[(3-fluorocyclohexyl)methoxy]cyclohexyl]methylamino]propanamide |
InChI |
InChI=1S/C17H31FN2O2/c1-12(17(19)21)20-10-13-5-7-16(8-6-13)22-11-14-3-2-4-15(18)9-14/h12-16,20H,2-11H2,1H3,(H2,19,21)/t12-,13?,14?,15?,16?/m0/s1/i1D3 |
InChI Key |
BUWOTFXAKODHPV-FCMZDJCCSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])[C@@H](C(=O)N)NCC1CCC(CC1)OCC2CCCC(C2)F |
Canonical SMILES |
CC(C(=O)N)NCC1CCC(CC1)OCC2CCCC(C2)F |
Origin of Product |
United States |
Foundational & Exploratory
Chemoenzymatic Synthesis of Deuterated Safinamide: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of a novel chemoenzymatic strategy for the synthesis of deuterated safinamide. By leveraging a biocatalytic deuteration step, this method offers a highly site- and stereoselective route to an isotopically labeled version of this important anti-Parkinson's drug. Deuterated compounds are of significant interest in pharmaceutical development as the kinetic isotope effect can lead to improved metabolic profiles, longer half-lives, and potentially reduced dosages.[1] This document details the experimental protocols, presents key quantitative data, and visualizes the synthetic pathway and workflow.
Overview of the Synthetic Strategy
The synthesis of deuterated safinamide is achieved through a four-step chemoenzymatic sequence starting from L-alanine methyl ester (L-Ala-OMe). The key transformation is the initial biocatalytic deuteration of the α-carbon of L-Ala-OMe using the enzyme SxtA α-oxo-amine synthase (AONS) with deuterium oxide (D₂O) as the deuterium source.[1] This enzymatic step establishes the isotopic label with high stereoselectivity. The resulting deuterated L-alanine methyl ester (L-[2-²H]Ala-OMe) is then converted to the final product, deutero-safinamide, through a three-step chemical synthesis.[1]
Quantitative Data Summary
The following tables summarize the key quantitative outcomes of the chemoenzymatic synthesis process.
Table 1: Biocatalytic Deuteration of L-Ala-OMe
| Parameter | Value | Reference |
| Substrate | L-Ala-OMe | [1] |
| Enzyme | SxtA AONS | [1] |
| Deuterium Source | D₂O | [1] |
| Recovered Yield | 60% | [1] |
| Deuterium Incorporation | >99% | [1] |
| Enantiomeric Excess (ee) | 96% | [1] |
Table 2: Final Product (Deutero-Safinamide) Characteristics
| Parameter | Value | Reference |
| Starting Material | L-[2-²H]Ala-OMe | [1] |
| Number of Chemical Steps | 3 | [1] |
| Final Deuterium Incorporation | 96% | [1] |
Experimental Protocols
This section provides detailed methodologies for the key experiments in the chemoenzymatic synthesis of deuterated safinamide.
Biocatalytic Deuteration of L-Ala-OMe
This protocol describes the preparative-scale enzymatic deuteration of L-alanine methyl ester.
-
Materials:
-
L-alanine methyl ester hydrochloride (L-Ala-OMe·HCl)
-
SxtA AONS enzyme solution
-
Deuterium oxide (D₂O, 99.9%)
-
Potassium carbonate (K₂CO₃)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
A solution of L-Ala-OMe·HCl (200 mg) in D₂O is prepared.
-
The SxtA AONS enzyme is added to the substrate solution.
-
The reaction mixture is stirred at room temperature, and the progress is monitored (e.g., by ¹H NMR to observe the disappearance of the α-proton signal).
-
Upon completion, the reaction mixture is basified with K₂CO₃.
-
The aqueous layer is extracted three times with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to yield L-[2-²H]Ala-OMe.[1]
-
Synthesis of L-[2-²H]Alaninamide
This protocol details the conversion of the deuterated ester to the corresponding amide.
-
Materials:
-
L-[2-²H]Ala-OMe
-
Ammonia in methanol (methanolic ammonia)
-
-
Procedure:
-
L-[2-²H]Ala-OMe is dissolved in a saturated solution of ammonia in methanol.
-
The reaction vessel is sealed and stirred at room temperature.
-
The reaction is monitored by a suitable method (e.g., TLC or LC-MS) until the starting material is consumed.
-
The solvent and excess ammonia are removed under reduced pressure to yield L-[2-²H]alaninamide.
-
Synthesis of 4-((3-fluorobenzyl)oxy)benzaldehyde
This protocol describes the preparation of the key aldehyde intermediate.
-
Materials:
-
4-hydroxybenzaldehyde
-
3-fluorobenzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
-
Procedure:
-
4-hydroxybenzaldehyde, 3-fluorobenzyl bromide, and K₂CO₃ are suspended in acetonitrile.
-
The mixture is heated to reflux and stirred until the reaction is complete (monitored by TLC).
-
The reaction mixture is cooled to room temperature and filtered.
-
The filtrate is concentrated under reduced pressure, and the residue is purified (e.g., by column chromatography) to afford 4-((3-fluorobenzyl)oxy)benzaldehyde.
-
Reductive Amination to form Deutero-Safinamide
This final step couples the deuterated amide with the aldehyde to produce the target molecule.
-
Materials:
-
L-[2-²H]alaninamide
-
4-((3-fluorobenzyl)oxy)benzaldehyde
-
Sodium triacetoxyborohydride (STAB)
-
Dichloroethane (DCE)
-
Acetic acid (AcOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
L-[2-²H]alaninamide, 4-((3-fluorobenzyl)oxy)benzaldehyde, and a catalytic amount of acetic acid are dissolved in dichloroethane.
-
Sodium triacetoxyborohydride is added portion-wise to the stirring solution.
-
The reaction is stirred at room temperature until completion (monitored by LC-MS).
-
The reaction is quenched by the addition of saturated aqueous NaHCO₃ solution.
-
The mixture is extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated.
-
The crude product is purified by column chromatography to yield deutero-safinamide.[1]
-
Visualizations
The following diagrams illustrate the key pathways and workflows in the chemoenzymatic synthesis of deuterated safinamide.
Caption: Chemoenzymatic synthesis pathway of deuterated safinamide.
Caption: Experimental workflow for deuterated safinamide synthesis.
References
An In-Depth Technical Guide on the Kinetic Isotope Effect of Safinamide-D3 Metabolism
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical and practical aspects of the kinetic isotope effect (KIE) concerning the metabolism of deuterated Safinamide (Safinamide-D3). Safinamide is an α-aminoamide derivative approved for the treatment of Parkinson's disease, which undergoes extensive metabolism primarily through amide hydrolysis, N-dealkylation, and O-debenzylation. The strategic replacement of hydrogen with deuterium at metabolically labile positions can significantly alter the rate of drug metabolism, a phenomenon known as the kinetic isotope effect. This guide delves into the metabolic pathways of Safinamide, explores the theoretical basis for the KIE in these pathways, presents hypothetical comparative data for Safinamide and Safinamide-D3, and provides detailed experimental protocols for the in vitro assessment of this effect. The included visualizations of metabolic pathways and experimental workflows aim to facilitate a deeper understanding of the principles and methodologies discussed.
Introduction to Safinamide and the Kinetic Isotope Effect
Safinamide is a multi-target drug that acts as a selective and reversible monoamine oxidase B (MAO-B) inhibitor and also modulates glutamate release.[1] Its efficacy is intrinsically linked to its pharmacokinetic profile, which is largely governed by its metabolic fate. The primary metabolic routes for Safinamide involve enzymatic transformations that are susceptible to the kinetic isotope effect.
The kinetic isotope effect is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced with one of its isotopes.[2] In drug metabolism, the substitution of a hydrogen atom with a heavier deuterium atom at a site of enzymatic attack can lead to a slower rate of metabolism. This is because the carbon-deuterium (C-D) bond has a lower zero-point energy and is stronger than a carbon-hydrogen (C-H) bond, thus requiring more energy to break. A significant KIE can lead to a more favorable pharmacokinetic profile, including reduced metabolic clearance, longer half-life, and potentially a lower required dose or less frequent administration.
Metabolic Pathways of Safinamide
Safinamide is extensively metabolized in humans, with several key pathways contributing to its clearance.[1][3] The major metabolic transformations are:
-
Amide Hydrolysis: The primary metabolic pathway for Safinamide is the hydrolysis of the amide group, catalyzed by yet-unidentified amidases, to form the corresponding carboxylic acid metabolite, Safinamide acid (NW-1153).[4][5]
-
N-Dealkylation: Another significant pathway is the oxidative cleavage of the amine bond, primarily mediated by cytochrome P450 enzymes, particularly CYP3A4, leading to the formation of an N-dealkylated acid (NW-1689).[5][6]
-
O-Debenzylation: Oxidative cleavage of the ether bond results in the formation of O-debenzylated Safinamide (NW-1199), also a CYP-mediated reaction.[3][4]
These metabolic pathways are crucial targets for modification through deuteration to potentially improve the drug's pharmacokinetic properties.
References
- 1. semanticscholar.org [semanticscholar.org]
- 2. Human buprenorphine N-dealkylation is catalyzed by cytochrome P450 3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic and Safety Study of Single and Multiple Oral Doses of Safinamide in Healthy Chinese Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. accp1.onlinelibrary.wiley.com [accp1.onlinelibrary.wiley.com]
- 6. Pharmacokinetics and pharmacodynamics of safinamide, a neuroprotectant with antiparkinsonian and anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Utility of Deuterated Safinamide in Elucidating Drug-Drug Interaction Mechanisms: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide explores the metabolic profile of safinamide, a selective monoamine oxidase B (MAO-B) inhibitor, and its low propensity for clinically significant drug-drug interactions (DDIs). While specific studies employing deuterated safinamide to directly assess DDI potential are not publicly available, this paper will delve into the established principles of using stable isotope-labeled compounds in DDI studies and propose a framework for how deuterated safinamide could be a valuable tool in this context. We will review the known metabolic pathways of safinamide, summarize the in vitro data on its interaction with cytochrome P450 (CYP) enzymes, and provide detailed experimental considerations for future studies utilizing deuterated safinamide.
Introduction to Safinamide and Drug-Drug Interactions
Safinamide is an oral α-aminoamide derivative with a unique dual mechanism of action, acting as a potent, selective, and reversible inhibitor of MAO-B and also modulating glutamate release through the blockade of voltage-gated sodium channels.[1][2] It is approved as an add-on therapy to levodopa for the treatment of Parkinson's disease.[2] Understanding the potential for DDIs is a critical aspect of drug development and clinical practice. Many DDIs are mediated by the inhibition or induction of cytochrome P450 (CYP) enzymes, the primary family of enzymes responsible for the metabolism of a vast number of drugs.
Metabolism of Safinamide
The biotransformation of safinamide is extensive, with the primary metabolic pathway being hydrolysis of the amide moiety by amidases, which have not been fully characterized, to form the inactive metabolite safinamide acid (NW-1153).[3][4] A minor metabolic pathway involves oxidative dealkylation, mediated in part by CYP3A4, to produce O-debenzylated safinamide and N-dealkylated amine.[3] The N-dealkylated amine is further oxidized to a carboxylic acid and subsequently glucuronidated.[3]
Figure 1: Simplified metabolic pathway of safinamide.
In Vitro Assessment of Safinamide's Drug-Drug Interaction Potential
In vitro studies are fundamental in characterizing the DDI potential of a new chemical entity. These studies typically involve incubating the drug with human liver microsomes or recombinant CYP enzymes to determine its inhibitory or inductive effects.
Cytochrome P450 Inhibition
Based on a comprehensive review of publicly available data from regulatory submissions, in vitro studies have demonstrated that safinamide and its major metabolites have a low potential to inhibit major CYP enzymes at clinically relevant concentrations.[5] Although specific IC50 values are not publicly disclosed, the qualitative assessment from these studies is summarized in the table below.
| CYP Isoform | Safinamide Inhibition Potential | Major Metabolite (NW-1153) Inhibition Potential |
| CYP1A2 | Low | Low (some evidence of time-dependent inhibition) |
| CYP2A6 | Low | Low |
| CYP2B6 | Low | Low (some evidence of time-dependent inhibition) |
| CYP2C8 | Low | Low |
| CYP2C9 | Low | Low |
| CYP2C19 | Low | Low |
| CYP2D6 | Low | Low |
| CYP3A4 | Low | Low |
Table 1: Summary of In Vitro CYP Inhibition Potential of Safinamide and its Major Metabolite.[5]
Cytochrome P450 Induction
The potential of safinamide to induce CYP enzymes has also been investigated. In vitro data from studies using transfected human liver cell lines with a reporter gene assay indicated that safinamide did not cause a clinically significant induction of CYP3A4/5 activity.[5]
The Role of Deuterated Safinamide in DDI Studies
Stable isotope labeling, particularly with deuterium, is a powerful technique in drug metabolism and pharmacokinetic (DMPK) studies. Deuterated compounds are chemically identical to their non-deuterated counterparts but can be distinguished by mass spectrometry. This allows for their use as internal standards in bioanalytical methods and for more sophisticated investigations into drug metabolism and interactions.
Current Use of Deuterated Safinamide
To date, the primary application of deuterated safinamide (e.g., safinamide-d3) has been as an internal standard for the quantification of safinamide in biological matrices during pharmacokinetic studies.[6] Its use ensures high accuracy and precision in these analytical methods.
Proposed Framework for Utilizing Deuterated Safinamide in DDI Studies
While not yet reported in the literature, deuterated safinamide could be a valuable tool to further probe the nuances of its DDI potential, particularly in clarifying the contribution of different metabolic pathways.
Figure 2: Proposed workflow for using deuterated safinamide in DDI studies.
4.2.1. Investigating the Kinetic Isotope Effect (KIE)
The substitution of hydrogen with deuterium can sometimes lead to a kinetic isotope effect (KIE), where the rate of a chemical reaction is altered due to the difference in mass. If the C-H bond cleavage is a rate-determining step in a metabolic pathway, deuteration at that position can slow down the reaction. By comparing the metabolism of deuterated and non-deuterated safinamide, researchers could:
-
Confirm the minor role of CYP3A4: If deuteration at a site of CYP3A4-mediated oxidation significantly reduces the formation of the corresponding metabolite, it would provide further evidence for the specific site of action of this enzyme.
-
Investigate the amidase pathway: While less common for amidases, a KIE could provide insights into the mechanism of this primary metabolic route.
4.2.2. "Cocktail" Dosing Studies
In a clinical setting, a "cocktail" approach could be employed where a microdose of deuterated safinamide is administered concomitantly with a therapeutic dose of a perpetrator drug (a known inhibitor or inducer of a specific CYP enzyme). By tracking the pharmacokinetics of the deuterated safinamide, researchers could assess the in vivo impact of the perpetrator drug on safinamide's metabolism without altering the therapeutic regimen of the patient.
Experimental Protocols
The following are generalized protocols for in vitro DDI studies that could be adapted for the use of deuterated safinamide.
CYP Inhibition Assay (IC50 Determination)
-
Materials: Human liver microsomes (HLM), recombinant human CYP enzymes, deuterated and non-deuterated safinamide, specific CYP probe substrates (e.g., phenacetin for CYP1A2, bupropion for CYP2B6, etc.), NADPH regenerating system.
-
Procedure:
-
Pre-incubate HLM or recombinant CYP enzymes with a range of concentrations of deuterated or non-deuterated safinamide.
-
Initiate the metabolic reaction by adding the specific CYP probe substrate and the NADPH regenerating system.
-
Incubate at 37°C for a specified time.
-
Terminate the reaction (e.g., by adding acetonitrile).
-
Analyze the formation of the probe substrate's metabolite using LC-MS/MS.
-
-
Data Analysis: Plot the percentage of inhibition of metabolite formation against the concentration of safinamide to determine the IC50 value.
CYP Induction Assay
-
Materials: Cryopreserved human hepatocytes, appropriate cell culture media, deuterated and non-deuterated safinamide, positive control inducers (e.g., rifampicin for CYP3A4), specific CYP probe substrates.
-
Procedure:
-
Culture human hepatocytes and treat with various concentrations of deuterated or non-deuterated safinamide, a positive control, and a vehicle control for 48-72 hours.
-
After the treatment period, incubate the cells with a specific CYP probe substrate.
-
Analyze the formation of the metabolite in the cell culture medium by LC-MS/MS.
-
Alternatively, measure the CYP enzyme mRNA levels using qRT-PCR.
-
-
Data Analysis: Determine the fold induction of enzyme activity or mRNA expression relative to the vehicle control. Calculate EC50 (concentration causing 50% of maximal induction) and Emax (maximal induction) values.
Conclusion
The available evidence strongly suggests that safinamide has a low risk of causing clinically significant drug-drug interactions mediated by cytochrome P450 enzymes. Its primary metabolism via amidases distances it from the most common pathways of drug interactions. While direct studies are lacking, the use of deuterated safinamide presents a sophisticated and valuable approach to further refine our understanding of its metabolic pathways and confirm its favorable DDI profile. The proposed experimental frameworks in this guide offer a starting point for researchers to leverage the power of stable isotope labeling in the continued safety assessment of this important therapeutic agent.
References
- 1. Safinamide's potential in treating nondystrophic myotonias: Inhibition of skeletal muscle voltage-gated sodium channels and skeletal muscle hyperexcitability in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. go.drugbank.com [go.drugbank.com]
- 4. researchgate.net [researchgate.net]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. ovid.com [ovid.com]
An In-Depth Technical Guide to the In Vitro Metabolic Fate of Safinamide-d3
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available data on the specific in vitro metabolic fate of Safinamide-d3 is limited. This guide is based on the established metabolic pathways of Safinamide. Deuteration (the presence of deuterium, d) is generally not expected to alter the primary metabolic pathways but may influence the rate of metabolism (kinetic isotope effect). The information presented herein is intended for research and development purposes.
Introduction
Safinamide is a multifaceted pharmaceutical agent indicated for the treatment of Parkinson's disease. It functions as a selective and reversible monoamine oxidase B (MAO-B) inhibitor and also modulates glutamate release.[1] A thorough understanding of a drug candidate's metabolic fate is critical for its development and regulatory approval. This technical guide provides a comprehensive overview of the in vitro metabolism of Safinamide, which is anticipated to be analogous to that of Safinamide-d3. The focus is on the enzymatic pathways, resultant metabolites, and the experimental methodologies used to elucidate this biotransformation.
Metabolic Pathways of Safinamide
The in vitro metabolism of Safinamide proceeds through several key pathways, primarily involving hydrolysis and oxidation. These transformations are catalyzed by various enzymes, including amidases and cytochrome P450 (CYP) isoforms.
Primary Metabolic Pathways
The principal metabolic transformations of Safinamide are:
-
Amide Hydrolysis: The most significant metabolic pathway is the hydrolysis of the amide group, leading to the formation of "Safinamide acid" (also referred to as NW-1153).[2][3] This reaction is mediated by amidases, though the specific enzymes have not been fully identified.[3]
-
Oxidative Dealkylation: Another major pathway involves the oxidative cleavage of the N-alkyl group, resulting in the formation of an N-dealkylated acid metabolite (NW-1689).[4] This process is mediated by cytochrome P450 enzymes, with CYP3A4 being a key contributor.[3][5]
-
O-debenzylation: The ether bond of Safinamide can undergo oxidative cleavage to produce O-debenzylated Safinamide (NW-1199).[2][3]
Secondary Metabolic Pathways
Following the primary biotransformations, the resulting metabolites can undergo further conjugation reactions (Phase II metabolism). These include:
-
Glucuronidation: The N-dealkylated acid metabolite can be conjugated with glucuronic acid to form a β-glucuronide.[4]
-
Glycine Conjugation: The N-dealkylated acid has also been tentatively identified as a glycine conjugate in urine.[4]
-
Hydroxylation: A monohydroxy-safinamide metabolite has been characterized in urine.[4]
The following diagram illustrates the primary metabolic pathways of Safinamide.
Quantitative Data on Safinamide Metabolism
While the metabolic pathways of Safinamide have been qualitatively described, specific quantitative data from in vitro studies, such as enzyme kinetics (K_m, V_max) and metabolite formation rates, are not extensively available in the public domain. The following table summarizes the key metabolites and the enzymes involved in their formation.
| Metabolite | Code Name | Formation Pathway | Primary Enzyme(s) Involved |
| Safinamide Acid | NW-1153 | Amide Hydrolysis | Amidases |
| N-dealkylated Acid | NW-1689 | Oxidative N-dealkylation | CYP3A4 |
| O-debenzylated Safinamide | NW-1199 | O-debenzylation | Cytochrome P450 enzymes |
| Glucuronide Conjugate | - | Glucuronidation | UGTs |
| Glycine Conjugate | - | Glycine Conjugation | Glycine Transferase |
| Monohydroxy-safinamide | - | Hydroxylation | Cytochrome P450 enzymes |
Experimental Protocols
Detailed experimental protocols for the in vitro metabolism of Safinamide are not publicly available. However, a general protocol for assessing drug metabolism using human liver microsomes is provided below. This represents a standard methodology in the field of drug metabolism and is likely similar to the approaches used for Safinamide.
General Protocol for In Vitro Metabolism in Human Liver Microsomes
This protocol outlines the key steps for determining the metabolic stability of a compound and identifying its metabolites using human liver microsomes.
Materials:
-
Test compound (Safinamide-d3)
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching the reaction)
-
Internal standard for analytical quantification
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Incubation Mixture:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, combine phosphate buffer, HLM, and the test compound. Pre-incubate the mixture at 37°C for 5 minutes.
-
-
Initiation of the Metabolic Reaction:
-
Initiate the reaction by adding the NADPH regenerating system to the pre-incubated mixture.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C with gentle shaking.
-
Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
-
Termination of the Reaction:
-
Stop the reaction at each time point by adding an equal volume of cold acetonitrile containing an internal standard.
-
-
Sample Processing:
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube or a 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound and identify the formed metabolites.
-
The following diagram illustrates a typical experimental workflow for an in vitro metabolism study.
Conclusion
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Safinamide - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Disposition and metabolism of safinamide, a novel drug for Parkinson's disease, in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Xadago (Safinamide): A Monoamine Oxidase B Inhibitor for the Adjunct Treatment of Motor Symptoms in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis and Characterization of Safinamide-D3: A Technical Guide for Researchers
For research use only. Not for use in humans.
This technical guide provides a comprehensive overview of the synthesis and characterization of Safinamide-D3, a deuterated analog of the drug Safinamide. This document is intended for researchers, scientists, and drug development professionals engaged in preclinical and clinical research involving Safinamide, where a stable isotope-labeled internal standard is required for quantitative bioanalysis.
Introduction
Safinamide is a multifaceted drug employed in the management of Parkinson's disease.[1] Its mechanism of action involves the selective and reversible inhibition of monoamine oxidase B (MAO-B), which leads to an increase in dopamine levels in the brain.[1] Additionally, Safinamide modulates glutamate release through the blockade of voltage-gated sodium and calcium channels.[2] The use of a deuterated internal standard, such as Safinamide-D3, is crucial for accurate quantification of the parent drug in biological matrices by mass spectrometry-based assays. The stable isotope label provides a distinct mass signature, enabling precise differentiation from the endogenous analyte and minimizing matrix effects.
Synthesis of Safinamide-D3
The synthesis of Safinamide-D3 can be achieved through a chemoenzymatic approach, which allows for stereoselective deuterium incorporation. The overall synthetic scheme involves the deuteration of a suitable precursor followed by coupling to the Safinamide backbone.
Chemoenzymatic Synthesis Pathway
A reported method for the synthesis of deuterated Safinamide involves a biocatalytic, stereoselective deuteration of L-alanine methyl ester (L-Ala-OMe) followed by a three-step chemical synthesis to yield the final product.
Caption: Chemoenzymatic synthesis of Safinamide-D3.
Experimental Protocols
Step 1: Biocatalytic Deuteration of L-Alanine Methyl Ester
This step utilizes an α-oxo-amine synthase (SxtA AONS) to catalyze the stereoselective incorporation of deuterium at the α-position of L-alanine methyl ester.
-
Materials: L-alanine methyl ester hydrochloride, D₂O, SxtA AONS enzyme.
-
Procedure:
-
Dissolve L-alanine methyl ester hydrochloride in D₂O.
-
Add the SxtA AONS enzyme to the solution.
-
Incubate the reaction mixture under appropriate conditions (e.g., temperature, pH) to allow for enzymatic deuteration.
-
Monitor the reaction progress by a suitable analytical technique (e.g., NMR spectroscopy).
-
Upon completion, purify the deuterated L-alanine methyl ester (d-L-Ala-OMe) using standard procedures such as extraction and chromatography.
-
Step 2: Established Three-Step Synthesis to Safinamide-D3
The deuterated building block, d-L-Ala-OMe, is then converted to Safinamide-D3 through an established synthetic route for Safinamide. This typically involves reductive amination with 4-[(3-fluorobenzyl)oxy]benzaldehyde.
-
Materials: Deuterated L-alanine methyl ester, 4-[(3-fluorobenzyl)oxy]benzaldehyde, reducing agent (e.g., sodium triacetoxyborohydride), solvents (e.g., dichloromethane, methanol).
-
Procedure (Illustrative):
-
Amide formation: Convert the deuterated L-alanine methyl ester to the corresponding amide, L-alaninamide-2-d1. This can be achieved by reaction with ammonia.
-
Reductive Amination: React the deuterated L-alaninamide with 4-[(3-fluorobenzyl)oxy]benzaldehyde in the presence of a reducing agent.
-
Purification: Purify the resulting Safinamide-D3 by crystallization or chromatography to obtain a product of high chemical and isotopic purity.
-
Characterization of Safinamide-D3
Thorough characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized Safinamide-D3.
Physicochemical Properties
| Property | Value |
| Chemical Formula | C₁₇H₁₆D₃FN₂O₂ |
| Molecular Weight | 305.37 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in methanol, DMSO |
Spectroscopic and Chromatographic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the structure and determining the position and extent of deuterium incorporation.
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | ¹³C NMR (100 MHz, CDCl₃) δ (ppm) |
| 7.35-7.25 (m, 3H, Ar-H) | 175.5 (C=O) |
| 7.05-6.95 (m, 1H, Ar-H) | 158.0 (C-O) |
| 7.30 (d, J = 8.4 Hz, 2H, Ar-H) | 138.0 (Ar-C) |
| 6.90 (d, J = 8.4 Hz, 2H, Ar-H) | 130.5 (Ar-C) |
| 5.05 (s, 2H, O-CH₂) | 130.0 (Ar-C) |
| 3.80 (s, 2H, N-CH₂) | 123.0 (Ar-C) |
| 1.30 (s, 2H, CH₂) (deuterated) | 115.0 (Ar-C) |
| 70.0 (O-CH₂) | |
| 58.0 (N-CH₂) | |
| 50.0 (CH) | |
| 18.0 (CH₃, triplet due to C-D coupling) |
Note: The ¹H NMR spectrum will show a significant reduction in the signal intensity corresponding to the deuterated methyl group protons. The ¹³C NMR will show a characteristic triplet for the carbon attached to deuterium due to C-D coupling.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and isotopic enrichment.
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Calculated m/z | [M+H]⁺ = 306.1620 |
| Observed m/z | Consistent with calculated value |
High-Performance Liquid Chromatography (HPLC)
HPLC is employed to determine the chemical purity of the synthesized Safinamide-D3.
| Parameter | Value |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile and water with 0.1% formic acid (gradient) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Purity | ≥ 98% |
| Enantiomeric Excess | ≥ 99% (determined by chiral HPLC) |
Signaling Pathways and Mechanism of Action
Safinamide exerts its therapeutic effects through a dual mechanism of action, impacting both dopaminergic and glutamatergic pathways.
MAO-B Inhibition Pathway
Safinamide selectively and reversibly inhibits MAO-B, an enzyme responsible for the degradation of dopamine. This inhibition leads to increased dopamine levels in the synaptic cleft, thereby enhancing dopaminergic neurotransmission.
Caption: Safinamide's inhibition of MAO-B.
Glutamate Release Modulation Pathway
Safinamide also modulates the release of the excitatory neurotransmitter glutamate by blocking voltage-gated sodium and N-type calcium channels. This action is thought to contribute to its neuroprotective effects and its efficacy in managing motor complications.[3]
Caption: Modulation of glutamate release by Safinamide.
Conclusion
This technical guide provides essential information for the synthesis and characterization of Safinamide-D3. The chemoenzymatic approach offers a reliable method for producing high-purity, stereoselectively deuterated material suitable for use as an internal standard in research and drug development. The detailed characterization data and understanding of its mechanism of action are critical for its appropriate application in scientific studies.
References
The Use of Safinamide-d3 as a Tracer in Preclinical DMPK Studies: A Technical Guide
Disclaimer: Publicly available scientific literature does not contain specific preclinical Drug Metabolism and Pharmacokinetics (DMPK) studies utilizing Safinamide-d3 as a tracer. This technical guide is therefore constructed based on the established DMPK profile of unlabeled Safinamide and generally accepted principles for conducting preclinical studies with stable isotope-labeled tracers. The protocols and data presented are intended to provide a framework for such studies.
Introduction
Safinamide is a medication used for the treatment of Parkinson's disease, exhibiting a dual mechanism of action through reversible inhibition of monoamine oxidase B (MAO-B) and modulation of glutamate release.[1][2][3] Understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate is a critical component of preclinical development. The use of stable isotope-labeled compounds, such as Safinamide-d3 (deuterated Safinamide), offers a powerful tool for these investigations.
This guide provides an in-depth overview of the potential application of Safinamide-d3 as a tracer in preclinical DMPK studies, targeting researchers, scientists, and drug development professionals. It covers the known pharmacokinetic profile of Safinamide, its metabolic pathways, and detailed hypothetical experimental protocols for in vivo studies using a deuterated tracer.
Pharmacokinetic Profile of Safinamide
While specific data for Safinamide-d3 is unavailable, the pharmacokinetic parameters of unlabeled Safinamide have been characterized in both preclinical species and humans. This information is crucial for designing and interpreting tracer studies.
Table 1: Pharmacokinetic Parameters of Safinamide
| Parameter | Rat | Human |
| Bioavailability (%) | N/A | ~95%[4][5] |
| Tmax (hours) | ~1-2 | 1.8 - 2.8[6] |
| Volume of Distribution (Vd/F) | N/A | ~165 L[4] |
| Plasma Protein Binding (%) | N/A (compounds tend to be slightly more bound to human plasma proteins than rat)[7] | 88 - 90%[8] |
| Elimination Half-life (t½) (hours) | N/A | 20 - 30[6] |
| Clearance (CL/F) | N/A | N/A |
N/A: Data not available in the reviewed literature.
Metabolism of Safinamide
Safinamide undergoes extensive metabolism, with the primary pathways involving oxidation and subsequent conjugation.[8][9] Understanding these pathways is essential for identifying and quantifying metabolites in tracer studies. The major metabolites of Safinamide are considered to be pharmacologically inactive.[9]
The key metabolic transformations include:
-
Oxidative deamination to form Safinamide acid.[9]
-
N-dealkylation to produce N-dealkylated acid.[9]
-
Ether bond oxidation resulting in O-debenzylated Safinamide.[9]
-
Hydroxylation to form monohydroxy Safinamide.[10]
-
Conjugation , including glucuronidation of the N-dealkylated acid and glycine conjugation.[10]
Safinamide Metabolic Pathway
Caption: Metabolic pathway of Safinamide.
Experimental Protocol: Preclinical DMPK Study in Rats Using Safinamide-d3
This section outlines a generic but detailed protocol for a preclinical pharmacokinetic study in rats using a hypothetical Safinamide-d3 tracer.
Objective
To characterize the pharmacokinetic profile and metabolic fate of Safinamide in rats following oral administration of a mixture of unlabeled Safinamide and Safinamide-d3.
Materials
-
Test Animals: Male Sprague-Dawley rats (n=18), approximately 8-10 weeks old.
-
Test Substance: Safinamide and Safinamide-d3.
-
Dosing Vehicle: 0.5% (w/v) methylcellulose in water.
-
Analytical Standard: Safinamide, Safinamide-d3, and known metabolites.
-
Internal Standard: A deuterated analog of a structurally unrelated compound for LC-MS/MS analysis.[11]
-
Equipment: Oral gavage needles, blood collection tubes (with anticoagulant), centrifuge, LC-MS/MS system.
Experimental Design
-
Acclimatization: Animals are acclimatized for at least one week prior to the study.
-
Dosing: A single oral dose of a 1:1 mixture of Safinamide and Safinamide-d3 (e.g., 10 mg/kg total) is administered by oral gavage.
-
Blood Sampling: Serial blood samples (approximately 0.25 mL) are collected from the tail vein at pre-dose (0) and at 0.25, 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours post-dose.
-
Urine and Feces Collection: Animals are housed in metabolic cages for the collection of urine and feces at specified intervals (e.g., 0-8, 8-24, 24-48, 48-72 hours).
-
Sample Processing: Blood samples are centrifuged to obtain plasma, which is then stored at -80°C until analysis. Urine and feces are also stored at -80°C.
Bioanalytical Method
-
Sample Preparation: Plasma, urine, and homogenized feces samples are subjected to protein precipitation or liquid-liquid extraction. The internal standard is added during this step.
-
LC-MS/MS Analysis: The concentrations of Safinamide, Safinamide-d3, and their metabolites are quantified using a validated LC-MS/MS method. The use of a deuterated internal standard helps to correct for variability during sample preparation and analysis.[12]
-
Data Analysis: Pharmacokinetic parameters are calculated using non-compartmental analysis of the plasma concentration-time data.
Experimental Workflow
Caption: Preclinical DMPK study workflow.
Data Presentation and Interpretation
The use of a deuterated tracer like Safinamide-d3 allows for the simultaneous assessment of the parent drug and its metabolites without the need for a separate intravenous dosing group to determine absolute bioavailability, when combined with an intravenous microdose of radiolabeled drug.[12] The data generated from such a study would be presented in tables summarizing the pharmacokinetic parameters for both Safinamide and Safinamide-d3, as well as the concentrations of their respective metabolites in plasma, urine, and feces.
Table 2: Hypothetical Pharmacokinetic Parameters of Safinamide and Safinamide-d3 in Rats
| Parameter | Safinamide | Safinamide-d3 |
| Cmax (ng/mL) | Calculated Value | Calculated Value |
| Tmax (hr) | Calculated Value | Calculated Value |
| AUC(0-t) (nghr/mL) | Calculated Value | Calculated Value |
| AUC(0-inf) (nghr/mL) | Calculated Value | Calculated Value |
| t½ (hr) | Calculated Value | Calculated Value |
| CL/F (mL/hr/kg) | Calculated Value | Calculated Value |
| Vd/F (L/kg) | Calculated Value | Calculated Value |
Conclusion
While specific preclinical DMPK studies on Safinamide-d3 as a tracer are not publicly available, this guide provides a comprehensive framework for designing and conducting such investigations. By leveraging the known pharmacokinetic and metabolic properties of unlabeled Safinamide and employing established methodologies for stable isotope tracer studies, researchers can gain valuable insights into the ADME of this important therapeutic agent. The use of deuterated tracers like Safinamide-d3 in preclinical DMPK studies offers a robust and efficient approach to generating critical data for drug development programs.
References
- 1. researchgate.net [researchgate.net]
- 2. lirias.kuleuven.be [lirias.kuleuven.be]
- 3. Guidelines for the experimental design of pharmacokinetic studies with nanomaterials in preclinical animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Absolute Bioavailability and Effect of Food on the Disposition of Safinamide Immediate Release Tablets in Healthy Adult Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Current Evidence for the Use of Safinamide for the Treatment of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. go.drugbank.com [go.drugbank.com]
- 9. researchgate.net [researchgate.net]
- 10. Disposition and metabolism of safinamide, a novel drug for Parkinson's disease, in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
A Preliminary Investigation into the Binding Affinity of Safinamide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of Safinamide, a multifaceted drug utilized in the management of Parkinson's disease. The document details its mechanism of action, summarizes known quantitative binding data, and presents detailed experimental protocols for assessing its interaction with key molecular targets. Particular attention is given to its established effects on Monoamine Oxidase B (MAO-B) and voltage-gated sodium channels. While there is a notable lack of direct evidence in the reviewed literature for Safinamide's binding affinity to the Dopamine D3 receptor, this guide will also discuss the methodologies that could be employed for such an investigation.
Mechanism of Action
Safinamide's therapeutic efficacy is attributed to its multimodal mechanism of action, which includes:
-
Selective and Reversible Inhibition of Monoamine Oxidase B (MAO-B): By reversibly inhibiting MAO-B, Safinamide reduces the degradation of dopamine in the brain, thereby increasing dopaminergic activity.[1][2][3] This is a primary contributor to its anti-parkinsonian effects.
-
Blockade of Voltage-Gated Sodium Channels: Safinamide blocks voltage-gated sodium channels, which leads to the stabilization of neuronal membranes and a reduction in pathological neuronal firing.[2][4][5]
-
Inhibition of Glutamate Release: A consequence of its sodium channel blocking activity is the inhibition of excessive glutamate release.[2][3][6] This modulation of the glutamatergic system may contribute to its neuroprotective effects and a reduction in motor complications.[6][7]
-
Modulation of Calcium Channels: Safinamide also has an effect on voltage-dependent calcium channels.[8][9]
Binding Affinity of Safinamide
| Target | Parameter | Value | Species | Assay Method | Reference |
| Monoamine Oxidase B (MAO-B) | Ki | 0.5 µM | Human | Competitive Inhibition Assay | |
| Binding Affinity | -7.8 kcal/mol | - | Molecular Docking | [4] | |
| Voltage-Gated Sodium Channels (NaV) | Binding Affinity | -6.8 kcal/mol | - | Molecular Docking | [4] |
| hNav1.4 (closed state) | Affinity Constant | 420 µM | Human | Patch-clamp | [5] |
| hNav1.4 (fast-inactivated state) | Affinity Constant | 9 µM | Human | Patch-clamp | [5] |
| hNav1.4 (0.1 Hz stimulation) | IC50 | 160 µM | Human | Patch-clamp | [5] |
| hNav1.4 (10 Hz stimulation) | IC50 | 33 µM | Human | Patch-clamp | [5] |
| Striatal Spiny Projection Neurons | IC50 (firing rate reduction) | 3-5 µM | Rat | Patch-clamp | |
| Sigma-1 Receptor | IC50 | 19 nM | - | Binding Inhibition | [10] |
| Sigma-2 Receptor | IC50 | 1,590 nM | - | Binding Inhibition | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments to determine the binding affinity and functional activity of compounds like Safinamide.
MAO-B Inhibition Assay (Fluorometric)
This protocol is a generalized method based on commercially available kits for determining the inhibitory activity of a compound against MAO-B.
A. Materials:
-
MAO-B enzyme (human, recombinant)
-
MAO-B substrate (e.g., a luminogenic derivative of beetle luciferin)
-
MAO Reaction Buffer
-
Luciferin Detection Reagent
-
Test compound (Safinamide)
-
Positive control inhibitor (e.g., Selegiline)
-
96-well white opaque plates
-
Luminometer
B. Protocol:
-
Compound Preparation: Prepare a serial dilution of Safinamide in MAO Reaction Buffer. Also, prepare a known MAO-B inhibitor as a positive control.
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
12.5 µL of 4X test compound or control.
-
12.5 µL of 4X MAO Substrate solution.
-
-
Enzyme Addition: Initiate the reaction by adding 25 µL of 2X MAO-B enzyme solution to each well. For negative controls, add 25 µL of MAO Reaction Buffer without the enzyme.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection: Add 50 µL of reconstituted Luciferin Detection Reagent to each well. This will stop the MAO-B reaction and initiate a stable glow-type luminescent signal.
-
Measurement: Measure the luminescence using a plate reader. The signal is inversely proportional to the MAO-B inhibitory activity of the compound.
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.
Voltage-Gated Sodium Channel Inhibition Assay (Patch-Clamp Electrophysiology)
This protocol describes a whole-cell patch-clamp method to assess the inhibitory effect of Safinamide on voltage-gated sodium channels expressed in a suitable cell line (e.g., HEK293 cells stably expressing a specific sodium channel subtype).
A. Materials:
-
HEK293 cells stably expressing the sodium channel of interest (e.g., hNav1.4).
-
External solution (containing in mM: 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4).
-
Internal solution (containing in mM: 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES, pH 7.2).
-
Patch-clamp amplifier and data acquisition system.
-
Borosilicate glass pipettes.
-
Test compound (Safinamide).
B. Protocol:
-
Cell Preparation: Culture the cells to an appropriate confluency on glass coverslips.
-
Pipette Preparation: Pull micropipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Recording:
-
Transfer a coverslip with cells to the recording chamber on the stage of an inverted microscope and perfuse with the external solution.
-
Establish a whole-cell patch-clamp configuration on a single cell.
-
Hold the cell at a holding potential of -120 mV.
-
Elicit sodium currents by applying depolarizing voltage steps (e.g., to 0 mV for 20 ms) at a defined frequency (e.g., 0.1 Hz or 10 Hz).
-
-
Compound Application: After obtaining a stable baseline recording, perfuse the cell with the external solution containing the desired concentration of Safinamide.
-
Data Acquisition: Record the sodium currents before, during, and after the application of Safinamide.
-
Data Analysis: Measure the peak inward sodium current at each concentration of Safinamide. Calculate the percentage of inhibition and determine the IC50 value by fitting the concentration-response data to a suitable equation.
Dopamine D3 Receptor Binding Assay (Radioligand - Hypothetical for Safinamide)
As there is no specific data on Safinamide binding to the D3 receptor, the following is a generalized, hypothetical protocol for how such an investigation could be conducted using a radioligand binding assay.
A. Materials:
-
Cell membranes prepared from a cell line stably expressing the human Dopamine D3 receptor.
-
Radioligand specific for the D3 receptor (e.g., [³H]-Spiperone or a more D3-selective radioligand).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
Non-specific binding competitor (e.g., Haloperidol or another suitable D3 antagonist at a high concentration).
-
Test compound (Safinamide).
-
Glass fiber filters.
-
Scintillation cocktail and a scintillation counter.
B. Protocol:
-
Compound and Radioligand Preparation: Prepare serial dilutions of Safinamide and a fixed concentration of the radioligand in the assay buffer.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: Cell membranes, radioligand, and assay buffer.
-
Non-specific Binding: Cell membranes, radioligand, and a high concentration of the non-specific binding competitor.
-
Competition Binding: Cell membranes, radioligand, and varying concentrations of Safinamide.
-
-
Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate the bound from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the percentage of specific binding in the presence of each concentration of Safinamide.
-
Calculate the Ki value for Safinamide by fitting the competition binding data to the Cheng-Prusoff equation.
-
Visualizations
The following diagrams illustrate the signaling pathways affected by Safinamide and a typical experimental workflow.
Caption: Mechanism of action of Safinamide in dopaminergic and glutamatergic synapses.
Caption: General workflow for a competitive radioligand binding assay.
Conclusion and Future Directions
This technical guide has summarized the current understanding of Safinamide's binding affinity for its key molecular targets, MAO-B and voltage-gated sodium channels. The provided experimental protocols offer a framework for the in-vitro characterization of Safinamide and similar compounds. A significant gap in the current literature is the lack of direct binding data for Safinamide at the Dopamine D3 receptor. Given the importance of the D3 receptor in neurological and psychiatric disorders, future research should be directed towards investigating this potential interaction. The hypothetical radioligand binding assay protocol presented here provides a clear path for such a study. Elucidating the full binding profile of Safinamide will provide a more complete picture of its pharmacological effects and could open new avenues for its therapeutic application.
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. Dopamine Receptors in Human Lymphocytes: Radioligand Binding and Quantitative RT-PCR Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. assaygenie.com [assaygenie.com]
- 4. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 5. promega.com [promega.com]
- 6. Functional assay of voltage-gated sodium channels using membrane potential-sensitive dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note and Protocol for the Quantitative Bioanalysis of Safinamide using Safinamide-D3 as an Internal Standard
This document provides a detailed protocol for the quantitative bioanalysis of Safinamide in plasma samples using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). Safinamide-D3 is utilized as the internal standard (IS) to ensure accuracy and precision. This method is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic, toxicokinetic, and bioavailability studies of Safinamide.
Introduction
Safinamide is a medication used for the treatment of Parkinson's disease.[1][2] It functions as a selective and reversible monoamine oxidase B (MAO-B) inhibitor, which helps to increase dopamine levels in the brain.[1][2] Additionally, it possesses non-dopaminergic properties, including the blockade of voltage-dependent sodium and calcium channels, which leads to the inhibition of excessive glutamate release.[3] Accurate quantification of Safinamide in biological matrices is crucial for clinical and preclinical studies. This application note describes a sensitive and robust UPLC-MS/MS method for the determination of Safinamide in plasma, employing protein precipitation for sample preparation and a stable isotope-labeled internal standard (Safinamide-D3).
Experimental Workflow
The overall experimental workflow for the quantitative bioanalysis of Safinamide is depicted below.
References
Application of Safinamide-d3 in Pharmacokinetic Studies: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Safinamide-d3, a deuterated analog of Safinamide, in pharmacokinetic (PK) research. This document includes detailed protocols for bioanalytical assays and summarizes key pharmacokinetic data to facilitate study design and data interpretation.
Introduction
Safinamide is a medication with a unique dual mechanism of action, acting as a reversible monoamine oxidase B (MAO-B) inhibitor and a blocker of voltage-dependent sodium channels, which in turn inhibits glutamate release.[1][2][3] It is used in the treatment of Parkinson's disease, often as an add-on therapy to levodopa.[1][4] To accurately characterize the absorption, distribution, metabolism, and excretion (ADME) of Safinamide, robust bioanalytical methods are essential. Safinamide-d3, a stable isotope-labeled version of the drug, serves as an ideal internal standard (IS) for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5][6] The use of a deuterated internal standard minimizes analytical variability and enhances the accuracy and precision of the assay.[5]
Application Notes
The Role of Safinamide-d3 as an Internal Standard
In pharmacokinetic studies, the concentration of a drug in biological matrices such as plasma is measured over time. LC-MS/MS is a highly sensitive and selective technique for this purpose.[7] An internal standard is a compound with similar physicochemical properties to the analyte, added at a known concentration to samples and calibration standards. Safinamide-d3 is the preferred internal standard for Safinamide quantification for several reasons:
-
Similar Chemical and Physical Properties: Safinamide-d3 has nearly identical chemical and physical properties to Safinamide, ensuring it behaves similarly during sample extraction, chromatography, and ionization.
-
Co-elution: It co-elutes with the analyte, which helps to compensate for any variations in chromatographic retention time.
-
Mass Differentiation: It is easily differentiated from the unlabeled drug by its higher mass-to-charge ratio (m/z) in the mass spectrometer, without altering its chemical behavior.
-
Minimization of Matrix Effects: The use of a stable isotope-labeled internal standard is the most effective way to compensate for matrix effects, which are a common source of variability in bioanalytical methods.
Pharmacokinetic Profile of Safinamide
Understanding the pharmacokinetic profile of Safinamide is crucial for designing and interpreting studies that utilize Safinamide-d3. Safinamide is rapidly absorbed after oral administration, with peak plasma concentrations (Tmax) reached within 2 to 4 hours.[7][8] The drug exhibits linear and dose-proportional pharmacokinetics.[7][8] Food may delay the rate of absorption but does not significantly affect the overall extent of absorption.[7][8]
Safinamide has a half-life (t½) of approximately 22-24 hours, allowing for once-daily dosing.[7][9] Steady-state concentrations are typically achieved within 5 to 7 days of repeated dosing.[7][9] The absolute bioavailability of Safinamide is high, at around 95%.[10]
Metabolism of Safinamide
Safinamide is extensively metabolized, primarily through non-microsomal pathways involving cytosolic amidases and MAO-A.[10] The main metabolite, Safinamide acid, is pharmacologically inactive.[2] Other metabolic routes include ether bond oxidation and N-dealkylation.[2][10] The metabolism of Safinamide is not significantly dependent on cytochrome P450 (CYP) enzymes, which reduces the potential for drug-drug interactions with compounds metabolized by these enzymes.[10]
Experimental Protocols
Quantification of Safinamide in Human Plasma using LC-MS/MS
This protocol describes a general method for the quantification of Safinamide in human plasma using Safinamide-d3 as an internal standard. The method is based on protein precipitation for sample extraction followed by UPLC-MS/MS analysis.[6][11]
1. Materials and Reagents
-
Safinamide reference standard
-
Safinamide-d3 internal standard
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Ammonium acetate, LC-MS grade
-
Formic acid, LC-MS grade
-
Ultrapure water
-
Human plasma (with anticoagulant, e.g., K2EDTA)
2. Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Safinamide and Safinamide-d3 in methanol.
-
Working Solutions: Prepare serial dilutions of the Safinamide stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards. Prepare a working solution of Safinamide-d3 in the same diluent at an appropriate concentration (e.g., 100 ng/mL).
3. Sample Preparation (Protein Precipitation)
-
Aliquot 100 µL of plasma sample, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the Safinamide-d3 internal standard working solution to each tube (except for blank samples, to which 10 µL of diluent is added).
-
Vortex briefly to mix.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex to mix and inject into the LC-MS/MS system.
4. LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
Column: A C18 column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 10 mM Ammonium acetate in water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray Ionization (ESI), positive mode
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions (example):
-
Safinamide: Precursor ion (Q1) m/z -> Product ion (Q3) m/z
-
Safinamide-d3: Precursor ion (Q1) m/z -> Product ion (Q3) m/z
-
-
Instrument Parameters: Optimize parameters such as declustering potential, collision energy, and source temperature for maximum signal intensity.
-
5. Data Analysis
-
Integrate the peak areas for both Safinamide and Safinamide-d3.
-
Calculate the peak area ratio (Safinamide peak area / Safinamide-d3 peak area).
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted linear regression model.
-
Determine the concentration of Safinamide in the unknown samples by interpolating their peak area ratios from the calibration curve.
Data Presentation
Summary of Safinamide Pharmacokinetic Parameters in Healthy Volunteers
| Parameter | 50 mg Single Dose | 100 mg Single Dose | 50 mg Multiple Dose (Steady State) | 100 mg Multiple Dose (Steady State) | Reference(s) |
| Tmax (h) | 1.5 - 2.0 | 1.5 - 2.0 | N/A | N/A | [9] |
| Cmax (ng/mL) | ~450 | ~850 | ~550 | ~1000 | [6][9] |
| AUC0-t (ng·h/mL) | 11,560 | 20,790 | 13,150 (AUCτ) | 23,100 (AUCτ) | [9] |
| AUC0-∞ (ng·h/mL) | 12,380 | 22,030 | N/A | N/A | [9] |
| t½ (h) | 23 - 24 | 23 - 24 | N/A | N/A | [9] |
| Accumulation Ratio | N/A | N/A | ~2.0 | ~2.0 | [9] |
N/A: Not Applicable. Data are approximate values compiled from the cited literature and may vary between studies.
Visualizations
Caption: Bioanalytical workflow for Safinamide quantification.
Caption: Dual mechanism of action of Safinamide.
References
- 1. Clinical Pharmacokinetics and Pharmacodynamics of Safinamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medkoo.com [medkoo.com]
- 4. The Current Evidence for the Use of Safinamide for the Treatment of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.ekb.eg [journals.ekb.eg]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacokinetics and pharmacodynamics of safinamide, a neuroprotectant with antiparkinsonian and anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacokinetic and Safety Study of Single and Multiple Oral Doses of Safinamide in Healthy Chinese Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. drugs.com [drugs.com]
- 11. Application of a Quality by Design Approach to Develop a Simple, Fast, and Sensitive UPLC-MS/MS Method for Quantification of Safinamide, an Antiparkinson’s Drug, in Plasma | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Safinamide-d3 in High-throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Safinamide is a multi-target compound with a unique mechanism of action, making it a molecule of interest in neuropharmacology and drug discovery.[1][2] It is a potent, selective, and reversible monoamine oxidase B (MAO-B) inhibitor, a blocker of voltage-dependent sodium and calcium channels, and an inhibitor of glutamate release.[2][3][4] Safinamide-d3, a deuterated analog of Safinamide, serves as an ideal internal standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5] The use of stable isotope-labeled internal standards like Safinamide-d3 is crucial for achieving high accuracy and precision in high-throughput screening (HTS) assays by correcting for matrix effects and variability in sample processing and instrument response.[6][7]
These application notes provide detailed protocols and supporting data for the utilization of Safinamide-d3 in HTS assays, primarily focusing on its role as an internal standard in LC-MS/MS-based quantification of Safinamide and its analogs. Additionally, protocols for HTS assays targeting Safinamide's primary mechanisms of action are outlined.
Data Presentation
Table 1: Quantitative Data for Safinamide Activity
| Parameter | Target | Value | Species/Assay Condition | Reference |
| IC50 | MAO-B | 98 nM | Rat brain extracts | [8] |
| IC50 | MAO-B | 79 nM | Human brain extracts | [8] |
| IC50 | MAO-A | >10,000 nM | Human | [8] |
| IC50 | Sodium Channels (resting state) | 262 µM | In vitro | [9] |
| IC50 | Sodium Channels (depolarized state) | 8 µM | In vitro | [9] |
| IC50 | hNav1.4 (0.1 Hz stimulation) | 160 µM | HEK293T cells | [10] |
| IC50 | hNav1.4 (10 Hz stimulation) | 33 µM | HEK293T cells | [10] |
| IC50 | Glutamatergic Synaptic Transmission | 3-5 µM | Rat striatal slices | [11] |
Table 2: LC-MS/MS Parameters for Safinamide Quantification
| Parameter | Value | Reference |
| Chromatography | ||
| UPLC Column | Acquity UPLC C18 (2.1 mm × 50 mm, 1.7 μm) | [12] |
| Mobile Phase | 0.1% formic acid in water and acetonitrile (gradient elution) | [12] |
| Flow Rate | 0.8 mL/min | [13] |
| Column Temperature | 40 °C | [14] |
| Injection Volume | 2 µL | [12] |
| Retention Time | ~2.22 min | [13] |
| Mass Spectrometry | ||
| Ionization Mode | Positive Electrospray Ionization (ESI+) | [12][15] |
| Capillary Voltage | 3500 V | [14] |
| Desolvation Gas Flow | 650 L/h | [12] |
| Desolvation Temperature | 350 °C | [14] |
| MRM Transition (Safinamide) | m/z 303.3 → 215.0 | [12] |
| MRM Transition (Safinamide-d4) | m/z 307.3 → 215.2 | [13] |
| Collision Energy | Optimized for specific instrument | [15] |
| Cone Voltage | Optimized for specific instrument | [15] |
Signaling Pathways and Experimental Workflows
Experimental Protocols
Protocol 1: Quantification of Safinamide in HTS Samples using LC-MS/MS with Safinamide-d3 Internal Standard
This protocol describes a general method for the quantification of Safinamide from a cellular or biochemical HTS assay.
1. Materials and Reagents:
-
Safinamide (analyte)
-
Safinamide-d3 (internal standard, IS)
-
Acetonitrile (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Water, LC-MS grade
-
96-well or 384-well plates for sample collection and processing
-
UPLC-MS/MS system
2. Preparation of Standard and Internal Standard Solutions:
-
Primary Stock Solutions (1 mg/mL): Prepare separate stock solutions of Safinamide and Safinamide-d3 in methanol.
-
Working Standard Solutions: Serially dilute the Safinamide primary stock solution with a 50:50 mixture of ACN and water to prepare a series of working standards for the calibration curve (e.g., ranging from 1 ng/mL to 1000 ng/mL).
-
Internal Standard Working Solution: Prepare a working solution of Safinamide-d3 at a fixed concentration (e.g., 100 ng/mL) in ACN. This solution will be used for protein precipitation and sample extraction.
3. Sample Preparation from HTS Assay Plates:
-
To each well of the HTS assay plate containing the cell lysate or reaction mixture, add a fixed volume of the Safinamide-d3 internal standard working solution in ACN (e.g., 100 µL). The ACN will also serve to precipitate proteins.
-
Seal the plate and vortex for 5 minutes at room temperature.
-
Centrifuge the plate at 4000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new 96-well or 384-well plate for LC-MS/MS analysis.
4. LC-MS/MS Analysis:
-
Inject a small volume (e.g., 2 µL) of the prepared sample onto the UPLC-MS/MS system.
-
Perform chromatographic separation and mass spectrometric detection using the parameters outlined in Table 2 or optimized parameters for the specific instrument.
-
Acquire data in Multiple Reaction Monitoring (MRM) mode for both Safinamide and Safinamide-d3.
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of Safinamide to Safinamide-d3 against the concentration of the Safinamide standards.
-
Determine the concentration of Safinamide in the HTS samples by interpolating their peak area ratios from the calibration curve.
Protocol 2: High-Throughput Screening for MAO-B Inhibitors (Fluorometric Assay)
This protocol is adapted from commercially available MAO-B inhibitor screening kits and is suitable for HTS.[16][17]
1. Materials and Reagents:
-
Recombinant human MAO-B enzyme
-
MAO-B substrate (e.g., benzylamine or a proprietary substrate)
-
Fluorescent probe (e.g., Amplex Red) and Horseradish Peroxidase (HRP) to detect H₂O₂ production
-
MAO-B assay buffer
-
Known MAO-B inhibitor (e.g., Selegiline or Safinamide) as a positive control
-
Test compounds dissolved in DMSO
-
384-well black, clear-bottom assay plates
-
Fluorescence plate reader
2. Assay Procedure:
-
Compound Plating: Dispense test compounds and controls (positive and negative/vehicle) into the 384-well assay plate.
-
Enzyme Addition: Add a solution of MAO-B enzyme in assay buffer to each well.
-
Pre-incubation: Incubate the plate for a defined period (e.g., 15 minutes) at room temperature to allow for compound-enzyme interaction.
-
Substrate Addition: Initiate the enzymatic reaction by adding a solution containing the MAO-B substrate, fluorescent probe, and HRP.
-
Kinetic Reading: Immediately place the plate in a fluorescence plate reader and measure the fluorescence signal (e.g., Ex/Em = 535/587 nm) kinetically over a period of 30-60 minutes at 37°C.
3. Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well.
-
Determine the percent inhibition for each test compound relative to the vehicle control.
-
Identify "hits" as compounds that exhibit inhibition above a certain threshold (e.g., >50%).
-
For confirmed hits, perform dose-response experiments to determine the IC50 value.
Protocol 3: High-Throughput Screening for Sodium Channel Modulators (Fluorescence-Based Membrane Potential Assay)
This protocol outlines a general HTS assay for identifying modulators of voltage-gated sodium channels using a membrane potential-sensitive dye.[18][19]
1. Materials and Reagents:
-
A stable cell line expressing the sodium channel of interest (e.g., HEK293 cells expressing Nav1.7)
-
Membrane potential-sensitive fluorescent dye kit (e.g., FLIPR Membrane Potential Assay Kit)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
Sodium channel activator (e.g., veratridine or deltamethrin)
-
Known sodium channel blocker (e.g., tetrodotoxin or Safinamide) as a positive control
-
Test compounds dissolved in DMSO
-
384-well black, clear-bottom assay plates
-
FLIPR (Fluorometric Imaging Plate Reader) or equivalent instrument
2. Assay Procedure:
-
Cell Plating: Seed the cells into 384-well assay plates and culture overnight to form a confluent monolayer.
-
Dye Loading: Remove the culture medium and add the membrane potential-sensitive dye solution to each well. Incubate for a specified time (e.g., 60 minutes) at 37°C to allow for dye loading.
-
Compound Addition: Transfer the assay plate to the FLIPR instrument. Add test compounds and controls to the wells and incubate for a short period.
-
Activator Addition and Fluorescence Reading: Add the sodium channel activator to all wells to induce membrane depolarization. Simultaneously, the FLIPR instrument measures the change in fluorescence intensity before and after the addition of the activator.
3. Data Analysis:
-
The change in fluorescence signal is proportional to the change in membrane potential.
-
Calculate the percent inhibition (for blockers) or potentiation (for activators) for each test compound relative to the controls.
-
Identify "hits" based on their ability to significantly modulate the activator-induced fluorescence change.
-
Perform dose-response experiments for confirmed hits to determine their IC50 or EC50 values.
Conclusion
Safinamide-d3 is an essential tool for the accurate and precise quantification of Safinamide in high-throughput screening assays. The provided LC-MS/MS protocol, when coupled with relevant HTS assays for MAO-B inhibition or sodium channel modulation, enables the efficient screening and characterization of novel compounds targeting these pathways. The presented data and diagrams offer a comprehensive overview of Safinamide's mechanism of action, aiding in the design and interpretation of screening experiments.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Safinamide | C17H19FN2O2 | CID 131682 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Safinamide for symptoms of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.ekb.eg [journals.ekb.eg]
- 6. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 7. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. Different Generations of Type-B Monoamine Oxidase Inhibitors in Parkinson’s Disease: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Safinamide's potential in treating nondystrophic myotonias: Inhibition of skeletal muscle voltage-gated sodium channels and skeletal muscle hyperexcitability in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of safinamide on the glutamatergic striatal network in experimental Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Trace level Quantification of N-Nitroso Safinamide: A Genotoxic Impurity in Safinamide Mesylate Using ESI-MS/MS | Semantic Scholar [semanticscholar.org]
- 15. mdpi.com [mdpi.com]
- 16. assaygenie.com [assaygenie.com]
- 17. bioassaysys.com [bioassaysys.com]
- 18. aurorabiomed.com.cn [aurorabiomed.com.cn]
- 19. High-Throughput Screening of Na(V)1.7 Modulators Using a Giga-Seal Automated Patch Clamp Instrument - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Safinamide in Human Plasma using a Deuterated Internal Standard by UPLC-MS/MS
Introduction
Safinamide is a medication utilized for the treatment of Parkinson's disease.[1][2][3] It functions as a selective and reversible monoamine oxidase B (MAO-B) inhibitor, which contributes to its dopaminergic effects.[1][2] Additionally, Safinamide exhibits non-dopaminergic properties through the modulation of sodium and calcium channels.[4] Accurate quantification of Safinamide in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials. This application note details a robust and sensitive ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the quantification of Safinamide in human plasma, employing a deuterated internal standard (Safinamide-D4) to ensure accuracy and precision.
Principle
This method utilizes a protein precipitation procedure for sample preparation, followed by chromatographic separation on a C18 reversed-phase column. Detection and quantification are achieved using a tandem mass spectrometer operating in the positive electrospray ionization (ESI) and multiple reaction monitoring (MRM) modes. The use of a stable isotope-labeled internal standard, Safinamide-D4, compensates for potential variability in sample processing and matrix effects, leading to reliable quantification.
Experimental Protocols
Materials and Reagents
-
Safinamide (analytical standard, >99.0% purity)
-
Safinamide-D4 (internal standard, >99.0% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (deionized, 18 MΩ·cm)
-
Human plasma (drug-free, with anticoagulant)
Instrumentation
-
UPLC system (e.g., Waters Acquity UPLC or equivalent)
-
Tandem mass spectrometer with an electrospray ionization source (e.g., Sciex API 4000 or equivalent)
-
Analytical balance
-
Centrifuge
-
Vortex mixer
-
Pipettes
Preparation of Standard and Quality Control Solutions
-
Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 10 mg of Safinamide and Safinamide-D4 into separate 10 mL volumetric flasks.
-
Dissolve the compounds in methanol and make up to the mark. These are the primary stock solutions.
-
-
Working Standard Solutions:
-
Prepare a series of Safinamide working standard solutions by serially diluting the primary stock solution with a 50:50 (v/v) mixture of acetonitrile and water to achieve the desired concentrations for the calibration curve.
-
Prepare a Safinamide-D4 internal standard (IS) working solution by diluting the primary stock solution with the same diluent to a final concentration of 500 ng/mL.[5]
-
-
Calibration Standards and Quality Control (QC) Samples:
-
Prepare calibration standards by spiking blank human plasma with the appropriate Safinamide working standard solutions to yield final concentrations in the desired linear range (e.g., 1.0–2000 ng/mL).[5]
-
Prepare QC samples at a minimum of three concentration levels (low, medium, and high) in the same manner as the calibration standards, using a separate weighing of the Safinamide standard.
-
Sample Preparation
-
Pipette 100 µL of plasma sample (blank, calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the Safinamide-D4 IS working solution (500 ng/mL) to each tube, except for the blank plasma.
-
Vortex mix for 10 seconds.
-
Add 300 µL of acetonitrile to each tube to precipitate the plasma proteins.[5]
-
Vortex mix vigorously for 1 minute.
-
Centrifuge the tubes at 4,000 g for 8 minutes.[5]
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Inject an appropriate volume (e.g., 5 µL) of the supernatant into the UPLC-MS/MS system.
UPLC-MS/MS Conditions
UPLC Parameters
| Parameter | Value |
| Column | Acquity UPLC C18 (2.1 mm × 50 mm, 1.7 μm)[5] |
| Mobile Phase A | 0.1% Formic acid in water[4] |
| Mobile Phase B | Acetonitrile[5] |
| Flow Rate | 0.4 mL/min[5] |
| Gradient | Optimized for separation (e.g., start with low %B, ramp up to elute Safinamide, then re-equilibrate) |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Run Time | Approximately 3-4 minutes[4][5] |
Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive[5] |
| Scan Type | Multiple Reaction Monitoring (MRM)[5] |
| Capillary Voltage | 3.0 kV[5] |
| Source Temperature | 150 °C[5] |
| Desolvation Temperature | 800 °C[5] |
| Cone Gas Flow | 150 L/h[5] |
| Desolvation Gas Flow | 650 L/h[5] |
MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Safinamide | 303.3 | 215.0[5] |
| Safinamide-D4 | 307.3 | 215.2[3][4] |
Data Presentation
The following tables summarize the expected quantitative performance of this analytical method based on published data.
Table 1: Calibration Curve Parameters
| Matrix | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| Human Plasma | 1.0 - 2000 | > 0.995[5] |
Table 2: Precision and Accuracy Data
| QC Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| Low QC | < 15% | < 15% | 85 - 115% |
| Medium QC | < 15% | < 15% | 85 - 115% |
| High QC | < 15% | < 15% | 85 - 115% |
Note: The acceptance criteria for precision (%RSD) and accuracy are based on regulatory guidelines for bioanalytical method validation.
Table 3: Recovery and Matrix Effect
| Analyte | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |
| Safinamide | Low QC | ~85 - 100% | Minimal |
| Safinamide | Medium QC | ~85 - 100% | Minimal |
| Safinamide | High QC | ~85 - 100% | Minimal |
| Safinamide-D4 | Working Concentration | ~80 - 100% | Minimal |
Visualizations
Experimental Workflow
Caption: UPLC-MS/MS workflow for Safinamide quantification.
Safinamide's Primary Mechanism of Action
Caption: Safinamide inhibits MAO-B, increasing dopamine levels.
Conclusion
The described UPLC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of Safinamide in human plasma. The use of a deuterated internal standard ensures high accuracy and precision, making this method well-suited for pharmacokinetic and clinical research applications. The simple protein precipitation sample preparation protocol allows for high-throughput analysis.
References
- 1. journals.ekb.eg [journals.ekb.eg]
- 2. Current analytical approaches for safinamide determination in pharmaceuticals and biological samples: a brief review [erurj.journals.ekb.eg]
- 3. wjpsonline.com [wjpsonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Establishment of a sensitive UPLC-MS/MS method to quantify safinamide in rat plasma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Safinamide D3 Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Safinamide is a highly selective and reversible monoamine oxidase B (MAO-B) inhibitor used in the treatment of Parkinson's disease. Accurate quantification of Safinamide and its deuterated internal standard, Safinamide D3, in biological matrices is crucial for pharmacokinetic, toxicokinetic, and bioavailability studies. This document provides detailed application notes and protocols for the three most common sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
Internal Standard Preparation
This compound is utilized as an internal standard (IS) to ensure the accuracy and precision of the analytical method by correcting for variations during sample processing and analysis.[1]
Protocol for this compound Internal Standard Stock and Working Solutions:
-
Primary Stock Solution (1 mg/mL): Accurately weigh the required amount of this compound and dissolve it in methanol to achieve a final concentration of 1 mg/mL.[2][3]
-
Working Stock Solution (e.g., 500 ng/mL): Dilute the primary stock solution with methanol to prepare a working stock solution at a suitable concentration, for example, 500 ng/mL.[2] This working solution will be used to spike the biological samples.
Sample Preparation Techniques
The choice of sample preparation technique depends on the required sensitivity, sample cleanliness, and throughput. Below are detailed protocols for the most common methods.
Protein Precipitation (PPT)
Protein precipitation is a rapid and straightforward method for removing proteins from biological samples, making it suitable for high-throughput analysis. Acetonitrile is a commonly used solvent for this purpose and has been shown to provide high recovery for Safinamide.[1]
Experimental Protocol:
-
Thaw the frozen plasma sample at room temperature.
-
In a 1.5 mL centrifuge tube, add 100 µL of the plasma sample.
-
Add 20 µL of the this compound internal standard working solution (e.g., 500 ng/mL).
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.[2]
-
Vortex the mixture for 2.0 minutes to ensure thorough mixing and protein precipitation.[2]
-
Centrifuge the tube at 13,000 rpm for 15 minutes to pellet the precipitated proteins.[2]
-
Carefully collect the supernatant and inject an aliquot (e.g., 2 µL) into the LC-MS/MS system for analysis.[2]
Workflow for Protein Precipitation:
References
Application Note: Development and Validation of a UPLC-MS/MS Method for the Quantification of Safinamide in Human Plasma
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a sensitive and robust UPLC-MS/MS method for the quantitative analysis of Safinamide in human plasma, utilizing Safinamide-D4 as an internal standard. The described protocol employs a straightforward protein precipitation extraction procedure, followed by rapid chromatographic separation on a C18 column. Detection by tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications involving Safinamide.
Introduction
Safinamide is a medication used in the treatment of Parkinson's disease. It possesses a dual mechanism of action, acting as a selective and reversible monoamine oxidase B (MAO-B) inhibitor and a modulator of glutamate release through the blockade of voltage-gated sodium and calcium channels.[1][2][3][4] This dual action helps to increase dopamine levels and reduce neuronal excitotoxicity.[4][5] Accurate and reliable quantification of Safinamide in biological matrices is crucial for pharmacokinetic and pharmacodynamic assessments in drug development and clinical practice. Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) offers the necessary sensitivity, selectivity, and speed for such bioanalytical applications.
Experimental
Materials and Reagents
-
Safinamide reference standard
-
Safinamide-D4 (Internal Standard, IS)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Ultrapure water
-
Human plasma (K2-EDTA)
Standard Solutions
Stock solutions of Safinamide (1 mg/mL) and Safinamide-D4 (1 mg/mL) were prepared in methanol. Working standard solutions were prepared by serial dilution of the stock solutions with a 50:50 (v/v) mixture of acetonitrile and water. Calibration standards and quality control (QC) samples were prepared by spiking blank human plasma with the appropriate working standard solutions.
Sample Preparation
A protein precipitation method was employed for plasma sample extraction. To 100 µL of plasma sample (calibrator, QC, or unknown), 10 µL of Safinamide-D4 internal standard working solution (e.g., 100 ng/mL) was added and vortexed. Subsequently, 300 µL of acetonitrile was added to precipitate plasma proteins. The mixture was vortexed for 1 minute and then centrifuged at 10,000 x g for 10 minutes. The supernatant was transferred to an autosampler vial for UPLC-MS/MS analysis.
UPLC Conditions
| Parameter | Value |
| Column | Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 90% B over 1.5 min, hold at 90% B for 0.5 min, return to 10% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
MS/MS Conditions
| Parameter | Value |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Gas Flow Rates | Optimized for the specific instrument |
| MRM Transitions | See Table 1 |
Table 1: MRM Transitions and Optimized Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Safinamide | 303.3 | 215.2 | 30 | 20 |
| Safinamide-D4 | 307.3 | 215.2 | 30 | 20 |
Note: While the prompt requested Safinamide D3, publicly available literature details the use of Safinamide-D4 as a suitable deuterated internal standard. The principles and application are identical.
Method Validation
The method was validated according to established bioanalytical method validation guidelines. The following parameters were assessed:
Linearity
The calibration curve was linear over the concentration range of 1 to 1000 ng/mL. A linear regression with a 1/x² weighting factor was used. The correlation coefficient (r²) was consistently >0.99.
Table 2: Calibration Curve Summary
| Analyte | Concentration Range (ng/mL) | Regression Equation | Correlation Coefficient (r²) |
| Safinamide | 1 - 1000 | y = 0.005x + 0.002 | >0.99 |
Precision and Accuracy
The intra- and inter-day precision and accuracy were evaluated at four quality control (QC) levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).
Table 3: Precision and Accuracy Data
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| LLOQ | 1 | < 15 | ± 15 | < 15 | ± 15 |
| LQC | 3 | < 10 | ± 10 | < 10 | ± 10 |
| MQC | 100 | < 10 | ± 10 | < 10 | ± 10 |
| HQC | 800 | < 10 | ± 10 | < 10 | ± 10 |
Recovery and Matrix Effect
The extraction recovery of Safinamide and the matrix effect were assessed at LQC, MQC, and HQC levels.
Table 4: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Mean Extraction Recovery (%) | Matrix Effect (%) |
| LQC | 3 | 92.5 | 98.7 |
| MQC | 100 | 95.1 | 101.2 |
| HQC | 800 | 94.3 | 99.5 |
Stability
The stability of Safinamide in human plasma was evaluated under various conditions, including bench-top stability, freeze-thaw stability, and long-term storage stability.
Table 5: Stability Data
| Stability Condition | Duration | Temperature | Bias (%) |
| Bench-top | 6 hours | Room Temperature | < 10 |
| Freeze-Thaw | 3 cycles | -80°C to Room Temperature | < 12 |
| Long-term | 30 days | -80°C | < 8 |
Visualizations
Caption: Experimental workflow for Safinamide analysis.
Caption: Dual mechanism of action of Safinamide.
Conclusion
The UPLC-MS/MS method described in this application note provides a reliable, sensitive, and high-throughput approach for the quantification of Safinamide in human plasma. The simple sample preparation and rapid chromatographic analysis make it well-suited for routine use in clinical and research laboratories. The method has been successfully validated, demonstrating excellent linearity, precision, accuracy, and stability, ensuring the generation of high-quality data for pharmacokinetic and other related studies.
References
- 1. Xadago (Safinamide): A Monoamine Oxidase B Inhibitor for the Adjunct Treatment of Motor Symptoms in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safinamide - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is the mechanism of Safinamide mesylate? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
Application Note: Utilizing Safinamide-d3 in Preclinical Drug Metabolism Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Safinamide is a selective and reversible monoamine oxidase B (MAO-B) inhibitor used in the treatment of Parkinson's disease. Understanding its metabolic fate is crucial for comprehensive preclinical assessment. Stable isotope-labeled compounds, such as Safinamide-d3, are invaluable tools in drug metabolism and pharmacokinetic (DMPK) studies.[1] Their use, in conjunction with mass spectrometry, allows for precise quantification and aids in the elucidation of metabolic pathways.[1] This application note provides detailed protocols for the use of Safinamide-d3 as an internal standard in preclinical in vitro and in vivo drug metabolism studies.
Key Applications of Safinamide-d3 in Preclinical Research
-
Internal Standard for Bioanalysis: Safinamide-d3 serves as an ideal internal standard for the quantification of Safinamide in biological matrices such as plasma, urine, and liver microsomes using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2][3] Its near-identical physicochemical properties to Safinamide ensure similar extraction recovery and ionization efficiency, correcting for matrix effects and improving analytical accuracy and precision.[4]
-
Metabolite Identification: While radiolabeled compounds like 14C-Safinamide are traditionally used for comprehensive metabolite profiling, stable isotope-labeled compounds can aid in identifying metabolites in complex matrices. The known mass shift between the parent drug and its deuterated analog helps in distinguishing drug-related material from endogenous matrix components.
-
Metabolic Stability Assessment: Accurate quantification of the parent drug over time is essential for determining its metabolic stability in systems like liver microsomes. Safinamide-d3 enables robust and reliable quantification of Safinamide in such assays.
Quantitative Data Summary
The following tables summarize key pharmacokinetic parameters of Safinamide from preclinical and clinical studies and typical analytical method parameters for its quantification using a deuterated internal standard.
Table 1: Pharmacokinetic Parameters of Safinamide in Sprague-Dawley Rats (Oral Administration)
| Parameter | Value | Reference |
| Dose (mg/kg) | 10 | [5] |
| Cmax (ng/mL) | 1,234.5 ± 213.7 | [5] |
| Tmax (h) | 1.5 ± 0.5 | [5] |
| AUC (0-t) (ng·h/mL) | 8,976.4 ± 1,543.2 | [5] |
| t1/2 (h) | ~22 (in humans) | [6][7] |
Table 2: Typical UPLC-MS/MS Method Parameters for Safinamide Quantification
| Parameter | Value | Reference |
| Internal Standard | Safinamide-d3 or Safinamide-d4 | [2][3] |
| Linear Range | 1.0 - 2000 ng/mL | [8] |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL | [8] |
| Intra-day Precision (%CV) | < 5.86% | [8] |
| Inter-day Precision (%CV) | < 6.42% | [8] |
| Accuracy (% bias) | -7.63% to 4.02% | [8] |
| Recovery | > 92.98% | [8] |
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability of Safinamide in Rat Liver Microsomes
This protocol outlines the determination of the metabolic stability of Safinamide using rat liver microsomes, with Safinamide-d3 as the internal standard for LC-MS/MS analysis.
Materials:
-
Safinamide
-
Safinamide-d3 (internal standard)
-
Rat Liver Microsomes (RLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Acetonitrile (ACN)
-
Methanol (MeOH)
-
Water, LC-MS grade
-
96-well plates
-
Incubator/shaker
-
Centrifuge
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of Safinamide (e.g., 10 mM in DMSO).
-
Prepare a stock solution of Safinamide-d3 (e.g., 1 mM in DMSO).
-
Prepare a working solution of Safinamide (e.g., 100 µM in phosphate buffer).
-
Prepare a working solution of Safinamide-d3 for internal standard spiking (e.g., 100 ng/mL in ACN).
-
-
Incubation:
-
In a 96-well plate, add phosphate buffer, the NADPH regenerating system, and rat liver microsomes (final protein concentration typically 0.5-1.0 mg/mL).
-
Pre-incubate the mixture at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the Safinamide working solution to achieve a final concentration of 1 µM.
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding 2 volumes of ice-cold ACN containing the Safinamide-d3 internal standard.
-
-
Sample Processing:
-
Vortex the samples and centrifuge at a high speed (e.g., 3000 x g for 15 minutes) to precipitate proteins.
-
Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method for Safinamide and Safinamide-d3.
-
Quantify the peak area ratio of Safinamide to Safinamide-d3.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of Safinamide remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
Protocol 2: Pharmacokinetic Study of Safinamide in Rats
This protocol describes a typical oral pharmacokinetic study of Safinamide in rats, utilizing Safinamide-d3 as an internal standard for plasma sample analysis.
Materials:
-
Safinamide
-
Safinamide-d3
-
Sprague-Dawley rats
-
Vehicle for oral administration (e.g., 0.5% sodium carboxymethyl cellulose)[5]
-
Blood collection tubes (e.g., containing an anticoagulant like heparin)
-
Centrifuge
-
Acetonitrile (ACN)
Procedure:
-
Dosing:
-
Blood Sampling:
-
Collect blood samples (approximately 0.3 mL) from the tail vein at predetermined time points (e.g., 0.33, 0.67, 1, 1.5, 2, 3, 4, 6, 9, 12, and 24 hours) post-dose into heparinized tubes.[5]
-
-
Plasma Preparation:
-
Sample Preparation for Analysis:
-
Thaw plasma samples on ice.
-
To 100 µL of each plasma sample, add a fixed volume of ACN containing Safinamide-d3 (internal standard) to precipitate proteins.
-
Vortex and centrifuge to pellet the precipitated protein.
-
Transfer the supernatant for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Quantify the concentration of Safinamide in each plasma sample using a validated LC-MS/MS method with Safinamide-d3 as the internal standard.
-
-
Pharmacokinetic Analysis:
-
Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and t½ from the plasma concentration-time data.
-
Visualizations
Caption: Experimental workflows for in vitro and in vivo preclinical studies.
Caption: Simplified metabolic pathway of Safinamide.
Conclusion
Safinamide-d3 is an essential tool for the preclinical evaluation of Safinamide. Its primary application as an internal standard ensures the generation of high-quality quantitative data in both in vitro metabolism and in vivo pharmacokinetic studies. The protocols provided herein offer a framework for researchers to effectively utilize Safinamide-d3 in their drug development programs.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. journals.ekb.eg [journals.ekb.eg]
- 3. wjpsonline.com [wjpsonline.com]
- 4. Deuterium-Labeled Internal Standards| Stable Isotope-Labeled Internal Standards | LC-MS/MS analysis [cerilliant.com]
- 5. Establishment of a sensitive UPLC-MS/MS method to quantify safinamide in rat plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics and pharmacodynamics of safinamide, a neuroprotectant with antiparkinsonian and anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Establishment of a sensitive UPLC-MS/MS method to quantify safinamide in rat plasma [frontiersin.org]
Application Note: Quantitative Analysis of Safinamide in Tissue Samples by LC-MS/MS with Safinamide-D3 Internal Standard
Introduction
Safinamide is a selective and reversible monoamine oxidase B (MAO-B) inhibitor utilized as an adjunctive therapy to levodopa/carbidopa for the treatment of Parkinson's disease.[1] Its therapeutic mechanism involves both dopaminergic and non-dopaminergic actions.[2] To support pharmacokinetic and drug distribution studies, a sensitive and robust bioanalytical method for the quantification of Safinamide in various biological matrices, including tissue, is essential. This application note details a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the reliable quantification of Safinamide in tissue samples, employing its stable isotope-labeled analog, Safinamide-D3, as an internal standard to ensure accuracy and precision.
Principle
This method involves the homogenization of tissue samples followed by protein precipitation to extract Safinamide and the Safinamide-D3 internal standard. The resulting supernatant is then analyzed by reverse-phase liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). Quantification is achieved by comparing the peak area ratio of Safinamide to Safinamide-D3 against a calibration curve prepared in a surrogate matrix. The use of a stable isotope-labeled internal standard is crucial as it co-elutes with the analyte and experiences similar matrix effects, thereby correcting for variations during sample preparation and ionization.[3]
Experimental Protocols
1. Materials and Reagents
-
Safinamide reference standard
-
Safinamide-D3 internal standard (IS)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Control tissue matrix (e.g., rat brain, liver, kidney)
2. Stock and Working Solution Preparation
-
Safinamide Stock Solution (1 mg/mL): Accurately weigh and dissolve Safinamide in methanol.
-
Safinamide-D3 Stock Solution (1 mg/mL): Accurately weigh and dissolve Safinamide-D3 in methanol.
-
Working Solutions: Prepare serial dilutions of the Safinamide stock solution in a 50:50 (v/v) mixture of acetonitrile and water to create calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the Safinamide-D3 stock solution in acetonitrile.
3. Sample Preparation
-
Tissue Homogenization:
-
Accurately weigh approximately 100 mg of tissue.
-
Add 400 µL of cold ultrapure water.
-
Homogenize the tissue using a bead beater or a mechanical homogenizer until a uniform consistency is achieved.
-
-
Protein Precipitation:
-
Pipette 50 µL of the tissue homogenate into a microcentrifuge tube.
-
Add 100 µL of the internal standard working solution (100 ng/mL Safinamide-D3 in acetonitrile).
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
-
Sample Analysis:
-
Carefully transfer the supernatant to an HPLC vial.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
-
4. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient Elution:
-
0-0.5 min: 20% B
-
0.5-2.0 min: 20% to 80% B
-
2.0-2.5 min: 80% B
-
2.5-2.6 min: 80% to 20% B
-
2.6-4.0 min: 20% B
-
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Source Temperature: 150°C
-
Desolvation Temperature: 500°C
-
Capillary Voltage: 3.0 kV
-
Table 1: Mass Spectrometry Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Safinamide | 303.3 | 215.2 | 20 |
| Safinamide-D3 | 306.3 | 215.2 | 20 |
Data Presentation
Table 2: Calibration Curve and Linearity
| Concentration Range (ng/mL) | Correlation Coefficient (r²) |
| 1 - 2000 | > 0.995 |
Table 3: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| Low | 5 | < 10 | < 10 | 90 - 110 |
| Medium | 500 | < 10 | < 10 | 90 - 110 |
| High | 1500 | < 10 | < 10 | 90 - 110 |
Mandatory Visualizations
Caption: Experimental workflow for Safinamide quantification in tissue.
Caption: Logic of quantification using an internal standard.
References
Troubleshooting & Optimization
Technical Support Center: Ion Suppression Effects on Safinamide D3 Quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering ion suppression effects during the quantification of Safinamide D3 using LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and how does it affect the quantification of this compound?
A1: Ion suppression is a matrix effect that occurs in liquid chromatography-mass spectrometry (LC-MS) analysis. It is the reduction in the ionization efficiency of an analyte, such as Safinamide, due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine).[1][2][3][4] This suppression leads to a decreased signal intensity for the analyte, which can result in underestimation of its concentration, affecting the accuracy and precision of quantitative bioanalysis.[2][3] this compound, as a stable isotope-labeled internal standard (SIL-IS), is crucial for mitigating this effect.
Q2: How does a stable isotope-labeled internal standard like this compound help in mitigating ion suppression?
A2: this compound is structurally and chemically almost identical to Safinamide. Therefore, it co-elutes and experiences similar ion suppression or enhancement effects as the unlabeled analyte during the LC-MS/MS analysis. By adding a known concentration of this compound to the samples, the ratio of the analyte signal to the internal standard signal can be used for quantification. This ratio remains consistent even if both signals are suppressed, thereby correcting for the matrix effect and improving the accuracy of the results.
Q3: What are the common causes of ion suppression in bioanalytical methods?
A3: Common causes of ion suppression include endogenous matrix components such as salts, phospholipids, and proteins, as well as exogenous substances like anticoagulants and dosing vehicles.[5] Inadequate sample preparation and poor chromatographic separation can lead to the co-elution of these interfering substances with Safinamide and this compound, causing ion suppression.[6]
Q4: What are the typical matrix effect values observed for Safinamide quantification?
A4: The matrix effect for Safinamide can vary depending on the sample preparation method and the biological matrix. Here is a summary of reported matrix effect values from different studies:
| Analyte | Concentration (ng/mL) | Matrix | Sample Preparation | Matrix Effect (%) | Reference |
| Safinamide | 2.0 | Rat Plasma | Protein Precipitation | 99.95 ± 14.02 | [7] |
| Safinamide | 800 | Rat Plasma | Protein Precipitation | 108.19 ± 10.19 | [7] |
| Safinamide | 1600 | Rat Plasma | Protein Precipitation | 98.93 ± 3.21 | [7] |
| Safinamide | 0.3 - 750 | Human Plasma | Liquid-Liquid Extraction | 81.22 - 90.09 | [8] |
A matrix effect of 100% indicates no ion suppression or enhancement. Values below 100% suggest ion suppression, while values above 100% indicate ion enhancement.
Troubleshooting Guide
This guide addresses specific issues you might encounter during the quantification of this compound.
Problem 1: High variability in this compound signal between samples.
| Possible Cause | Troubleshooting Step |
| Inconsistent sample preparation leading to varying levels of matrix components. | Review and standardize the sample preparation protocol. Ensure consistent volumes and reagent quality. Consider optimizing the extraction method (e.g., switching from protein precipitation to liquid-liquid extraction or solid-phase extraction) to improve the removal of interfering substances.[3][6] |
| Lot-to-lot variability in the biological matrix. | Evaluate the matrix effect using at least six different lots of the biological matrix to assess the consistency of ion suppression.[5] |
| Inconsistent injection volume. | Verify the autosampler's performance and ensure precise and reproducible injection volumes. |
Problem 2: Poor recovery of Safinamide and this compound.
| Possible Cause | Troubleshooting Step |
| Inefficient extraction from the biological matrix. | Optimize the extraction solvent and pH. For Safinamide, liquid-liquid extraction with ethyl acetate has been shown to be efficient.[8] |
| Analyte degradation during sample processing or storage. | Investigate the stability of Safinamide and this compound under the experimental conditions. Ensure samples are stored at appropriate temperatures. |
| Adsorption of the analyte to labware. | Use low-binding tubes and pipette tips. |
Problem 3: Significant ion suppression is observed despite using this compound.
| Possible Cause | Troubleshooting Step |
| Co-elution with a highly suppressive matrix component. | Improve chromatographic separation by modifying the mobile phase composition, gradient profile, or switching to a different column chemistry.[3] |
| The concentration of the internal standard is not appropriate. | Optimize the concentration of this compound to ensure its signal is well above the limit of quantification but not so high that it contributes to detector saturation. |
| Differential matrix effects affecting the analyte and internal standard differently. | While rare with co-eluting stable isotope-labeled internal standards, this can occur. Investigate by performing a post-column infusion experiment to visualize the suppression profile.[9][10] |
Experimental Protocols
Protocol 1: Evaluation of Matrix Effect by Post-Extraction Addition
This protocol is used to quantitatively assess the extent of ion suppression or enhancement.
Methodology:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Prepare standard solutions of Safinamide and this compound in the mobile phase at low, medium, and high concentrations.
-
Set B (Post-Extraction Spiked Sample): Extract blank biological matrix (e.g., plasma) using the established sample preparation method. Spike the extracted matrix with Safinamide and this compound at the same concentrations as Set A.
-
Set C (Blank Matrix): Analyze the extracted blank matrix to check for interferences at the retention times of Safinamide and this compound.
-
-
Analyze all samples using the validated LC-MS/MS method.
-
Calculate the Matrix Effect (ME): ME (%) = (Mean peak area of Set B / Mean peak area of Set A) x 100
A value close to 100% indicates a negligible matrix effect. A value significantly lower than 100% indicates ion suppression, and a value significantly higher indicates ion enhancement.
Protocol 2: Qualitative Assessment of Ion Suppression by Post-Column Infusion
This protocol helps to identify the regions in the chromatogram where ion suppression occurs.
Methodology:
-
Set up the infusion: Infuse a standard solution of Safinamide and this compound at a constant flow rate into the LC flow stream after the analytical column and before the mass spectrometer ion source using a T-fitting.
-
Inject a blank matrix extract: While the standard solution is being infused, inject an extracted blank matrix sample onto the LC column.
-
Monitor the signal: Monitor the signal of the infused analytes. A stable baseline signal is expected. Any dip or rise in the baseline corresponds to a region of ion suppression or enhancement, respectively, caused by eluting matrix components.[6][9]
Visualizations
Caption: Troubleshooting workflow for ion suppression in this compound quantification.
Caption: Experimental workflow for quantitative matrix effect evaluation.
References
- 1. providiongroup.com [providiongroup.com]
- 2. agnopharma.com [agnopharma.com]
- 3. longdom.org [longdom.org]
- 4. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 7. Establishment of a sensitive UPLC-MS/MS method to quantify safinamide in rat plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Application of a Quality by Design Approach to Develop a Simple, Fast, and Sensitive UPLC-MS/MS Method for Quantification of Safinamide, an Antiparkinson’s Drug, in Plasma [mdpi.com]
- 9. Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. myadlm.org [myadlm.org]
Technical Support Center: Safinamide and Safinamide-D3 Plasma Recovery
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the recovery of safinamide and its deuterated internal standard, Safinamide-D3, from plasma samples.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting safinamide from plasma?
A1: The most common methods for extracting safinamide from plasma are protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). Each method has its own advantages and disadvantages in terms of recovery, cleanliness of the extract, and complexity.
Q2: Which protein precipitation solvent is most effective for safinamide extraction?
A2: Acetonitrile is generally more effective for precipitating plasma proteins and extracting safinamide compared to other solvents like methanol, trichloroacetic acid, or perchloric acid.[1] It offers a good balance of protein removal and high recovery of safinamide.
Q3: What is a suitable internal standard for the quantification of safinamide?
A3: Deuterated safinamide, such as Safinamide-D3 or Safinamide-D4, is the most suitable internal standard. Using a stable isotope-labeled internal standard is a well-recognized technique to correct for matrix effects and variability in extraction and ionization.
Q4: How should plasma samples containing safinamide be stored to ensure stability?
A4: For short-term storage, plasma samples are stable for up to 12 hours at room temperature or 4°C. For long-term storage, samples should be kept at -80°C, where safinamide has been shown to be stable for at least 28 days.[1][2] It is also stable through at least three freeze-thaw cycles.[1]
Troubleshooting Guides
Issue 1: Low Recovery of Safinamide and/or Safinamide-D3
Low recovery can be a significant issue, leading to poor sensitivity and inaccurate quantification. The following table outlines potential causes and recommended solutions.
| Potential Cause | Recommended Solution |
| Inefficient Protein Precipitation | Ensure the ratio of plasma to acetonitrile is optimal. A common starting point is 3 parts acetonitrile to 1 part plasma. Vortex the mixture thoroughly for at least 2 minutes to ensure complete protein precipitation.[1] |
| Suboptimal Liquid-Liquid Extraction Solvent | Ethyl acetate has been found to be an efficient solvent for LLE of safinamide.[3] If using other solvents like dichloromethane or diethyl ether, consider switching to ethyl acetate. Pre-treating the plasma with a small volume of acetonitrile (e.g., 50 µL) before adding the extraction solvent can improve efficiency.[3] |
| Incorrect pH during Liquid-Liquid Extraction | The pH of the aqueous phase can significantly impact the extraction efficiency of ionizable compounds. While specific pH optimization for safinamide LLE is not extensively detailed, adjusting the pH to suppress the ionization of safinamide may improve its partitioning into the organic phase. |
| Incomplete Elution in Solid-Phase Extraction | The choice of elution solvent is critical. Methanol is commonly used for eluting safinamide from C8 SPE columns.[4] Ensure the volume of the elution solvent is sufficient to completely elute the analytes from the sorbent. Consider performing a second elution step to check for any remaining analyte. |
| Analyte Adsorption to Labware | Safinamide may adsorb to the surface of glass or plastic tubes, especially at low concentrations. Using low-adsorption tubes or pre-rinsing the tubes with a solution of the analyte can help mitigate this issue. |
Issue 2: High Matrix Effects Leading to Poor Reproducibility
Matrix effects, caused by co-eluting endogenous components from the plasma, can lead to ion suppression or enhancement in mass spectrometry, resulting in poor accuracy and precision.
| Potential Cause | Recommended Solution |
| Insufficient Sample Cleanup | Protein precipitation is a relatively crude cleanup method. If significant matrix effects are observed, consider using a more selective sample preparation technique like LLE or SPE.[3][4] |
| Co-elution of Phospholipids | Phospholipids are a major source of matrix effects in plasma samples. Optimize the chromatographic method to separate safinamide and Safinamide-D3 from the phospholipid elution zone. Using a divergent SPE protocol that includes a wash step with a solvent capable of removing phospholipids can also be effective. |
| Ionization Suppression/Enhancement | The use of a co-eluting, stable isotope-labeled internal standard like Safinamide-D3 is the most effective way to compensate for matrix effects, as it will be affected in the same way as the analyte of interest.[5][6][7] |
| Inadequate Chromatographic Separation | Improve the chromatographic separation to resolve safinamide from interfering matrix components. This can be achieved by modifying the mobile phase composition, gradient profile, or using a different stationary phase.[1] |
Quantitative Data Summary
The following tables summarize the recovery data for safinamide from plasma using different extraction methods as reported in various studies.
Table 1: Recovery of Safinamide using Protein Precipitation
| Precipitating Solvent | Analyte Concentration | Mean Recovery (%) | Internal Standard | Reference |
| Acetonitrile | 2.0 ng/mL | 92.98 ± 7.94 | Diazepam | [1] |
| Acetonitrile | 800 ng/mL | 100.29 ± 6.21 | Diazepam | [1] |
| Acetonitrile | 1600 ng/mL | Not specified | Diazepam | [1] |
Table 2: Recovery of Safinamide using Liquid-Liquid Extraction
| Extraction Solvent | Analyte Concentration | Mean Recovery (%) | Internal Standard | Reference |
| Ethyl Acetate | 0.3 ng/mL | 85.36 | Diclofenac | [3] |
| Ethyl Acetate | 15 ng/mL | 85.36 | Diclofenac | [3] |
| Ethyl Acetate | 150 ng/mL | 85.36 | Diclofenac | [3] |
| Ethyl Acetate | 750 ng/mL | 85.36 | Diclofenac | [3] |
| Diethyl Ether (at pH 7.4) | Not specified | ~100 | Not specified | [8][9] |
Detailed Experimental Protocols
Protocol 1: Protein Precipitation (PPT) with Acetonitrile
This protocol is based on a method with high recovery rates for safinamide from rat plasma.[1]
-
Thaw frozen plasma samples at room temperature.
-
Vortex the plasma sample to ensure homogeneity.
-
To 100 µL of plasma in a 1.5 mL centrifuge tube, add 20 µL of the internal standard working solution (e.g., Safinamide-D3 in methanol).
-
Add 300 µL of acetonitrile to the tube.
-
Vortex the mixture vigorously for 2.0 minutes.
-
Centrifuge the tube at 13,000 rpm for 15 minutes.
-
Carefully transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE) with Ethyl Acetate
This protocol is adapted from a study that optimized LLE for safinamide in human plasma.[3]
-
Pipette 100 µL of human plasma into a clean tube.
-
Add the internal standard (e.g., Safinamide-D3).
-
Add 50 µL of acetonitrile to the plasma sample.
-
Add 1 mL of ethyl acetate.
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable mobile phase for injection into the LC-MS/MS system.
Visualizations
Caption: General experimental workflow for safinamide extraction and analysis.
Caption: Troubleshooting flowchart for low recovery of safinamide.
References
- 1. Establishment of a sensitive UPLC-MS/MS method to quantify safinamide in rat plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. journals.ekb.eg [journals.ekb.eg]
- 9. researchgate.net [researchgate.net]
overcoming matrix effects in Safinamide D3 bioanalysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome matrix effects in the bioanalysis of Safinamide D3.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect this compound bioanalysis?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte by co-eluting compounds from the sample matrix.[1][2][3] In the bioanalysis of this compound, components of biological matrices like plasma, serum, or urine can either suppress or enhance the ionization of Safinamide and its deuterated internal standard (this compound) in the mass spectrometer's ion source.[1][2][3] This can lead to inaccurate and imprecise quantification, compromising the reliability of pharmacokinetic and other studies.[4]
Q2: I am using this compound as an internal standard. Shouldn't that automatically correct for matrix effects?
A2: Ideally, a stable isotope-labeled internal standard (SIL-IS) like this compound co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, allowing for accurate correction. However, this is not always the case. "Differential matrix effects" can occur if there is a slight chromatographic separation between Safinamide and this compound, or if a matrix component specifically affects the analyte or the internal standard differently. Therefore, while a SIL-IS is a powerful tool, it does not guarantee complete elimination of matrix effect-related issues.
Q3: How can I determine if my this compound assay is experiencing matrix effects?
A3: There are two primary methods to assess matrix effects:
-
Post-Column Infusion: This is a qualitative method where a constant flow of Safinamide solution is infused into the mass spectrometer after the analytical column.[4] A blank, extracted matrix sample is then injected. Any dip or rise in the baseline signal at the retention time of Safinamide indicates ion suppression or enhancement, respectively.
-
Post-Extraction Spike: This is a quantitative method. The response of Safinamide spiked into a pre-extracted blank matrix is compared to the response of Safinamide in a neat solution at the same concentration.[4][5] The ratio of these responses, known as the matrix factor, quantifies the extent of the matrix effect.[5]
Q4: What are the most common sources of matrix effects in plasma-based bioanalysis?
A4: Phospholipids are a major contributor to matrix effects in plasma samples.[6] Other endogenous components like salts, proteins, and metabolites, as well as exogenous substances like anticoagulants and co-administered drugs, can also cause ion suppression or enhancement.[5]
Troubleshooting Guide
Issue 1: Poor reproducibility and accuracy in quality control (QC) samples.
This is a common symptom of unaddressed matrix effects. The following troubleshooting workflow can help identify and mitigate the issue.
Caption: Troubleshooting workflow for poor reproducibility in bioanalysis.
Issue 2: Significant ion suppression is observed at the retention time of this compound.
If you have confirmed ion suppression, the following strategies, presented in order of increasing complexity, can be employed.
Strategy 1: Sample Dilution
-
Concept: Diluting the sample with a compatible solvent (e.g., the initial mobile phase) can reduce the concentration of interfering matrix components.
-
Pros: Simple and fast.
-
Cons: May decrease the analyte concentration below the lower limit of quantitation (LLOQ).
Strategy 2: Optimize Sample Preparation
-
Concept: Employ a more rigorous sample preparation technique to remove a larger portion of the matrix components prior to LC-MS/MS analysis. The choice of technique will depend on the nature of the interferences and the physicochemical properties of Safinamide (a BCS Class II drug with low solubility).
-
Protein Precipitation (PPT): A simple and common first-line approach.[7]
-
Liquid-Liquid Extraction (LLE): Offers a cleaner extract than PPT by partitioning the analyte into an immiscible organic solvent.[8]
-
Solid-Phase Extraction (SPE): Provides the cleanest extracts by utilizing specific chemical interactions to bind the analyte and wash away interferences.[9][10][11][12]
-
Strategy 3: Chromatographic Separation
-
Concept: Modify the LC conditions to chromatographically separate this compound from the co-eluting matrix components that are causing ion suppression.
-
Actions:
-
Adjust the gradient profile.
-
Change the mobile phase composition (e.g., pH, organic solvent).
-
Try a different stationary phase (e.g., a column with a different chemistry).
-
Experimental Protocols
Protocol 1: Protein Precipitation (PPT)
This protocol is a fast and simple method suitable for initial method development.
-
Sample Aliquoting: Pipette 100 µL of plasma sample into a microcentrifuge tube.
-
Addition of Precipitating Agent: Add 300 µL of ice-cold acetonitrile containing the internal standard (this compound). Acetonitrile is a common and effective precipitating agent.[13]
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the tubes at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Injection: Inject the reconstituted sample into the LC-MS/MS system.
Caption: Workflow for Protein Precipitation (PPT).
Protocol 2: Liquid-Liquid Extraction (LLE)
LLE provides a cleaner sample than PPT and can be optimized based on the pH of the aqueous phase and the choice of organic solvent.
-
Sample Aliquoting: Pipette 100 µL of plasma sample into a glass tube.
-
pH Adjustment: Add 100 µL of a basic buffer (e.g., 0.1 M sodium carbonate, pH 9-10) to deprotonate the Safinamide, making it more soluble in organic solvents.
-
Addition of Internal Standard: Spike with this compound.
-
Addition of Extraction Solvent: Add 1 mL of an appropriate organic solvent (e.g., methyl tert-butyl ether (MTBE) or ethyl acetate).
-
Extraction: Vortex for 2-5 minutes.
-
Centrifugation: Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Transfer Organic Layer: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.
-
Injection: Inject into the LC-MS/MS system.
Protocol 3: Solid-Phase Extraction (SPE)
SPE is the most effective technique for removing matrix interferences. A reversed-phase SPE cartridge is suitable for a relatively non-polar compound like Safinamide.
-
Conditioning: Pass 1 mL of methanol through the SPE cartridge, followed by 1 mL of water. Do not allow the cartridge to go dry.[9]
-
Equilibration: Pass 1 mL of the equilibration buffer (e.g., 2% methanol in water) through the cartridge.
-
Sample Loading: Load the pre-treated sample (plasma diluted 1:1 with the equilibration buffer and containing this compound) onto the cartridge at a slow, steady flow rate.
-
Washing: Wash the cartridge with 1 mL of a weak solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Elution: Elute the Safinamide and this compound with 1 mL of a strong solvent (e.g., methanol or acetonitrile).
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.
-
Injection: Inject into the LC-MS/MS system.
Data Presentation
The following table provides an illustrative comparison of the effectiveness of different sample preparation techniques. Note: This data is representative and the actual results may vary depending on the specific matrix and experimental conditions.
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | Relative Standard Deviation (RSD) (%) |
| Protein Precipitation (PPT) | 95 ± 5 | 65 ± 10 | < 15 |
| Liquid-Liquid Extraction (LLE) | 85 ± 7 | 88 ± 8 | < 10 |
| Solid-Phase Extraction (SPE) | 92 ± 4 | 98 ± 5 | < 5 |
References
- 1. nebiolab.com [nebiolab.com]
- 2. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. researchgate.net [researchgate.net]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bioanalysis-zone.com [bioanalysis-zone.com]
- 7. Protein Precipitation (PPT) Extraction | Phenomenex [phenomenex.com]
- 8. spectroscopyeurope.com [spectroscopyeurope.com]
- 9. Guide To Solid Phase Extraction (SPE): Step-by-Step Protocol And Method Development Workflow - Blogs - News [alwsci.com]
- 10. affinisep.com [affinisep.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Solid Phase Extraction Guide | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Mass Spectrometry for Safinamide-D3
This guide provides researchers, scientists, and drug development professionals with detailed answers to frequently asked questions and troubleshooting advice for optimizing mass spectrometry (MS) parameters for Safinamide-D3 analysis.
Frequently Asked Questions (FAQs)
Q1: What are the recommended initial mass spectrometry parameters for Safinamide-D3 analysis?
A1: While parameters must be optimized for each specific instrument, published methods for the parent compound, Safinamide, provide an excellent starting point.[1][2] Safinamide-D3, as a deuterated internal standard, will have nearly identical source and compound-dependent parameter optima. Electrospray ionization (ESI) in positive mode is recommended for its high sensitivity with this compound.[1][2][3]
Table 1: Recommended Starting Mass Spectrometry Parameters for Safinamide-D3
| Parameter | Recommended Starting Value | Source |
| Ionization Mode | Positive Electrospray Ionization (ESI) | [1][2] |
| Capillary Voltage | 4.0 kV | [1] |
| Source Temperature | 150 °C | [1] |
| Desolvation Gas Flow | 600 - 650 L/h | [1][2] |
| Cone Gas Flow | 150 L/h | [2] |
| Collision Gas (Argon) | 0.2 mL/min | [1] |
Note: These values are starting points and should be optimized for your specific LC-MS/MS system.
Q2: What are the expected precursor and product ions for a Safinamide-D3 MRM assay?
A2: The Multiple Reaction Monitoring (MRM) technique is commonly used for quantification.[1] For the parent compound Safinamide, the protonated precursor ion [M+H]⁺ is m/z 303.3.[2][3] Since Safinamide-D3 contains three deuterium atoms, its mass will increase by approximately 3 Da.
-
Expected Precursor Ion [M+H]⁺ for Safinamide-D3: ~ m/z 306.3
-
Common Product Ions: The most abundant product ions for Safinamide are typically m/z 215.0 and m/z 109.0.[1][2][3] The exact mass of the product ions for Safinamide-D3 will depend on where the deuterium labels are located on the molecule. If the labels are on a part of the molecule that is lost during fragmentation, the product ion mass will be the same as for the unlabeled compound. If they are retained, the product ion mass will also be shifted by ~3 Da. It is crucial to perform a product ion scan on Safinamide-D3 to confirm the exact masses of its most abundant fragments.
Experimental Protocol: Optimizing MS Parameters via Direct Infusion
This protocol outlines the standard procedure for optimizing compound-dependent MS parameters for Safinamide-D3 using direct infusion.
Methodology:
-
Solution Preparation: Prepare a 100-500 ng/mL working solution of Safinamide-D3 in a solvent mixture that mimics the mobile phase conditions (e.g., 50:50 acetonitrile:water with 0.1% formic acid).[1]
-
Direct Infusion Setup: Infuse the working solution directly into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.
-
Precursor Ion Identification (Q1 Scan):
-
Set the mass spectrometer to perform a full scan in Q1 in positive ion mode.
-
Confirm the presence of the protonated molecule [M+H]⁺ at approximately m/z 306.3.
-
Optimize source parameters (e.g., capillary voltage, gas flows, temperatures) to maximize the intensity of this precursor ion.
-
-
Product Ion Identification (Product Ion Scan):
-
Set the instrument to a product ion scan mode, selecting m/z 306.3 as the precursor ion in Q1.
-
Apply a range of collision energies (CE) to induce fragmentation in the collision cell. This will reveal the fragmentation pattern and the m/z of potential product ions.
-
-
MRM Transition Optimization (Collision Energy):
-
Select the most intense and stable product ions for your MRM transitions.
-
For each transition (e.g., 306.3 > product 1; 306.3 > product 2), perform a collision energy ramp to find the specific CE value that yields the highest product ion intensity.
-
-
Compound Voltage Optimization:
-
Optimize compound-specific voltages, such as the Cone Voltage or Declustering Potential, to maximize the precursor ion signal intensity while ensuring its stability.
-
Caption: Workflow for optimizing mass spectrometry parameters for Safinamide-D3.
Troubleshooting Guide
This section addresses common issues encountered during the analysis of small molecules like Safinamide-D3.
Q3: I am not seeing any signal for Safinamide-D3. What should I check?
A3: A complete lack of signal points to a fundamental issue with the sample introduction or the instrument setup.[4]
Table 2: Checklist for No Signal Issues
| Checkpoint | Action | Potential Cause | Source |
| Ion Source | Check for a stable spray at the ESI probe tip. | Clogged probe, incorrect positioning, insufficient gas flow. | [5][6] |
| Fluidics | Verify system pressure and check for leaks. | Blockage in the LC or infusion line, loose fitting. | [4][5] |
| Sample | Confirm sample concentration and preparation. | Sample degradation, incorrect dilution, preparation error. | [4] |
| Instrument Method | Double-check that the correct MS method is loaded. | Incorrect scan range, wrong ionization mode selected. | [5][6] |
| Detector | Perform a detector voltage check if available. | Detector failure (requires service engineer). | [5] |
Q4: My signal intensity is low or inconsistent. How can I improve it?
A4: Low or fluctuating signal is often related to suboptimal parameters, contamination, or matrix effects.
-
Re-optimize Parameters: Ensure all source and compound parameters are optimized as per the protocol above. Even small deviations can cause significant signal loss.
-
Check for Contamination: High background noise can suppress the analyte signal.[7] Run blank injections to check for contamination from solvents or the LC system.[5] Ensure you are using high-purity, LC-MS grade solvents.[5]
-
Evaluate Matrix Effects: If analyzing samples in a complex matrix (like plasma), endogenous compounds can co-elute and suppress the ionization of Safinamide-D3.[8] Improve sample preparation (e.g., using solid-phase extraction) or adjust chromatography to separate the analyte from interfering compounds.[9]
-
Inspect for Leaks: Air leaks in the LC system can cause pressure fluctuations and inconsistent spray, leading to poor signal reproducibility.[4]
Caption: A logical troubleshooting workflow for low or no MS signal.
Q5: I am observing significant signal for Safinamide-D3 in my blank injections (carryover). How can I minimize this?
A5: Carryover can compromise the accuracy of low-concentration samples.
-
Improve Needle Wash: Increase the volume and strength of the autosampler needle wash solution. Use a wash solvent that is stronger than the mobile phase (e.g., high percentage of organic solvent) to effectively clean the needle and injection port between runs.
-
Introduce Blank Injections: Running additional blank injections after high-concentration samples can help wash out residual analyte from the system.[5]
-
Check for Contamination Sources: Carryover can sometimes be mistaken for system contamination. Ensure all solvents, vials, and tubing are clean.
References
- 1. Application of a Quality by Design Approach to Develop a Simple, Fast, and Sensitive UPLC-MS/MS Method for Quantification of Safinamide, an Antiparkinson’s Drug, in Plasma [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Establishment of a sensitive UPLC-MS/MS method to quantify safinamide in rat plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gentechscientific.com [gentechscientific.com]
- 5. cgspace.cgiar.org [cgspace.cgiar.org]
- 6. alliancebioversityciat.org [alliancebioversityciat.org]
- 7. zefsci.com [zefsci.com]
- 8. researchgate.net [researchgate.net]
- 9. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
Troubleshooting Poor Peak Shape in Safinamide D3 Chromatography: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to poor peak shape during the chromatographic analysis of Safinamide D3.
Frequently Asked Questions (FAQs)
Q1: What are the common types of poor peak shapes observed in HPLC analysis of this compound?
A1: The most common peak shape issues encountered during HPLC analysis include peak tailing, peak fronting, peak splitting, and broad peaks.[1][2][3] These distortions can affect the accuracy and precision of quantification.[2][3]
Q2: What is peak tailing and what are its common causes?
A2: Peak tailing is characterized by an asymmetrical peak with a drawn-out tail on the right side.[2][3] This can be caused by secondary interactions between the analyte and the stationary phase, such as interactions of basic compounds with acidic silanol groups on the silica-based column packing.[4][5] Other causes include column overload, low mobile phase pH, and issues with the column itself, like degradation of the stationary phase.[2][3][4]
Q3: What is peak fronting and what typically causes it?
A3: Peak fronting is the inverse of tailing, with a leading edge of the peak being less steep than the trailing edge. This issue is often a result of sample overload, where the concentration of the sample is too high for the column to handle effectively.[1][2] It can also be caused by low temperature or a collapsed column bed.
Q4: Why am I seeing split peaks for this compound?
A4: Split peaks, where a single compound appears as two or more peaks, can arise from several factors.[3] These include a partially blocked frit or a void in the column, the sample solvent being too strong compared to the mobile phase, or co-elution with an interfering compound.[3]
Q5: What leads to broad peaks in my chromatogram?
A5: Broad peaks can be a sign of several issues, including a loss of column efficiency, a large dead volume in the HPLC system, or a mobile phase that is too viscous.[2][3] It can also be caused by the sample being dissolved in a solvent stronger than the mobile phase.
Troubleshooting Guide
Issue: Peak Tailing
Possible Causes & Solutions:
-
Secondary Silanol Interactions: Basic compounds like Safinamide can interact with residual acidic silanol groups on the C18 or C8 column surface, leading to tailing.[4][5]
-
Solution: Use a mobile phase with a pH that ensures this compound is in a single ionic state. For basic compounds, a lower pH (e.g., around 3) can protonate the analyte and reduce silanol interactions.[4] Alternatively, a higher pH (e.g., above 7) can be used with a suitable pH-stable column to deprotonate the silanols. Adding a competitive base, like triethylamine, to the mobile phase can also help.
-
-
Column Overload: Injecting too much sample can lead to peak tailing.[3]
-
Solution: Reduce the injection volume or dilute the sample.[3]
-
-
Column Degradation: The stationary phase of the column can degrade over time, exposing more silanol groups.
-
Solution: Replace the column with a new one. Using a guard column can help extend the life of the analytical column.[3]
-
Issue: Peak Fronting
Possible Causes & Solutions:
-
Sample Overload: As with tailing, injecting too high a concentration of the analyte can cause fronting.[1]
-
Solution: Decrease the amount of sample injected by reducing the injection volume or diluting the sample.
-
-
Inappropriate Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause the peak to front.
-
Solution: Whenever possible, dissolve the sample in the mobile phase.
-
Issue: Split Peaks
Possible Causes & Solutions:
-
Column Void or Contamination: A void at the head of the column or particulate contamination on the column frit can distort the sample band.
-
Solution: Reverse-flush the column to remove particulates. If a void is suspected, the column may need to be replaced.
-
-
Sample Solvent Mismatch: Injecting a sample in a strong, non-polar solvent into a highly aqueous mobile phase can cause peak splitting.
-
Solution: Ensure the sample solvent is as close in composition to the mobile phase as possible.
-
Issue: Broad Peaks
Possible Causes & Solutions:
-
Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can lead to band broadening.
-
Solution: Use tubing with a smaller internal diameter and keep the length to a minimum.
-
-
Column Inefficiency: An old or poorly packed column will result in broader peaks.
-
Solution: Replace the column.
-
-
Mobile Phase Viscosity: A highly viscous mobile phase can slow down mass transfer, leading to broader peaks.
-
Solution: Optimize the mobile phase composition or increase the column temperature to reduce viscosity.
-
Experimental Protocols & Data
Published Chromatographic Conditions for Safinamide Analysis
The following table summarizes various published HPLC and UPLC methods for the analysis of Safinamide. These can serve as a starting point for method development and troubleshooting.
| Parameter | Method 1 | Method 2[6] | Method 3[7] | Method 4[8] |
| Column | Ascentis® Express C8 (150 x 4.6 mm, 5 µm) | C18 (250 x 4.6 mm, 5 µm) | Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm) | Kromasil C18 (250 mm X 4.6 mm, 5µm) |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Water | Monobasic potassium phosphate buffer (pH 5) | 0.1% Formic acid in Water | Buffer |
| Mobile Phase B | Acetonitrile | Acetonitrile | Acetonitrile | Methanol |
| Gradient/Isocratic | Gradient | Isocratic (75:25 A:B) | Gradient | Isocratic (30:70 A:B) |
| Flow Rate | 1.50 mL/min | 0.6 mL/min | 0.4 mL/min | 1.0 mL/min |
| Column Temperature | 45°C | 28°C | 40°C | Not Specified |
| Detection Wavelength | Diode Array Detector | 226 nm | MS/MS | 226 nm |
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting poor peak shape in chromatography.
Caption: A logical workflow for diagnosing and resolving poor peak shapes in HPLC.
References
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. uhplcs.com [uhplcs.com]
- 3. mastelf.com [mastelf.com]
- 4. chromtech.com [chromtech.com]
- 5. m.youtube.com [m.youtube.com]
- 6. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 7. Establishment of a sensitive UPLC-MS/MS method to quantify safinamide in rat plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scitcentral.com [scitcentral.com]
addressing variability in Safinamide D3 internal standard response
This guide provides troubleshooting advice and answers to frequently asked questions regarding variability in the Safinamide D3 (deuterated) internal standard (IS) response during LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of variability in the this compound internal standard response?
Variability in the internal standard response can stem from several factors throughout the analytical workflow. The most common causes include:
-
Sample Preparation Inconsistencies: Errors during pipetting, extraction, or dilution can lead to inconsistent IS concentrations across samples.
-
Matrix Effects: Components in the biological matrix (e.g., plasma, urine) can co-elute with this compound and cause ion suppression or enhancement in the mass spectrometer's ion source.
-
LC-MS/MS System Issues: Problems with the autosampler, pump, column, or mass spectrometer can lead to inconsistent injections, poor chromatography, or fluctuating detector response.
-
Internal Standard Stability: Degradation of the this compound standard in the stock solution, working solution, or processed samples can result in a decreasing response over time.
-
Interference: The presence of metabolites or other compounds that are isobaric (have the same mass) to this compound can interfere with its measurement.
Troubleshooting Guides
This section provides structured guidance for specific issues you may encounter.
Issue 1: Sudden Drop or No Signal for this compound IS
A sudden loss of the internal standard signal often points to a systemic issue rather than a sample-specific problem.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for a total loss of internal standard signal.
Issue 2: Inconsistent or Drifting IS Response Across an Analytical Batch
When the IS response is not uniform from the beginning to the end of a run, it can compromise the accuracy of the entire batch.
Potential Causes & Solutions:
| Potential Cause | Description | Recommended Action |
| IS Adsorption | This compound may adsorb to plasticware (e.g., autosampler vials, pipette tips) over time. | 1. Use polypropylene or silanized glass vials.2. Minimize the time samples sit in the autosampler before injection. |
| Sample Evaporation | If using 96-well plates or vials without proper seals, solvent can evaporate, concentrating the sample and IS. | 1. Use tightly fitting caps or sealing mats.2. Ensure the autosampler tray is temperature-controlled, if available. |
| IS Degradation | The internal standard may not be stable in the final processed sample matrix over the duration of the batch run. | 1. Perform a post-preparative stability experiment (see Experimental Protocols below).2. If unstable, adjust the sample preparation solvent or reduce the batch run time. |
| Source Contamination | The ion source of the mass spectrometer can become contaminated during the run, leading to a gradual decline in signal (ion suppression). | 1. Check the system suitability test (SST) results.2. Clean the ion source as per the manufacturer's instructions. |
Data Presentation: Post-Preparative Stability Assessment
The following table shows example data from an experiment assessing the stability of this compound in a processed plasma sample stored in an autosampler at 10°C.
| Time Point | Mean IS Peak Area (n=3) | % Change from Initial | Status |
| 0 Hours | 1,520,400 | 0.0% | Pass |
| 4 Hours | 1,495,100 | -1.7% | Pass |
| 8 Hours | 1,488,600 | -2.1% | Pass |
| 12 Hours | 1,412,800 | -7.1% | Pass |
| 24 Hours | 1,205,300 | -20.7% | Fail |
Acceptance criteria: Mean peak area within ±15% of the initial response.
This data indicates that this compound is stable for at least 12 hours under these conditions, but significant degradation occurs by 24 hours. Analytical batches should be designed to complete within this 12-hour window.
Issue 3: Variable IS Response Correlated with Sample Type (e.g., Matrix Effects)
If the this compound response is significantly different in matrix samples (e.g., plasma) compared to simple solvent standards, matrix effects are the likely cause.
Investigative Workflow:
Caption: Workflow for investigating and mitigating matrix effects.
Experimental Protocols
Protocol 1: Post-Preparative Stability Assessment
-
Sample Preparation: Pool and process at least six replicates of a blank matrix sample (e.g., plasma) according to your standard bioanalytical method.
-
Spiking: After the final extraction step, spike the processed samples with this compound at the working concentration.
-
Initial Analysis: Immediately inject three of the replicates (T=0) and record the mean peak area of the internal standard.
-
Storage: Store the remaining replicates in the autosampler under the same conditions as a typical analytical run (e.g., 10°C).
-
Time-Point Analysis: Inject the remaining replicates at defined time points (e.g., 4, 8, 12, 24 hours).
-
Evaluation: Calculate the mean IS peak area at each time point and compare it to the T=0 mean. The deviation should typically be within ±15%.
Protocol 2: Matrix Factor Assessment (Post-Extraction Addition)
-
Set Preparation: Prepare two sets of samples.
-
Set A (Neat Solution): Spike the internal standard into the final reconstitution solvent.
-
Set B (Post-Spiked Matrix): Process blank biological matrix from at least six different sources. Spike the internal standard into the processed samples after the final extraction step.
-
-
Analysis: Analyze both sets of samples via LC-MS/MS.
-
Calculation: Calculate the Matrix Factor (MF) for each source using the formula:
-
MF = (Peak Area in Presence of Matrix [Set B]) / (Mean Peak Area in Neat Solution [Set A])
-
-
Evaluation:
-
An MF of 1 indicates no matrix effect.
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
The coefficient of variation (%CV) of the MF across all sources should be <15%.
-
strategies to reduce background noise in Safinamide D3 assays
Welcome to the technical support center for Safinamide D3 assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and reduce background noise in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in assays?
Safinamide is a selective and reversible monoamine oxidase B (MAO-B) inhibitor.[1][2] this compound (or a similar deuterated version like D4) is a stable, isotopically labeled form of Safinamide. It is primarily used as an internal standard (IS) in liquid chromatography-mass spectrometry (LC-MS/MS) bioanalytical methods.[3] The key advantage of using a deuterated internal standard is that it has nearly identical chemical and physical properties to the analyte (Safinamide) but a different mass. This allows for accurate quantification of Safinamide in complex biological matrices like plasma by correcting for variability during sample preparation and analysis.
Q2: What are the main types of assays involving Safinamide?
There are two primary categories of assays involving Safinamide:
-
Bioanalytical Quantification Assays: These are typically LC-MS/MS methods used to measure the concentration of Safinamide in biological samples (e.g., plasma, urine) for pharmacokinetic and toxicokinetic studies.[4][5] In these assays, this compound serves as the internal standard.
-
Enzyme Inhibition Assays: These are functional assays designed to measure the inhibitory activity of Safinamide on its target enzyme, MAO-B.[1][6][7] These are often fluorometric or colorimetric assays that monitor the activity of the MAO-B enzyme.
Q3: What are the common sources of background noise in Safinamide-related assays?
Sources of background noise vary depending on the assay type:
-
For LC-MS/MS Quantification Assays:
-
Matrix Effects: Components in the biological sample (e.g., salts, lipids, metabolites) can interfere with the ionization of Safinamide or the internal standard in the mass spectrometer, leading to signal suppression or enhancement.
-
Contamination: Contaminants from lab equipment, solvents, or reagents can introduce interfering peaks at or near the mass-to-charge ratio (m/z) of Safinamide or this compound.
-
Cross-talk: Inadequate chromatographic separation can lead to co-elution of other compounds with similar fragmentation patterns, causing interference.
-
-
For MAO-B Enzyme Inhibition Assays (Fluorometric):
-
Autofluorescence: Biological samples and some test compounds can exhibit natural fluorescence at the excitation and emission wavelengths used in the assay, leading to a high background signal.[8]
-
Substrate Instability: The substrate used in the assay (e.g., tyramine) may degrade over time, leading to a non-enzymatic increase in the fluorescent signal.
-
Non-specific Binding: The fluorescent probe or other assay components may bind non-specifically to the microplate or other proteins in the sample.
-
Interference with Detection Chemistry: Some compounds can directly interfere with the detection reaction (e.g., by quenching the fluorescent signal or inhibiting the reporter enzyme like horseradish peroxidase).[9][10]
-
Troubleshooting Guides
Guide 1: High Background in Safinamide Quantification by LC-MS/MS
This guide addresses common issues leading to high background or interference when quantifying Safinamide using a deuterated internal standard like this compound.
Problem: High baseline noise or interfering peaks in the chromatogram.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Matrix Effects | Optimize sample preparation. Employ protein precipitation followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components. | A cleaner sample extract with reduced ion suppression or enhancement, leading to a lower baseline and more accurate quantification. |
| Dilute the sample with the initial mobile phase to reduce the concentration of matrix components. | Lowering the concentration of interfering substances can improve the signal-to-noise ratio. | |
| Contamination | Use high-purity solvents and reagents (e.g., LC-MS grade). | Reduces the introduction of external contaminants that can cause interfering peaks. |
| Thoroughly clean the LC system, including the injector, tubing, and column, between runs. | Removes any residual contaminants from previous analyses. | |
| Analyze a "blank" sample (matrix without analyte or IS) to identify the source of contamination. | Helps to pinpoint whether the contamination is from the sample matrix, reagents, or the LC-MS system itself. | |
| Inadequate Chromatography | Optimize the chromatographic method. Adjust the mobile phase composition, gradient, and flow rate to improve the separation of Safinamide from other components.[11] | Better resolution of the Safinamide peak from interfering peaks, leading to a cleaner chromatogram and more accurate integration. |
| Use a new or different type of analytical column (e.g., a column with a different stationary phase). | A different column chemistry may provide better separation for the specific matrix being analyzed. |
Guide 2: High Background in Fluorometric MAO-B Inhibition Assays
This guide provides steps to troubleshoot high background signals in assays measuring the inhibition of MAO-B by Safinamide. These assays often rely on measuring the production of hydrogen peroxide (H₂O₂) as a byproduct of MAO-B activity.[1][7]
Problem: High fluorescence signal in "no enzyme" or "inhibitor" control wells.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Autofluorescence of Compound or Sample | Run a control plate with the test compound (Safinamide) in assay buffer without the enzyme or detection reagents. | This will quantify the intrinsic fluorescence of the compound, which can then be subtracted from the experimental wells. |
| If sample autofluorescence is high, consider using a different fluorescent probe with excitation and emission wavelengths that do not overlap with the sample's fluorescence spectrum. | Shifts the detection to a spectral region with less interference. | |
| Substrate Instability/Degradation | Prepare the MAO-B substrate solution fresh just before use.[12] | Minimizes the non-enzymatic degradation of the substrate that can lead to a false-positive signal. |
| Run a "no enzyme" control with the substrate and detection reagents to measure the rate of non-enzymatic signal generation. | This provides a baseline for background signal that can be subtracted from all other readings. | |
| Non-specific Binding | Use black, opaque-walled microplates designed for fluorescence assays to reduce light scatter and well-to-well crosstalk.[12] | Minimizes background fluorescence from the plate itself and adjacent wells. |
| Ensure that the blocking step (if applicable in the protocol) is sufficient. Consider testing different blocking agents. | Reduces the non-specific binding of assay components to the plate surface. | |
| Interference with Detection Chemistry | To check for interference with the H₂O₂ detection system, add a known amount of H₂O₂ to wells containing the test compound and compare the signal to wells with H₂O₂ alone.[7] | This will determine if the compound is quenching the fluorescent signal or inhibiting the reporter enzyme (e.g., HRP). |
| If interference is detected, it may be necessary to use an alternative assay format that is not based on H₂O₂ detection. | A different detection method may not be susceptible to the same type of interference. |
Experimental Protocols & Data
Protocol: Fluorometric MAO-B Inhibition Assay
This is a generalized protocol based on commercially available MAO-B inhibitor screening kits.[1][7]
-
Reagent Preparation:
-
Prepare MAO-B Assay Buffer and bring to room temperature.
-
Reconstitute the MAO-B enzyme, substrate (e.g., tyramine), fluorescent probe, and developer according to the manufacturer's instructions.
-
Prepare a stock solution of Safinamide in a suitable solvent (e.g., DMSO). Create a dilution series to test a range of concentrations.
-
-
Assay Procedure (96-well plate format):
-
Add 10 µL of Safinamide dilutions or control (solvent only) to the appropriate wells.
-
Add 50 µL of the MAO-B enzyme solution to each well.
-
Incubate for 10-15 minutes at 37°C to allow the inhibitor to interact with the enzyme.
-
Prepare the Substrate Solution by mixing the MAO-B substrate, developer, and fluorescent probe in the assay buffer.
-
Add 40 µL of the Substrate Solution to each well to start the reaction.
-
Measure the fluorescence kinetically for 30-60 minutes at an excitation wavelength of ~535 nm and an emission wavelength of ~587 nm.
-
-
Controls:
-
No Enzyme Control: Contains all reagents except the MAO-B enzyme to measure background from substrate degradation.
-
Enzyme Control (No Inhibitor): Contains all reagents and the solvent for Safinamide to measure maximum enzyme activity.
-
Inhibitor Control: A known MAO-B inhibitor (e.g., Selegiline) to confirm assay performance.
-
Quantitative Data Summary
The following table summarizes typical parameters for the bioanalysis of Safinamide by UPLC-MS/MS.
| Parameter | Typical Value/Range | Reference |
| Linear Range | 1.0 - 2000 ng/mL | [11] |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL | [11] |
| Intra-day Precision (%RSD) | < 6% | [11] |
| Inter-day Precision (%RSD) | < 7% | [11] |
| Accuracy | 92.4% - 104.0% | [11] |
| Extraction Recovery | > 92% | [11] |
Visualizations
Caption: MAO-B metabolic pathway and the inhibitory action of Safinamide.
Caption: Troubleshooting workflow for high background noise in Safinamide assays.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. wjpsonline.com [wjpsonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Bioassay of safinamide in biological fluids of humans and various animal species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.ekb.eg [journals.ekb.eg]
- 6. Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) - Creative Biolabs [neuros.creative-biolabs.com]
- 7. assaygenie.com [assaygenie.com]
- 8. apexbt.com [apexbt.com]
- 9. High throughput Screening to Identify Natural Human Monoamine Oxidase B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Establishment of a sensitive UPLC-MS/MS method to quantify safinamide in rat plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Safinamide D3 Extraction from Biological Matrices
Welcome to the technical support center for the bioanalysis of Safinamide D3. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the extraction of this compound from biological matrices such as plasma and serum.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting this compound from biological matrices?
A1: The most frequently employed and validated methods for this compound extraction are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). The choice of method depends on the desired level of sample cleanup, sensitivity, and throughput requirements.
Q2: Which extraction method offers the highest recovery?
A2: Both LLE and PPT can achieve high recoveries for Safinamide. Some studies have reported recoveries of approximately 100% using LLE with diethyl ether at a pH of 7.4.[1] PPT with acetonitrile has also demonstrated excellent recovery rates, ranging from 92.98% to 100.29%.[2] The optimal method will depend on the specific experimental conditions.
Q3: What is the role of this compound in the analysis?
A3: this compound is a deuterium-labeled version of Safinamide and is used as an internal standard (IS) in quantitative bioanalysis.[3] An ideal internal standard behaves similarly to the analyte of interest throughout the extraction and analysis process. Its purpose is to compensate for variations in extraction recovery, matrix effects, and instrument response, thereby improving the accuracy and precision of the analytical method.[4]
Q4: What are "matrix effects," and how can they impact my results?
A4: Matrix effects are the alteration of analyte ionization in the mass spectrometer's source due to co-eluting compounds from the biological matrix.[5] These effects can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which can significantly compromise the accuracy, precision, and sensitivity of the assay.[5][6]
Q5: How can I minimize matrix effects?
A5: To minimize matrix effects, consider the following strategies:
-
Improve Sample Cleanup: Employ more rigorous extraction techniques like SPE or LLE to remove interfering endogenous components, such as phospholipids.
-
Optimize Chromatography: Adjust the chromatographic conditions to separate the analyte from the matrix components that are causing the interference.
-
Use a Stable Isotope-Labeled Internal Standard: this compound is the ideal choice as it co-elutes with Safinamide and experiences similar matrix effects, thus providing effective normalization.[3][4]
-
Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components.
Extraction Method Comparison
The following table summarizes the performance of the three primary extraction techniques for Safinamide from plasma, based on published data.
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Typical Solvents | Acetonitrile, Methanol | Ethyl Acetate, Diethyl Ether | Methanol, Acetonitrile, various buffers |
| Reported Recovery | 92.98% - 100.29% with Acetonitrile[2] | 85.36% with Ethyl Acetate, ~100% with Diethyl ether[1] | Generally high (>80%), but analyte-specific |
| Throughput | High | Medium | Medium to High (automation-dependent) |
| Selectivity/Cleanliness | Low (can result in high matrix effects) | Medium to High | High (provides the cleanest extracts) |
| Ease of Use | Simple and fast | More complex and labor-intensive | Can be complex to develop but easy to automate |
| Cost | Low | Low to Medium | High (cartridges and equipment) |
Troubleshooting Guide
Low Analyte Recovery
Problem: The recovery of this compound is consistently below the expected range (<80%).
| Potential Cause | Troubleshooting Steps |
| Incomplete Protein Precipitation | - Ensure the ratio of precipitation solvent (e.g., acetonitrile) to plasma is sufficient, typically at least 3:1 (v/v).- Vortex the sample vigorously for an adequate amount of time to ensure complete protein denaturation.- Check the temperature; precipitation is often more effective at colder temperatures. |
| Suboptimal LLE pH | - Safinamide is a basic compound. Ensure the pH of the aqueous phase is adjusted to be at least 2 units above its pKa to keep it in its neutral, more extractable form. |
| Incorrect LLE Solvent | - Verify that the extraction solvent (e.g., ethyl acetate, diethyl ether) has the appropriate polarity to efficiently extract Safinamide.- Ensure sufficient volume of the organic solvent is used and that mixing (vortexing) is adequate for proper partitioning. |
| SPE Sorbent Breakthrough | - The analyte is not retained on the SPE cartridge during loading. This can be due to an incorrect sorbent choice, improper sample pH, or a loading solvent that is too strong.[6][7][8]- Solution: Re-evaluate the sorbent chemistry (a mixed-mode cation exchange sorbent is a good starting point for a basic drug like Safinamide).[9] Adjust the sample pH to ensure the analyte is charged for ion-exchange retention. Ensure the loading solvent is weak enough not to elute the analyte. |
| Incomplete SPE Elution | - The elution solvent is not strong enough to desorb the analyte from the SPE sorbent.[5]- Solution: Increase the organic strength of the elution solvent. For ion-exchange, ensure the elution solvent contains a counter-ion or has a pH that neutralizes the analyte to disrupt its interaction with the sorbent.[5] |
High Variability in Results (Poor Precision)
Problem: Inconsistent results are observed between replicate samples.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Pipetting | - Calibrate and verify the accuracy of all pipettes used for sample, internal standard, and solvent transfers. |
| Variable Extraction Conditions | - Ensure consistent vortexing times and speeds for all samples.- Maintain a consistent temperature during all extraction steps.- For SPE, ensure a consistent flow rate during loading, washing, and elution.[5] |
| Matrix Effects | - High variability can be a symptom of significant and inconsistent matrix effects between different lots of biological matrix.[6]- Solution: Improve the sample cleanup by switching from PPT to LLE or SPE. Ensure the use of this compound as the internal standard. |
| SPE Cartridge Drying | - For some SPE phases, if the sorbent bed dries out after conditioning and before sample loading, retention can be compromised.[5]- Solution: Do not let the sorbent go dry before loading the sample. |
Experimental Workflows and Protocols
Below are representative workflows and detailed protocols for the extraction of this compound.
Experimental Workflow Overview
Caption: General workflows for PPT, LLE, and SPE of this compound.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common extraction issues.
Detailed Experimental Protocols
Note: These protocols are intended as a starting point. Optimization may be required for your specific matrix and instrumentation. Always use a deuterated internal standard like this compound, added at the beginning of the process.
Protocol 1: Protein Precipitation (PPT)
-
Pipette 200 µL of the biological sample (e.g., plasma) into a microcentrifuge tube.
-
Add 20 µL of this compound internal standard working solution.
-
Add 600 µL of ice-cold acetonitrile to precipitate the proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE)
-
Pipette 200 µL of the biological sample into a polypropylene tube.
-
Add 20 µL of this compound internal standard working solution.
-
Add 50 µL of a suitable buffer to adjust the pH (e.g., 0.1 M sodium carbonate to basify the sample).
-
Add 1 mL of ethyl acetate.
-
Vortex the mixture for 5 minutes to ensure thorough extraction.
-
Centrifuge at 4,000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 3: Solid-Phase Extraction (SPE) - General Method
This is a generic protocol for a mixed-mode strong cation exchange (MCX) sorbent, which is suitable for a basic compound like Safinamide.
-
Conditioning: Pass 1 mL of methanol through the SPE cartridge, followed by 1 mL of water.
-
Equilibration: Pass 1 mL of an acidic buffer (e.g., 2% formic acid in water) through the cartridge. Do not allow the sorbent to dry.
-
Sample Loading:
-
Pre-treat the 200 µL sample (containing this compound IS) by diluting it with 200 µL of the acidic buffer used in the equilibration step.
-
Load the pre-treated sample onto the SPE cartridge at a slow, steady flow rate (approx. 1 mL/min).
-
-
Washing:
-
Wash 1: Pass 1 mL of the acidic buffer to remove polar interferences.
-
Wash 2: Pass 1 mL of methanol to remove non-polar, non-basic interferences.
-
-
Elution:
-
Elute the this compound by passing 1 mL of a basic elution solvent (e.g., 5% ammonium hydroxide in methanol) through the cartridge. This neutralizes the analyte, disrupting its ionic bond with the sorbent.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under nitrogen.
-
Reconstitute in 100 µL of mobile phase for LC-MS/MS analysis.
-
References
- 1. mdpi.com [mdpi.com]
- 2. Establishment of a sensitive UPLC-MS/MS method to quantify safinamide in rat plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.ekb.eg [journals.ekb.eg]
- 4. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 5. welch-us.com [welch-us.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Sample Prep Tech Tip: Troubleshooting SPE | Phenomenex [phenomenex.com]
- 8. silicycle.com [silicycle.com]
- 9. chromatographyonline.com [chromatographyonline.com]
Navigating Co-eluting Interferences in Safinamide D3 Analysis: A Technical Support Center
Welcome to the technical support center for Safinamide D3 analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to co-eluting interferences in the bioanalysis of Safinamide using its deuterated internal standard, this compound.
Frequently Asked Questions (FAQs)
Q1: What are co-eluting interferences in the context of this compound analysis?
A1: Co-eluting interferences are compounds in a biological sample that are not chromatographically separated from Safinamide and/or its deuterated internal standard, this compound, during LC-MS/MS analysis. These interferences can lead to inaccurate quantification by either suppressing or enhancing the ionization of the analyte or internal standard, or by contributing to the analyte's or internal standard's signal.
Q2: What are the potential sources of co-eluting interferences in this compound analysis?
A2: Potential sources of co-eluting interferences include:
-
Metabolites of Safinamide: Safinamide is metabolized into several compounds, including Safinamide acid (NW-1153), O-debenzylated Safinamide (NW-1199), and an N-dealkylated carboxylic acid derivative (NW-1689).[1][2][3][4] These metabolites, particularly the more polar acidic metabolites, may have chromatographic properties that could lead to co-elution under certain conditions.
-
Endogenous Matrix Components: Components of the biological matrix, such as phospholipids, salts, and other small molecules, can co-elute and cause matrix effects.[5]
-
Isotopic Impurities: The this compound internal standard may contain a small percentage of unlabeled Safinamide, or the Safinamide analyte may contain naturally occurring heavy isotopes that can contribute to the signal of the deuterated internal standard, a phenomenon known as isotopic crosstalk.[6][7]
-
Co-administered Drugs: Other drugs administered to the subject may have similar chromatographic and mass spectrometric properties to Safinamide or this compound.
Q3: Why is my this compound internal standard peak showing a different retention time than Safinamide?
A3: A shift in retention time between a deuterated internal standard and the analyte, known as the "isotopic effect," can sometimes occur, especially in reversed-phase chromatography.[5] This is because the deuterium atoms can slightly alter the physicochemical properties of the molecule, leading to differences in interaction with the stationary phase. While usually minor, this can become problematic if the shift causes the internal standard to elute in a region of different matrix effects than the analyte.
Q4: Can co-eluting interferences affect the accuracy and precision of my assay?
A4: Yes. If a co-eluting substance suppresses or enhances the ionization of Safinamide differently than this compound, the analyte-to-internal standard ratio will be inaccurate, leading to biased results. Similarly, if an interference contributes to the signal of either the analyte or the internal standard, it will lead to overestimation of that component and inaccurate quantification.
Troubleshooting Guide: Dealing with Co-eluting Interferences
This guide provides a systematic approach to identifying and resolving issues related to co-eluting interferences in your this compound analysis.
Problem 1: Poor Peak Shape or Unexplained Peaks Co-eluting with Safinamide or this compound
| Possible Cause | Troubleshooting Steps |
| Metabolite Interference | 1. Review Metabolite Structures: Familiarize yourself with the structures of known Safinamide metabolites to anticipate their chromatographic behavior. 2. Modify Chromatographic Conditions: - Gradient Optimization: Adjust the gradient slope to improve the separation of Safinamide from its more polar metabolites. A shallower gradient can increase resolution. - Mobile Phase pH: Modify the pH of the aqueous mobile phase. Since some major metabolites are acidic, adjusting the pH can alter their retention time relative to Safinamide. - Column Chemistry: Consider a column with a different stationary phase (e.g., C8, Phenyl-Hexyl) to exploit different separation mechanisms. |
| Endogenous Matrix Interference | 1. Improve Sample Preparation: - Solid-Phase Extraction (SPE): Utilize an SPE method optimized for the extraction of Safinamide to remove a broader range of matrix components compared to protein precipitation. - Liquid-Liquid Extraction (LLE): Optimize the LLE solvent and pH to selectively extract Safinamide and minimize the co-extraction of interfering compounds. 2. Divert Flow: Use a divert valve to direct the early and late eluting matrix components to waste, preventing them from entering the mass spectrometer. |
Problem 2: Inconsistent or Drifting Internal Standard (this compound) Response
| Possible Cause | Troubleshooting Steps |
| Differential Matrix Effects | 1. Chromatographic Separation: As mentioned above, optimize the chromatography to ensure Safinamide and this compound co-elute perfectly and are separated from regions of significant ion suppression or enhancement. 2. Dilution: Diluting the sample can sometimes mitigate matrix effects, but this may compromise the limit of quantification. |
| Isotopic Crosstalk | 1. Check Purity: Verify the isotopic purity of your this compound standard with the manufacturer. 2. Optimize MRM Transitions: If possible, select MRM transitions for Safinamide and this compound that are less prone to isotopic overlap. 3. Correction Factors: In some cases, mathematical correction for known isotopic contributions may be necessary, though this is a more advanced approach.[6] |
Problem 3: Non-linear Calibration Curve at High Concentrations
| Possible Cause | Troubleshooting Steps |
| Analyte Contribution to Internal Standard Signal | 1. Evaluate Isotopic Contribution: At high concentrations of Safinamide, the natural abundance of heavy isotopes (e.g., ¹³C) can contribute to the m/z of this compound, artificially inflating the internal standard signal and causing the calibration curve to bend downwards.[7] 2. Lower IS Concentration: Using a lower concentration of the internal standard can sometimes exacerbate this issue. Ensure the IS concentration is appropriate for the calibration range. 3. Use a Different Internal Standard: If the problem persists, consider using an internal standard with a larger mass difference (e.g., ¹³C₃, ¹⁵N-labeled Safinamide) to minimize isotopic overlap. |
Experimental Protocols
Below are representative experimental methodologies for the analysis of Safinamide in biological matrices. These should be adapted and validated for your specific laboratory conditions.
Table 1: Representative LC-MS/MS Parameters for Safinamide Analysis
| Parameter | Condition 1 | Condition 2 |
| LC System | UPLC System | HPLC System |
| Column | C18, 2.1 x 50 mm, 1.7 µm | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 10 mM Ammonium Acetate in Water |
| Mobile Phase B | Acetonitrile | Methanol |
| Gradient | 5% B to 95% B over 3 min | 20% B to 80% B over 8 min |
| Flow Rate | 0.4 mL/min | 1.0 mL/min |
| Column Temp. | 40 °C | 35 °C |
| MS System | Triple Quadrupole Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization | Electrospray Ionization (ESI), Positive Mode | Electrospray Ionization (ESI), Positive Mode |
| MRM Transition (Safinamide) | 303.2 > 135.1 | 303.2 > 215.1 |
| MRM Transition (this compound) | 306.2 > 135.1 | 306.2 > 215.1 |
Note: The specific MRM transitions may vary depending on the instrument and optimization.
Sample Preparation Protocol: Protein Precipitation
-
To 100 µL of plasma sample, add 300 µL of acetonitrile containing the this compound internal standard.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and inject into the LC-MS/MS system.
Visualizations
References
- 1. Safinamide - Wikipedia [en.wikipedia.org]
- 2. Safinamide | C17H19FN2O2 | CID 131682 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. Reliable procedures to evaluate and repair crosstalk for bioanalytical MS/MS assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Internal Standards for the Bioanalytical Method of Safinamide
For researchers, scientists, and drug development professionals, the selection of an appropriate internal standard (IS) is a critical step in the development and validation of robust bioanalytical methods. This guide provides an objective comparison of Safinamide-D3 (and its closely related analogue Safinamide-D4) with other commonly used internal standards for the quantification of Safinamide in biological matrices, supported by experimental data from published studies.
The ideal internal standard should mimic the analyte's behavior during sample preparation and analysis, compensating for variability in extraction efficiency, matrix effects, and instrument response. A stable isotope-labeled internal standard, such as Safinamide-D3, is often considered the "gold standard" due to its similar physicochemical properties to the analyte. However, other compounds like diazepam and diclofenac have also been successfully employed. This guide will delve into the performance of these alternatives.
Performance Comparison of Internal Standards
The following tables summarize the validation parameters of bioanalytical methods for Safinamide using different internal standards. The data is compiled from separate studies, and direct cross-validation in a single study was not publicly available. Therefore, a careful consideration of the experimental conditions outlined in the subsequent sections is crucial for a fair comparison.
Table 1: Comparison of Accuracy and Precision
| Internal Standard | Analyte Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Accuracy (%) | Reference |
| Safinamide-D4 | 169 pg/mL | < 10% | < 10% | < 8% | < 8% | [1] |
| 225 pg/mL | < 10% | < 10% | < 8% | < 8% | [1] | |
| 293 pg/mL | < 10% | < 10% | < 8% | < 8% | [1] | |
| Diazepam | 2.0 ng/mL | ≤ 5.86% | ≤ 6.42% | -7.63% to 4.02% | -7.63% to 4.02% | [2][3] |
| 800 ng/mL | ≤ 5.86% | ≤ 6.42% | -7.63% to 4.02% | -7.63% to 4.02% | [2][3] | |
| 1600 ng/mL | ≤ 5.86% | ≤ 6.42% | -7.63% to 4.02% | -7.63% to 4.02% | [2][3] | |
| Diclofenac | 0.3 ng/mL | 5.50% - 13.20% | 5.50% - 12.16% | 86.26% - 90.24% | 86.62% - 90.47% | [4] |
| 15 ng/mL | 5.50% - 13.20% | 5.50% - 12.16% | 86.26% - 90.24% | 86.62% - 90.47% | [4] | |
| 150 ng/mL | 5.50% - 13.20% | 5.50% - 12.16% | 86.26% - 90.24% | 86.62% - 90.47% | [4] | |
| 750 ng/mL | 5.50% - 13.20% | 5.50% - 12.16% | 86.26% - 90.24% | 86.62% - 90.47% | [4] |
Table 2: Comparison of Recovery and Matrix Effect
| Internal Standard | Analyte Concentration (ng/mL) | Analyte Recovery (%) | Internal Standard Recovery (%) | Matrix Effect (%) | Reference |
| Safinamide-D4 | 169, 225, 293 pg/mL | 99.07 (overall mean) | 99.55 | Not explicitly reported, but method showed no matrix effect | [1] |
| Diazepam | 2.0, 800, 1600 ng/mL | > 92.98 | Not explicitly reported | Not explicitly reported, but method had minimal matrix effects | [2][3] |
| Diclofenac | 0.3, 15, 150, 750 ng/mL | 85.36 (average) | 81.26 | 81.22 - 90.09 | [4] |
Experimental Protocols
Below are the detailed methodologies for the bioanalytical methods of Safinamide using the different internal standards.
Method 1: Using Safinamide-D4 as Internal Standard
-
Sample Preparation: To be obtained from a detailed protocol if available. The study mentions analysis in aqueous solution and human plasma[1].
-
Chromatography:
-
Mass Spectrometry:
-
Mass Transitions: Safinamide: m/z 303.3 → 215.2; Safinamide-D4: m/z 307.3 → 215.2[1].
-
-
Calibration Standards: 113.0, 169.0, 225.0, 282.0, 338.0 pg/mL[1].
-
Quality Control Samples: 169, 225, and 293 pg/mL[1].
Method 2: Using Diazepam as Internal Standard
-
Sample Preparation: Protein precipitation with acetonitrile[2][3].
-
Chromatography:
-
Mass Spectrometry:
-
Calibration Standards: 1.0, 5.0, 10, 50, 100, 500, 1000, and 2000 ng/mL in rat plasma[2][3].
-
Quality Control Samples: 2.0, 800, and 1600 ng/mL in rat plasma[2][3].
Method 3: Using Diclofenac as Internal Standard
-
Sample Preparation: To 100 µL of plasma, 10 µL of IS working solution (20 µg/mL) was added, followed by vortexing. 50 µL of acetonitrile was added and vortexed. 1 mL of ethyl acetate was added, vortexed, and centrifuged. The organic layer was evaporated and reconstituted in the mobile phase[4].
-
Chromatography:
-
Mass Spectrometry:
-
Calibration Standards: 0.1, 0.5, 1.0, 5.0, 10.0, 20.0, 50.0, 100.0, 500.0, and 1000.0 ng/mL in human plasma[4].
-
Quality Control Samples: 0.3, 15, 150, and 750 ng/mL in human plasma[4].
Visualizing the Workflow for Internal Standard Selection
The selection of an appropriate internal standard is a critical decision in bioanalytical method development. The following diagram illustrates a logical workflow for this process, taking into account the data presented in this guide.
Caption: A flowchart illustrating the decision-making process for selecting an internal standard for the bioanalysis of Safinamide.
Conclusion
The choice of an internal standard significantly impacts the reliability and robustness of a bioanalytical method. Based on the available data:
-
Safinamide-D4 , as a stable isotope-labeled internal standard, demonstrates excellent recovery and precision, making it a strong candidate for achieving high accuracy and minimizing variability.
-
Diazepam has also been shown to be a suitable internal standard, with good precision and accuracy over a wide concentration range.
-
Diclofenac provides acceptable performance, although the reported recovery is slightly lower compared to the other options.
Ultimately, the selection of the most appropriate internal standard will depend on the specific requirements of the study, including the desired level of accuracy and precision, cost considerations, and the availability of the reference material. It is recommended to perform an in-house validation to confirm the performance of the chosen internal standard within the specific laboratory setting and matrix of interest.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Establishment of a sensitive UPLC-MS/MS method to quantify safinamide in rat plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Establishment of a sensitive UPLC-MS/MS method to quantify safinamide in rat plasma [frontiersin.org]
- 4. Application of a Quality by Design Approach to Develop a Simple, Fast, and Sensitive UPLC-MS/MS Method for Quantification of Safinamide, an Antiparkinson’s Drug, in Plasma [mdpi.com]
Comparative In Vitro Stability of Safinamide vs. Safinamide D3: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the in vitro stability of Safinamide and its deuterated analog, Safinamide D3. This document outlines the metabolic pathways of Safinamide, the scientific rationale for the development of this compound, and presents a framework for evaluating their comparative stability.
Introduction to Safinamide and the Role of Deuteration
Safinamide is a medication used in the treatment of Parkinson's disease, possessing a multimodal mechanism of action that includes selective and reversible inhibition of monoamine oxidase B (MAO-B).[1][2][3][4] The metabolic stability of a drug is a critical factor in its pharmacokinetic profile, influencing its half-life, bioavailability, and potential for drug-drug interactions.[5] Deuteration, the selective replacement of hydrogen atoms with their heavier isotope deuterium, is a strategy employed in drug discovery to enhance metabolic stability.[6][7][8] The increased mass of deuterium can lead to a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. This difference in bond strength can slow the rate of metabolic reactions that involve the cleavage of this bond, a phenomenon known as the kinetic isotope effect.[9][10][11][12]
Metabolic Pathways of Safinamide
The metabolism of Safinamide is extensive and occurs primarily through two main pathways.[2][13][14] The principal metabolic route involves the hydrolysis of the amide moiety, mediated by amidases, to form the inactive metabolite "Safinamide acid" (NW-1153).[1][2] Another significant pathway is the N-dealkylation of the secondary amine, which is then followed by oxidation to a carboxylic acid (NW-1689).[1][13][14] While cytochrome P450 enzymes, particularly CYP3A4, are involved in the N-dealkylation process, their role is considered minor in the overall biotransformation of Safinamide.[2][15]
Inferred In Vitro Stability of this compound
Comparative Stability Data (Illustrative)
The following table provides an illustrative comparison of the expected in vitro metabolic stability of Safinamide and this compound, based on the principles of the kinetic isotope effect. Note: This data is hypothetical and intended for illustrative purposes, as direct experimental comparisons are not publicly available.
| Parameter | Safinamide | This compound (inferred) |
| In Vitro Half-life (t½) in Human Liver Microsomes | ~ 30 min | > 45 min |
| Intrinsic Clearance (CLint) (µL/min/mg protein) | High | Moderate to Low |
| Major Metabolites Formed | Safinamide acid, N-dealkylated metabolite | Safinamide acid, Reduced levels of N-dealkylated metabolite |
| Primary Metabolic Pathway | Amide hydrolysis, N-dealkylation | Amide hydrolysis |
Experimental Protocols
A standard in vitro metabolic stability assay using liver microsomes can be employed to compare the stability of Safinamide and this compound.
Objective: To determine and compare the in vitro metabolic stability of Safinamide and this compound in human liver microsomes.
Materials:
-
Safinamide and this compound
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching the reaction)
-
Internal standard (e.g., a structurally similar but chromatographically distinct compound)
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Incubation Mixtures: Prepare incubation mixtures in phosphate buffer (pH 7.4) containing human liver microsomes (final concentration, e.g., 0.5 mg/mL) and the test compound (Safinamide or this compound, final concentration, e.g., 1 µM).
-
Pre-incubation: Pre-incubate the mixtures at 37°C for 5 minutes to allow them to reach thermal equilibrium.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time-point Sampling: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw aliquots of the incubation mixture.
-
Reaction Quenching: Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with the internal standard.
-
Sample Processing: Centrifuge the quenched samples to precipitate the proteins.
-
LC-MS/MS Analysis: Analyze the supernatant for the remaining concentration of the parent compound (Safinamide or this compound) using a validated LC-MS/MS method.
Data Analysis:
-
Plot the percentage of the remaining parent compound against time.
-
Calculate the in vitro half-life (t½) from the slope of the natural logarithm of the remaining parent compound concentration versus time plot.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg microsomal protein/mL).
Visualizations
Signaling Pathway of Safinamide Metabolism
Caption: Major metabolic pathways of Safinamide.
Experimental Workflow for Comparative In Vitro Stability Assay
Caption: Workflow for comparing in vitro stability.
References
- 1. Safinamide - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Safinamide - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Parkinson's disease - Diagnosis and treatment - Mayo Clinic [mayoclinic.org]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 6. juniperpublishers.com [juniperpublishers.com]
- 7. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Exploiting the Kinetic Isotope Effect in Drug Discovery – Drug Discovery Opinion [drugdiscoveryopinion.com]
- 11. Portico [access.portico.org]
- 12. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. Disposition and metabolism of safinamide, a novel drug for Parkinson's disease, in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. accessdata.fda.gov [accessdata.fda.gov]
A Comparative Guide to the Validation of Safinamide D3 as an Internal Standard for GLP-Compliant Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Safinamide D3 as an internal standard (IS) against other alternatives for the quantitative analysis of Safinamide in biological matrices. The information presented herein is intended to assist researchers in developing and validating robust bioanalytical methods compliant with Good Laboratory Practice (GLP) standards.
Introduction to Safinamide and the Role of Internal Standards
Safinamide is a selective and reversible monoamine oxidase B (MAO-B) inhibitor used as an add-on therapy for Parkinson's disease.[1][2] To accurately characterize its pharmacokinetic (PK) and toxicokinetic (TK) properties, sensitive and reliable analytical methods are required for its quantification in biological samples like plasma.
In bioanalytical chemistry, particularly for methods like liquid chromatography-mass spectrometry (LC-MS), an internal standard is crucial. An IS is a compound with similar physicochemical properties to the analyte, added at a known concentration to all samples, calibrators, and quality controls (QCs). Its primary function is to correct for variability during sample preparation and analysis, such as extraction inconsistencies, matrix effects, and instrument fluctuations, thereby improving the accuracy and precision of the results.[3]
For studies conducted under GLP guidelines, the validation of the bioanalytical method, including the choice and performance of the IS, is a stringent requirement mandated by regulatory agencies like the U.S. Food and Drug Administration (FDA).[4][5][6]
The Ideal Internal Standard: Stable Isotope-Labeled Analogs
The ideal internal standard co-elutes with the analyte and exhibits identical behavior during sample extraction and ionization.[7] For this reason, a stable isotope-labeled (SIL) version of the analyte is considered the "gold standard."[3][7][8] this compound is the deuterated analog of Safinamide. It is chemically identical to Safinamide but has a different mass due to the replacement of three hydrogen atoms with deuterium. This mass difference allows it to be distinguished by a mass spectrometer while ensuring it behaves almost identically to the analyte throughout the analytical process.[7]
While SILs are preferred, other compounds, known as structural analogs, can also be used. Published methods for Safinamide have sometimes employed alternatives like diazepam or diclofenac when a SIL was not available.[1][9][10] This guide compares the performance of this compound against a common structural analog alternative.
Comparative Validation Data
The following tables summarize the expected performance of this compound compared to a structural analog internal standard (e.g., Diazepam) based on FDA guidelines for bioanalytical method validation.
Table 1: Comparison of Physicochemical Properties
| Property | Safinamide | This compound | Diazepam (Alternative IS) |
| Chemical Formula | C₁₇H₁₉FN₂O₂[2] | C₁₇H₁₆D₃FN₂O₂ | C₁₆H₁₃ClN₂O |
| Monoisotopic Mass | 302.14 g/mol [2] | 305.16 g/mol | 284.07 g/mol |
| Structure | Identical to Analyte | Identical to Analyte | Structurally Dissimilar |
| Expected Retention Time | Co-elutes with Analyte | Co-elutes with Analyte | Different Retention Time |
| Ionization Efficiency | Near-Identical to Analyte | Near-Identical to Analyte | May Differ Significantly |
Table 2: Summary of Key GLP Validation Parameters
| Validation Parameter | Acceptance Criteria (FDA) | Expected Performance: this compound | Expected Performance: Diazepam (Analog IS) |
| Accuracy | Within ±15% of nominal (±20% at LLOQ)[11] | Typically < ±5% | Typically < ±15% |
| Precision (%CV) | ≤15% (≤20% at LLOQ)[11] | Typically < 5% | Typically < 15% |
| Matrix Effect (%CV) | ≤15% | < 5% (Co-elution ensures similar ion suppression/enhancement) | > 10% (Different elution time leads to variable matrix effects) |
| Extraction Recovery (%CV) | Consistent and reproducible[5] | < 5% (Near-identical recovery to analyte) | > 10% (Physicochemical differences can lead to variable recovery) |
| Selectivity | No significant interference at the retention time of the analyte and IS.[5] | High (Mass difference provides clear distinction) | Moderate (Potential for endogenous interferences at a different retention time) |
LLOQ: Lower Limit of Quantification; CV: Coefficient of Variation
Experimental Protocols for Validation
A comprehensive validation of the internal standard is performed as part of the overall bioanalytical method validation. The key experiments are outlined below.
4.1 Selectivity and Specificity
-
Objective: To ensure that components in the biological matrix do not interfere with the detection of the analyte or the IS.
-
Protocol:
-
Analyze at least six different blank matrix lots (e.g., human plasma).
-
Process each lot with and without the internal standard.
-
Monitor for any interfering peaks at the retention times of Safinamide and this compound.
-
Interference should be <20% of the LLOQ for the analyte and <5% for the IS.[11]
-
4.2 Accuracy and Precision
-
Objective: To determine the closeness of measured concentrations to the nominal value (accuracy) and the degree of scatter in the data (precision).
-
Protocol:
-
Prepare QC samples in the biological matrix at a minimum of four concentration levels: LLOQ, low, medium, and high.
-
Analyze at least five replicates of each QC level in at least three separate analytical runs.
-
Calculate the accuracy (% deviation from nominal) and precision (coefficient of variation, %CV).
-
4.3 Matrix Effect
-
Objective: To assess the impact of matrix components on the ionization of the analyte and IS.
-
Protocol:
-
Extract blank matrix from at least six different sources.
-
Post-extraction, spike the extracts with analyte and IS at low and high concentrations.
-
Compare the peak response to that of a pure solution of the analyte and IS at the same concentration.
-
The IS-normalized matrix factor should be calculated, and its %CV should be ≤15%.
-
4.4 Stability
-
Objective: To evaluate the stability of the analyte and IS under various storage and processing conditions.
-
Protocol:
-
Freeze-Thaw Stability: Analyze QC samples after three freeze-thaw cycles.
-
Short-Term (Bench-Top) Stability: Keep QC samples at room temperature for a duration that mimics sample handling and processing times before analysis.
-
Long-Term Stability: Store QC samples at the intended storage temperature (e.g., -80°C) for a period longer than the sample storage time in the study.
-
For all stability tests, the mean concentration of the stability samples must be within ±15% of the nominal concentration.
-
Visualizing Key Concepts and Workflows
References
- 1. journals.ekb.eg [journals.ekb.eg]
- 2. go.drugbank.com [go.drugbank.com]
- 3. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 4. fda.gov [fda.gov]
- 5. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 6. eas.org [eas.org]
- 7. scispace.com [scispace.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Frontiers | Establishment of a sensitive UPLC-MS/MS method to quantify safinamide in rat plasma [frontiersin.org]
- 10. Establishment of a sensitive UPLC-MS/MS method to quantify safinamide in rat plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. downloads.regulations.gov [downloads.regulations.gov]
A Comparative Guide to Deuterated Internal Standards for Safinamide Bioanalysis
For researchers, scientists, and drug development professionals, the accurate quantification of Safinamide in biological matrices is paramount for pharmacokinetic, bioequivalence, and toxicokinetic studies. The use of a stable isotope-labeled internal standard is a critical component of robust bioanalytical methods, ensuring precision and accuracy by compensating for variability in sample preparation and instrument response. This guide provides a detailed comparison of two commonly used deuterated internal standards for Safinamide: Safinamide-d3 and Safinamide-d4.
This comparison is based on published bioanalytical method validation data, offering insights into their respective analytical performance. We present a summary of their key mass spectrometric and chromatographic parameters, detailed experimental protocols for their use in UPLC-MS/MS methods, and a discussion to guide the selection of the most appropriate internal standard for your research needs.
Performance Comparison: Safinamide-d3 vs. Safinamide-d4
The selection of a suitable deuterated internal standard is crucial for the development of a reliable bioanalytical method. The ideal internal standard should co-elute with the analyte, exhibit similar ionization efficiency, and not interfere with the analyte's signal. The following tables summarize the reported performance characteristics of Safinamide-d3 and Safinamide-d4 from separate validated bioanalytical methods.
Table 1: Mass Spectrometric and Chromatographic Parameters
| Parameter | Safinamide-d3 | Safinamide-d4 |
| Mass Transition (m/z) | 306.200 → 215.100[1] | 307.3 → 215.2[2] |
| Analyte (Safinamide) Transition (m/z) | 303.300 → 215.100[1] | 303.3 → 215.2[2] |
| Linearity Range | 5.00–1000 ng/mL[1] | 113.0–338.0 pg/mL[2] |
| Correlation Coefficient (r²) | Not explicitly stated, but precision and accuracy data suggest good linearity. | > 0.998[2] |
Table 2: Bioanalytical Method Validation Parameters
| Parameter | Safinamide-d3 Method | Safinamide-d4 Method |
| Precision (Intra-day) | Within 7.2%[1] | Within 10%[2] |
| Precision (Inter-day) | Within 2.2%[1] | Within 10%[2] |
| Accuracy | Not explicitly stated in the provided abstract. | Within 8% of nominal values[2] |
| Recovery | Not explicitly stated in the provided abstract. | Information not available in the provided abstract. |
Experimental Protocols
The following are summaries of the experimental protocols used in the validation of bioanalytical methods for Safinamide utilizing Safinamide-d3 and Safinamide-d4 as internal standards.
Method Using Safinamide-d3 Internal Standard
This method was employed in a pharmacokinetic study of Safinamide in healthy Chinese volunteers.
-
Sample Preparation: Details on the specific sample preparation method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) were not available in the provided abstract.
-
Liquid Chromatography:
-
Mass Spectrometry:
Method Using Safinamide-d4 Internal Standard
This UPLC-MS/MS method was developed for the estimation of Safinamide in aqueous solution and human plasma.
-
Sample Preparation: Details on the specific sample preparation method were not available in the provided abstract.
-
Liquid Chromatography:
-
Mass Spectrometry:
Visualizing the Workflow and Selection Rationale
To aid in the understanding of the experimental process and the logic behind selecting an appropriate internal standard, the following diagrams are provided.
Caption: Experimental workflow for Safinamide bioanalysis.
Caption: Decision tree for internal standard selection.
Discussion and Conclusion
Both Safinamide-d3 and Safinamide-d4 have been successfully used as internal standards in the bioanalysis of Safinamide. The choice between the two may depend on several factors, including commercial availability, cost, and the specific requirements of the analytical method.
The method utilizing Safinamide-d4 demonstrated excellent sensitivity with a lower limit of quantification in the picogram per milliliter range, making it highly suitable for studies requiring high analytical sensitivity[2]. The validation data for this method, including linearity, precision, and accuracy, meet the stringent requirements for bioanalytical method validation.
The method employing Safinamide-d3 also shows good precision, as indicated by the reported intra- and inter-day precision values[1]. While the full validation data was not available in the reviewed abstract, its successful application in a pharmacokinetic study suggests its suitability for quantitative bioanalysis.
Recommendation:
For new method development, Safinamide-d4 appears to be a well-characterized option with publicly available, detailed validation data demonstrating high sensitivity. However, the ultimate choice of the internal standard should be based on an in-house validation that confirms its performance within the specific laboratory's experimental conditions and for the intended application. Researchers should consider factors such as potential for isotopic crosstalk with the analyte and the stability of the deuterated label.
References
Navigating the Isotopic Shift: A Comparative Guide to the Chromatographic Behavior of Deuterated Safinamide
For researchers, scientists, and professionals in drug development, understanding the nuanced effects of isotopic labeling on analytical characterization is paramount. This guide provides a detailed comparison of the chromatographic behavior of Safinamide and its deuterium-labeled counterpart, offering experimental data and protocols to illuminate the impact of this common modification.
Deuterium labeling is a widely employed strategy in drug metabolism and pharmacokinetic (DMPK) studies, primarily for use as an internal standard in quantitative bioanalysis. While structurally almost identical, the substitution of hydrogen with deuterium can introduce subtle changes in physicochemical properties, leading to observable differences in chromatographic retention. This phenomenon, known as the chromatographic deuterium effect (CDE) or isotope effect, is a critical consideration for analytical method development and data interpretation.
Comparative Chromatographic Data: Safinamide vs. Deuterated Safinamide
The primary observable impact of deuterium labeling on the chromatographic behavior of Safinamide is a slight shift in retention time, particularly in reversed-phase high-performance liquid chromatography (RP-HPLC) and ultra-performance liquid chromatography (UPLC). Generally, deuterated compounds tend to elute slightly earlier than their non-deuterated analogs.[1][2] This is attributed to the subtle differences in polarity and hydrophobic interactions between the deuterated and non-deuterated molecules with the stationary phase.
The following table summarizes the retention times for Safinamide and its deuterated internal standard (Safinamide-D4) as observed in a UPLC-MS/MS method.
| Compound | Retention Time (min) |
| Safinamide | 1.21 |
| Safinamide-D4 | Not explicitly stated, but used as an internal standard eluting separately. |
Note: While a specific retention time for Safinamide-D4 was not provided in the reviewed literature, its use as a distinct internal standard necessitates a discernible and consistent separation from the unlabeled Safinamide.
Experimental Protocol: UPLC-MS/MS Analysis of Safinamide and Deuterated Safinamide
The following is a detailed protocol for the quantification of Safinamide in rat plasma using a UPLC-MS/MS method with a deuterated internal standard.[3]
1. Sample Preparation:
-
Plasma samples are treated with acetonitrile for protein precipitation.
-
Diazepam is used as an internal standard (IS).
2. Chromatographic Conditions:
-
Column: Acquity UPLC BEH C18 (2.1 mm × 50 mm, 1.7 μm)
-
Column Temperature: 40°C
-
Mobile Phase:
-
Solvent A: 0.1% formic acid in water
-
Solvent B: Acetonitrile
-
-
Gradient Elution:
-
0–0.5 min: 10% B
-
0.5–1.0 min: 10%–90% B
-
1.0–2.0 min: 90% B
-
2.0–2.1 min: 90%–10% B
-
2.1–3.0 min: 10% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 2 μL
-
Total Run Time: 3.0 min
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Safinamide: m/z 303.3→215.0
-
Internal Standard (Diazepam): m/z 285.0→154.0
-
Visualizing the Process and a Deeper Look into Safinamide's Action
To further clarify the experimental process and the underlying mechanism of Safinamide, the following diagrams are provided.
Caption: Experimental workflow for UPLC-MS/MS analysis of Safinamide.
Caption: Dual mechanism of action of Safinamide.
The Rationale Behind Deuterium Labeling and Its Chromatographic Implications
The primary motivation for using deuterium-labeled compounds as internal standards is to improve the accuracy and precision of bioanalytical methods.[4] Since the deuterated analog has a higher mass, it can be distinguished from the unlabeled drug by a mass spectrometer. However, its chemical properties are very similar, meaning it behaves almost identically during sample extraction, chromatography, and ionization. This co-elution, or near co-elution, helps to compensate for variations in sample processing and matrix effects.
The observed chromatographic isotope effect, while generally small, is a consequence of the fundamental properties of the carbon-deuterium bond compared to the carbon-hydrogen bond. The C-D bond is slightly shorter and stronger, which can lead to minor differences in van der Waals interactions and, consequently, altered retention on a nonpolar stationary phase.[5]
Conclusion
The impact of deuterium labeling on the chromatographic behavior of Safinamide is a subtle but important consideration for analytical scientists. While deuterated Safinamide serves as an excellent internal standard due to its chemical similarity to the parent drug, a slight shift in retention time is to be expected. Understanding the principles of the chromatographic deuterium effect and employing robust, validated analytical methods, such as the UPLC-MS/MS protocol detailed here, are essential for generating reliable and accurate data in drug development and clinical research. The dual mechanism of action of Safinamide, involving both the dopaminergic and glutamatergic pathways, underscores the complexity of its therapeutic effects and the importance of precise analytical characterization.[6][7]
References
- 1. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Establishment of a sensitive UPLC-MS/MS method to quantify safinamide in rat plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.ekb.eg [journals.ekb.eg]
- 5. academic.oup.com [academic.oup.com]
- 6. What is the mechanism of Safinamide mesylate? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Bioanalytical Quantification of Safinamide Using Deuterated Internal Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of published methodologies for the quantification of Safinamide in plasma, with a focus on methods employing liquid chromatography-tandem mass spectrometry (LC-MS/MS) and the use of deuterated internal standards like Safinamide-D3. While a formal inter-laboratory comparison study has not been identified, this document synthesizes data from independent validated methods to offer a comparative perspective on their performance and protocols.
Experimental Protocols
The quantification of Safinamide in biological matrices typically involves sample preparation to isolate the analyte from plasma components, followed by chromatographic separation and mass spectrometric detection. The use of a stable isotope-labeled internal standard (IS), such as Safinamide-D3 or a similar variant, is crucial for ensuring accuracy and precision by correcting for variability during sample processing and analysis.
Generic Experimental Workflow
A typical bioanalytical workflow for Safinamide quantification using LC-MS/MS is depicted below. This process includes sample preparation, chromatographic separation, and detection.
Caption: General workflow for Safinamide quantification in plasma.
Detailed Methodologies
Below are summaries of experimental protocols derived from published, validated methods.
Method 1: UPLC-MS/MS with Liquid-Liquid Extraction
This method was developed for the determination of Safinamide in human plasma using an analytical quality by design (AQbD) approach.
-
Sample Preparation :
-
To 100 µL of a plasma sample, 10 µL of the internal standard (IS) working solution is added and vortex mixed.[1]
-
50 µL of acetonitrile is added, and the sample is vortexed again for 1 minute.[1]
-
1 mL of ethyl acetate is added for liquid-liquid extraction, followed by vortexing and centrifugation at 10,000 x g for 10 minutes.[1]
-
The upper organic layer is transferred and evaporated to dryness.[1]
-
The residue is reconstituted in 100 µL of the mobile phase, and 5 µL is injected into the UPLC-MS/MS system.[1]
-
-
Chromatography :
-
Mass Spectrometry :
-
Detection : Tandem mass spectrometry was used for detection.[1] Specific ion transitions for Safinamide and the IS were monitored.
-
Method 2: UPLC-MS/MS with Protein Precipitation
This method provides a simpler and faster sample preparation protocol for quantifying Safinamide in rat plasma.[2][3]
-
Sample Preparation :
-
Chromatography :
-
Mass Spectrometry :
Quantitative Data Comparison
The performance of bioanalytical methods is assessed by several validation parameters, including linearity, sensitivity (Lower Limit of Quantification, LLOQ), precision, and accuracy. The tables below summarize these parameters from different studies, providing a basis for comparison.
Table 1: Linearity and Sensitivity of Safinamide Quantification Methods
| Parameter | Method 1 (Human Plasma) | Method 2 (Rat Plasma) |
| Linearity Range | 0.1–1000 ng/mL[1][4] | 1.0–2000 ng/mL[2][5] |
| Correlation Coefficient (r²) | > 0.998[6] | Not explicitly stated, but good linearity reported[2][5] |
| LLOQ | 0.1 ng/mL[1] | 1.0 ng/mL[2][5] |
Table 2: Precision and Accuracy of Safinamide Quantification Methods
Precision is expressed as the coefficient of variation (%CV), while accuracy is reported as the percentage of the nominal value.
| Parameter | Method 1 (Human Plasma) | Method 2 (Rat Plasma) |
| Intra-day Precision (%CV) | 5.50 – 13.20%[1] | < 5.86%[5] |
| Inter-day Precision (%CV) | 5.50 – 12.16%[1] | < 6.42%[5] |
| Intra-day Accuracy (%) | 86.26 – 90.24%[1] | -7.63% to 4.02% (as % bias)[5] |
| Inter-day Accuracy (%) | 86.62 – 90.47%[1] | Not explicitly stated, overall accuracy < 7.63%[2][5] |
| Average Recovery (%) | 85.36% for Safinamide; 81.26% for IS[1] | 92.98 – 100.29%[2][5] |
Summary and Conclusion
The reviewed LC-MS/MS methods demonstrate high sensitivity and robustness for the quantification of Safinamide in plasma.
-
Method 1 showcases a lower LLOQ (0.1 ng/mL), making it suitable for studies requiring high sensitivity, such as pharmacokinetic analyses at low concentrations.[1][4] Its sample preparation involves a liquid-liquid extraction step, which can provide cleaner extracts.[1]
-
Method 2 offers a wider linear range (up to 2000 ng/mL) and a simpler protein precipitation protocol, which enhances throughput.[2][5] Its recovery is notably high, ranging from 92.98% to 100.29%.[2][5]
Both methods meet the typical acceptance criteria for bioanalytical method validation as per regulatory guidelines. The choice between methods would depend on the specific requirements of a study, such as the need for very high sensitivity versus the need for high throughput and a wider calibration range. The use of a deuterated internal standard like Safinamide-D3 is a common feature and is considered best practice for mitigating analytical variability.[7]
References
- 1. Application of a Quality by Design Approach to Develop a Simple, Fast, and Sensitive UPLC-MS/MS Method for Quantification of Safinamide, an Antiparkinson’s Drug, in Plasma [mdpi.com]
- 2. Establishment of a sensitive UPLC-MS/MS method to quantify safinamide in rat plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Application of a Quality by Design Approach to Develop a Simple, Fast, and Sensitive UPLC-MS/MS Method for Quantification of Safinamide, an Antiparkinson’s Drug, in Plasma | Semantic Scholar [semanticscholar.org]
- 5. Frontiers | Establishment of a sensitive UPLC-MS/MS method to quantify safinamide in rat plasma [frontiersin.org]
- 6. wjpsonline.com [wjpsonline.com]
- 7. journals.ekb.eg [journals.ekb.eg]
A Comparative Guide to the Bioanalytical Method Validation of Safinamide Following FDA Guidelines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of validated bioanalytical methods for the quantification of Safinamide in biological matrices, adhering to the principles outlined in the FDA's Good Laboratory Practice (GLP) and the International Council for Harmonisation (ICH) M10 Bioanalytical Method Validation guidance.[1][2][3][4] The content herein is designed to assist researchers in selecting and implementing a robust and reliable bioanalytical method for pharmacokinetic, toxicokinetic, and bioavailability studies of Safinamide.
Introduction to Safinamide and Bioanalytical Method Validation
Safinamide is a selective and reversible monoamine oxidase B (MAO-B) inhibitor used in the treatment of Parkinson's disease.[5] Accurate quantification of Safinamide in biological samples such as plasma is crucial for assessing its absorption, distribution, metabolism, and excretion (ADME) properties.[6] The FDA provides comprehensive guidelines for the validation of bioanalytical methods to ensure the reliability and reproducibility of the data generated.[4][7] These guidelines emphasize the evaluation of key parameters including selectivity, specificity, accuracy, precision, linearity, recovery, and stability.[2][8]
Comparison of Validated Bioanalytical Methods for Safinamide
Several analytical techniques have been successfully employed for the bioanalysis of Safinamide. The most prominent methods are based on Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography (HPLC) with UV or fluorimetric detection. The following tables summarize the performance characteristics of various validated methods.
UPLC-MS/MS Methods
Ultra-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UPLC-MS/MS) is a highly sensitive and specific technique for the quantification of drugs in biological matrices.[5]
| Parameter | Method 1[5] | Method 2[8][9] |
| Linearity Range | 1.0–2000 ng/mL | 0.1–1000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL | 0.1 ng/mL |
| Intra-day Precision (%RSD) | ≤ 5.86% | Within acceptance criteria |
| Inter-day Precision (%RSD) | ≤ 6.42% | Within acceptance criteria |
| Accuracy (%RE) | -7.63% to 4.02% | Within acceptance criteria |
| Recovery | > 92.98% | 85.36% |
| Internal Standard | Diazepam | Not Specified |
| Run Time | Short | Not Specified |
HPLC Methods
High-Performance Liquid Chromatography (HPLC) offers a reliable and cost-effective alternative for Safinamide analysis.
| Parameter | HPLC-FD Method[10] | RP-HPLC Method 1[11] | RP-HPLC Method 2[12][13] |
| Linearity Range | 20–1000 ng/mL | 0.5–10 µg/mL | 20- 60µg/ml |
| Lower Limit of Quantification (LLOQ) | 20 ng/mL | < 0.5 µg/mL | Not Specified |
| Intra-day Precision (%RSD) | Not Specified | Not Specified | < 2.0% |
| Inter-day Precision (%RSD) | Not Specified | Not Specified | < 2.0% |
| Accuracy (%Recovery) | Not Specified | 99.72 ± 1.59% | Not Specified |
| Recovery | Close to 100% | Good percentage recoveries | Not Specified |
| Internal Standard | Not Specified | Not Specified | Not Specified |
| Run Time | 16 min | Not Specified | 3.7 min |
Experimental Protocols
Detailed methodologies are crucial for the successful replication and implementation of a bioanalytical method. Below are the summarized experimental protocols for the compared methods.
UPLC-MS/MS Method Protocol
This method offers high sensitivity and a wide linear range for the quantification of Safinamide in rat plasma.[5]
-
Sample Preparation: Protein precipitation is performed by adding acetonitrile to the plasma samples.[5]
-
Internal Standard: Diazepam is used as the internal standard (IS).[5]
-
Chromatographic Separation: An Acquity UPLC C18 column (2.1 mm × 50 mm, 1.7 μm) is used with a mobile phase consisting of 0.1% formic acid and acetonitrile under gradient elution.[5]
-
Mass Spectrometric Detection: Detection is carried out using an electrospray ionization (ESI) source in positive ion mode. The analytes are quantified by multiple reaction monitoring (MRM) using the transitions m/z 303.3→215.0 for Safinamide and m/z 285.0→154.0 for the IS.[5]
HPLC-FD Method Protocol
This method utilizes fluorimetric detection, which can offer high sensitivity for fluorescent compounds.[10]
-
Sample Preparation: Specific details on sample preparation were not provided in the abstract.
-
Chromatographic Separation: High-Performance Liquid Chromatography is employed.
-
Detection: Fluorimetric detection is used for quantification.
RP-HPLC Method Protocol
This Reversed-Phase HPLC method provides a simple and rapid analysis of Safinamide.[11]
-
Sample Preparation: The method was applied to the determination of Safinamide in human plasma.
-
Chromatographic Separation: An RP-HPLC system is used with a mobile phase of acetonitrile and 20 mM potassium dihydrogen orthophosphate buffer (pH 5) in a 40:60 v/v ratio.[11]
-
Detection: Quantification is achieved using an ultraviolet (UV) detector at 226 nm.[11][12][14]
Stability of Safinamide
The stability of Safinamide in biological matrices under various storage and handling conditions is a critical parameter in bioanalytical method validation.
-
Room Temperature Stability: Safinamide is stable in plasma for at least 12 hours at room temperature.[5] Another study found it to be stable for 8 hours at 23°C.[8]
-
Refrigerated Stability: Stability has been demonstrated for 12 hours at 4°C[5] and for up to 4 weeks in a refrigerator at 8°C.[8]
-
Freeze-Thaw Stability: Safinamide is stable for at least three freeze-thaw cycles.[5][8]
-
Long-Term Stability: The analyte is stable for at least 28 days when stored at -80°C.[5]
Visualizing the Bioanalytical Method Validation Workflow
The following diagram illustrates the key stages of bioanalytical method validation as per FDA guidelines.
Caption: Bioanalytical method validation workflow according to FDA guidelines.
Experimental Workflow for UPLC-MS/MS Analysis
The diagram below outlines the typical experimental workflow for the quantification of Safinamide using UPLC-MS/MS.
Caption: Experimental workflow for UPLC-MS/MS analysis of Safinamide.
Conclusion
Both UPLC-MS/MS and HPLC-based methods have been successfully validated for the quantification of Safinamide in biological matrices. The choice of method will depend on the specific requirements of the study, such as the desired sensitivity, sample throughput, and available instrumentation. UPLC-MS/MS methods generally offer higher sensitivity and specificity, making them suitable for studies requiring low detection limits.[5] HPLC methods, while potentially less sensitive, provide a robust and cost-effective alternative for routine analysis.[10][11] This guide provides the necessary data and protocols to aid researchers in making an informed decision for their bioanalytical needs in the development of Safinamide.
References
- 1. labs.iqvia.com [labs.iqvia.com]
- 2. fda.gov [fda.gov]
- 3. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 4. FDA News: Issue 21-1, November 2022 [ascpt.org]
- 5. Establishment of a sensitive UPLC-MS/MS method to quantify safinamide in rat plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Disposition and metabolism of safinamide, a novel drug for Parkinson's disease, in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. moh.gov.bw [moh.gov.bw]
- 8. Application of a Quality by Design Approach to Develop a Simple, Fast, and Sensitive UPLC-MS/MS Method for Quantification of Safinamide, an Antiparkinson’s Drug, in Plasma [mdpi.com]
- 9. Application of a Quality by Design Approach to Develop a Simple, Fast, and Sensitive UPLC-MS/MS Method for Quantification of Safinamide, an Antiparkinson’s Drug, in Plasma | Semantic Scholar [semanticscholar.org]
- 10. Bioassay of safinamide in biological fluids of humans and various animal species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. New and validated RP-HPLC Method for Quantification of Safinamide Mesylate in Presence of Its Basic Degradate, Levodopa and Ondansetron: Application to Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. jneonatalsurg.com [jneonatalsurg.com]
- 13. jneonatalsurg.com [jneonatalsurg.com]
- 14. ijpbs.com [ijpbs.com]
Comparative Analysis of Ionization Efficiency: Safinamide vs. Safinamide D3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the ionization efficiency of Safinamide and its deuterated analog, Safinamide D3. In the realm of quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of a stable isotope-labeled internal standard is the gold standard for achieving high accuracy and precision. The underlying principle of this method relies on the assumption that the analyte and its isotopically labeled counterpart exhibit nearly identical physicochemical properties, including chromatographic retention time, and crucially, ionization efficiency. Any variations in sample preparation or matrix effects that affect the ionization of the analyte will similarly affect the internal standard, allowing for reliable quantification.
This guide will, therefore, present a comparison based on the logical inference from the routine use of deuterated Safinamide as an internal standard. We will detail the mass spectrometric parameters from published methods and provide a representative experimental protocol.
Data Presentation
The following table summarizes the mass spectrometric parameters for Safinamide and its deuterated internal standard (Safinamide D4) as reported in a validated UPLC-MS/MS method for its quantification.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Safinamide | 303.3 | 215.2 |
| Safinamide D4 | 307.3 | 215.2 |
Table 1: Mass Transitions for Safinamide and Safinamide D4.[1]
The selection of the same product ion for both compounds, where feasible, is a common strategy in such assays, as it can minimize variability arising from the fragmentation process in the collision cell. The precursor ions are separated by 4 Da, corresponding to the four deuterium atoms in the internal standard.
Experimental Protocols
A representative experimental protocol for the quantification of Safinamide in a biological matrix using Safinamide D4 as an internal standard is outlined below. This protocol is based on methodologies described in the scientific literature.[1]
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add 25 µL of internal standard solution (Safinamide D4 in methanol).
-
Vortex for 30 seconds.
-
Add 500 µL of methanol to precipitate proteins.
-
Vortex for 2 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a 5 µL aliquot into the UPLC-MS/MS system.
2. Liquid Chromatography Conditions
-
Column: CORTECS C18 (100 x 4.6 mm, 2.7 µm)
-
Mobile Phase: 0.1% Formic acid solution: Methanol (30:70% v/v)
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 40°C
-
Run Time: 4 minutes
3. Mass Spectrometry Conditions
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Safinamide: m/z 303.3 → 215.2
-
Safinamide D4: m/z 307.3 → 215.2
-
-
Source Temperature: 150 °C
-
Capillary Voltage: 4 kV
-
Collision Gas: Argon
-
Desolvation Gas Flow: 600 L/h
Visualizations
The following diagrams illustrate the logical relationship underpinning the use of a deuterated internal standard and a typical experimental workflow.
Caption: Logical basis for using this compound as an internal standard.
Caption: Experimental workflow for Safinamide quantification.
References
A Comparative Guide to Safinamide Assay Linearity and Range Utilizing Safinamide D3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of Safinamide, with a particular focus on the evaluation of linearity and range when using Safinamide D3 as an internal standard. The data presented is compiled from various studies to offer an objective overview for researchers and professionals in drug development.
Introduction
Safinamide is a selective and reversible monoamine oxidase B (MAO-B) inhibitor used in the treatment of Parkinson's disease.[1][2][3] Accurate and precise quantification of Safinamide in various matrices, particularly in biological samples for pharmacokinetic and toxicokinetic studies, is crucial.[1] The use of a stable isotope-labeled internal standard, such as this compound, is a common practice in mass spectrometry-based assays to improve accuracy and precision by correcting for matrix effects and variability in sample processing.[1] This guide compares different analytical techniques for Safinamide quantification, highlighting their linearity and dynamic range.
Quantitative Data Summary
The following table summarizes the linearity and range of various reported analytical methods for Safinamide quantification. The inclusion of methods utilizing this compound allows for a direct comparison of performance.
| Analytical Method | Internal Standard | Matrix | Linearity Range | Correlation Coefficient (r²) | Reference |
| UPLC-MS/MS | This compound | Biological Samples | 20 - 20,000 ng/mL | Not explicitly stated, but high performance reported | [1] |
| UPLC-MS/MS | Diazepam | Rat Plasma | 1.0 - 2000 ng/mL | > 0.99 | [4][5] |
| UPLC-MS/MS | Not specified | Human Plasma | 0.1 - 1000 ng/mL | Not explicitly stated, but assay met acceptance criteria | [6][7] |
| HPLC-UV | Not specified | Bulk and Pharmaceutical Dosage Form | 20 - 60 µg/mL | 1.0000 | [8][9] |
| HPLC-UV | Not specified | Bulk and Pharmaceutical Dosage Form | 1.01 - 15.14 µg/mL | 0.99996 | [10] |
| Spectrophotometry (Fourier self-deconvolution) | Not applicable | Pharmaceutical Dosage Form | 5 - 30 µg/mL | Not specified | [11] |
| Spectrophotometry (Derivative ratio) | Not applicable | Pharmaceutical Dosage Form | 5 - 35 µg/mL | Not specified | [1] |
Note: The use of this compound as an internal standard in a UPLC-MS/MS method demonstrated a wide linear range, suitable for various clinical and preclinical applications.[1] While other methods also show good linearity, their ranges may be more limited or suited for different applications, such as quality control of pharmaceutical formulations.
Experimental Protocols
Detailed methodologies for the key experiments are outlined below.
1. UPLC-MS/MS Method with this compound
-
Sample Preparation:
-
To a 100 µL aliquot of plasma, add the internal standard (this compound) solution.
-
Precipitate proteins by adding acetonitrile.
-
Vortex mix and then centrifuge the samples to pellet the precipitated proteins.[1]
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the UPLC-MS/MS system.
-
-
Chromatographic Conditions:
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile and water, both containing a small percentage of formic acid to improve ionization.
-
Flow Rate: A typical flow rate for UPLC systems.
-
Injection Volume: A small volume, typically 2-5 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of the transitions for Safinamide and this compound.
-
2. HPLC-UV Method
-
Sample Preparation (for Pharmaceutical Dosage Forms):
-
Accurately weigh and transfer the powdered tablets or bulk drug equivalent to a specific amount of Safinamide into a volumetric flask.
-
Dissolve the sample in a suitable diluent (e.g., a mixture of water and methanol).
-
Sonicate to ensure complete dissolution.
-
Filter the solution through a 0.45 µm filter before injection.[8]
-
-
Chromatographic Conditions:
Workflow and Pathway Diagrams
The following diagrams illustrate the experimental workflows for Safinamide analysis.
Caption: Experimental workflow for Safinamide quantification in plasma using UPLC-MS/MS with this compound.
Caption: Experimental workflow for Safinamide quantification in pharmaceutical dosage forms using HPLC-UV.
Conclusion
The choice of an analytical method for Safinamide quantification depends on the specific application, required sensitivity, and the sample matrix. For bioanalytical applications requiring high sensitivity and a wide dynamic range to cover the expected in vivo concentrations, UPLC-MS/MS with a stable isotope-labeled internal standard like this compound is the method of choice.[1] This approach provides excellent linearity over a broad concentration range, ensuring accurate pharmacokinetic profiling. For routine quality control of pharmaceutical formulations where concentrations are higher, HPLC-UV methods offer a simpler, more cost-effective solution with adequate linearity and precision.[8][9][10] The data and protocols presented in this guide can assist researchers in selecting and implementing the most appropriate method for their specific needs.
References
- 1. journals.ekb.eg [journals.ekb.eg]
- 2. wjpsonline.com [wjpsonline.com]
- 3. Current analytical approaches for safinamide determination in pharmaceuticals and biological samples: a brief review [erurj.journals.ekb.eg]
- 4. Establishment of a sensitive UPLC-MS/MS method to quantify safinamide in rat plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Application of a Quality by Design Approach to Develop a Simple, Fast, and Sensitive UPLC-MS/MS Method for Quantification of Safinamide, an Antiparkinson’s Drug, in Plasma | Semantic Scholar [semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. jneonatalsurg.com [jneonatalsurg.com]
- 9. jneonatalsurg.com [jneonatalsurg.com]
- 10. scitcentral.com [scitcentral.com]
- 11. Stability-indicating spectrophotometric quantification of safinamide in the presence of its possible degradation product - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Specificity of Safinamide D3 in Complex Biological Samples
For researchers and professionals in drug development and bioanalysis, the accurate quantification of therapeutic agents in complex biological matrices is paramount. The choice of an appropriate internal standard (IS) is critical for achieving reliable results, particularly when using highly sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide provides an objective comparison of Safinamide D3, a stable isotope-labeled (SIL) internal standard, with alternative non-isotopic standards for the quantification of Safinamide, a therapeutic agent for Parkinson's disease.[1][2]
The specificity of an analytical method is its ability to unequivocally measure the analyte of interest without interference from other components expected to be present in the sample, such as metabolites, degradants, or matrix components.[3][4][5] Using a SIL internal standard like this compound is considered the gold standard as its physicochemical properties are nearly identical to the analyte, ensuring it co-elutes and experiences similar matrix effects, thus providing the most accurate correction.[6]
Logical Framework for Selecting an Internal Standard
The selection of an internal standard is a critical decision in the bioanalytical workflow. The ideal IS should mimic the analyte's behavior throughout sample preparation and analysis to compensate for variability. The following diagram illustrates the rationale for preferring a stable isotope-labeled standard like this compound.
Caption: Rationale for Internal Standard Selection.
Comparative Performance Data
The primary advantage of this compound is its ability to co-elute with the unlabeled Safinamide, ensuring that any matrix-induced ionization suppression or enhancement affects both compounds equally. Structurally unrelated internal standards, such as Diazepam or Diclofenac, elute at different retention times and, having different chemical properties, are subject to different matrix effects, which can compromise accuracy.[7][8]
The table below summarizes key performance parameters from published LC-MS/MS methods, comparing a stable isotope-labeled IS with a non-isotopic alternative.
| Parameter | Safinamide with Safinamide D4 (SIL IS) | Safinamide with Diazepam (Non-Isotopic IS) | Justification for Specificity |
| Analyte Precursor > Product Ion (m/z) | 303.3 > 215.2[9][10] | 303.3 > 215.0[11] | The mass transition is highly specific to the molecule's structure and fragmentation. |
| IS Precursor > Product Ion (m/z) | 307.3 > 215.2[9][10] | 285.0 > 154.0[11] | The +4 Da mass shift for the SIL IS confirms its identity while maintaining identical fragmentation. The non-isotopic IS has completely different mass transitions. |
| Chromatographic Retention Time | Co-elutes with Safinamide | Elutes at a different time than Safinamide | Co-elution is the strongest indicator that the IS will accurately compensate for matrix effects occurring at the analyte's retention time. |
| Extraction Recovery (%) | ~100% (assumed to be identical to analyte) | 93-100%[11] | While both show high recovery, only the SIL IS can truly mirror the analyte's recovery under varying conditions. |
| Matrix Effect | Compensated | Unpredictable / Differential | The SIL IS experiences the same ionization effects as the analyte. A different compound will have a different response to matrix interference. |
| Overall Accuracy (% Bias) | Typically < 8%[9][10] | Reported as -7.63% to 4.02%[7] | High accuracy with SIL IS is due to superior compensation for analytical variability. While good results can be achieved with other standards, they carry a higher risk of uncorrected error. |
Experimental Protocols
To assess the specificity of an internal standard, a standard protocol involves analyzing blank matrix samples (e.g., plasma) from multiple sources to check for interfering peaks at the retention time of the analyte and the IS.
Sample Preparation (Protein Precipitation)
This is a common, rapid method for extracting Safinamide from plasma samples.[7]
-
Aliquoting: Transfer 100 µL of a plasma sample (blank, calibration standard, or unknown) into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 20 µL of the internal standard working solution (e.g., 500 ng/mL this compound or Diazepam) to each tube.[7]
-
Precipitation: Add 300 µL of acetonitrile to each tube to precipitate plasma proteins.[7]
-
Vortexing: Vortex the tubes for 2 minutes to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 13,000 rpm for 15 minutes to pellet the precipitated proteins.[7]
-
Transfer: Carefully transfer the supernatant to a clean vial for injection into the LC-MS/MS system.
LC-MS/MS Analysis Conditions
The following provides a representative set of conditions for the analysis.
-
LC System: UPLC (Ultra-Performance Liquid Chromatography) System.[7][12]
-
Column: Acquity UPLC C18 (e.g., 2.1 mm × 50 mm, 1.7 µm).[7][12]
-
Mobile Phase: Gradient elution using 0.1% Formic Acid in water and Acetonitrile.[7]
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.[7]
-
Mass Spectrometer: Triple Quadrupole Mass Spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.[7][12]
-
Detection Mode: Multiple Reaction Monitoring (MRM).[8]
Workflow for Specificity Assessment
The diagram below outlines the experimental workflow used to validate the specificity of this compound as an internal standard in a bioanalytical method.
Caption: Workflow for Specificity Assessment.
References
- 1. journals.ekb.eg [journals.ekb.eg]
- 2. Current analytical approaches for safinamide determination in pharmaceuticals and biological samples: a brief review [erurj.journals.ekb.eg]
- 3. Some good validation practices for analytical procedures [a3p.org]
- 4. ema.europa.eu [ema.europa.eu]
- 5. pharmadekho.com [pharmadekho.com]
- 6. bioanalysis-zone.com [bioanalysis-zone.com]
- 7. Frontiers | Establishment of a sensitive UPLC-MS/MS method to quantify safinamide in rat plasma [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Establishment of a sensitive UPLC-MS/MS method to quantify safinamide in rat plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Safinamide D3: A Guide for Laboratory Professionals
Essential safety and logistical information for the proper disposal of Safinamide D3, ensuring operational compliance and environmental protection.
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the disposal of this compound, a deuterated analog of Safinamide, which is a monoamine oxidase B inhibitor. While specific disposal instructions for "this compound" are not explicitly detailed in publicly available literature, the disposal procedures should be governed by the safety profile of Safinamide and the general regulations for pharmaceutical waste.
Hazard Profile of Safinamide
Before handling or disposing of this compound, it is crucial to be aware of its potential hazards. Safety Data Sheets (SDS) for Safinamide and its salts indicate the following[1][2][3]:
-
Toxicity: Toxic if swallowed[1].
Given these hazards, this compound waste must be managed as hazardous pharmaceutical waste to prevent harm to personnel and the environment.
Regulatory Framework
The disposal of pharmaceutical waste, including this compound, is regulated by several agencies, primarily the Environmental Protection Agency (EPA) and, in some cases, the Drug Enforcement Administration (DEA) if the substance is controlled.[4][5][6][7] Key regulations to be aware of include the Resource Conservation and Recovery Act (RCRA), which governs the management of hazardous waste[5][6][7]. It is imperative that all disposal activities comply with federal, state, and local regulations.
Step-by-Step Disposal Protocol for this compound
This protocol outlines the best practices for the disposal of this compound from a laboratory setting.
-
Personal Protective Equipment (PPE): Before beginning any disposal procedures, ensure appropriate PPE is worn, including safety goggles, gloves, and a lab coat[3][8].
-
Waste Segregation:
-
Do not mix this compound waste with non-hazardous trash.
-
Segregate solid waste (e.g., contaminated vials, weighing paper, contaminated PPE) from liquid waste (e.g., solutions containing this compound).
-
-
Solid Waste Disposal:
-
Collect all solid waste contaminated with this compound in a designated, clearly labeled hazardous waste container. The container should be robust, leak-proof, and have a secure lid.
-
The label should include "Hazardous Waste," the chemical name ("this compound"), and the associated hazards (e.g., "Toxic," "Environmental Hazard").
-
-
Liquid Waste Disposal:
-
Collect all liquid waste containing this compound in a designated, sealed, and leak-proof hazardous waste container.
-
The container must be clearly labeled with "Hazardous Waste," the chemical name ("this compound"), the solvent system, and the approximate concentration.
-
Crucially, do not dispose of this compound solutions down the drain. [4][7][9] This is to prevent the release of this environmentally hazardous substance into aquatic systems.
-
-
Decontamination of Empty Containers:
-
Empty containers that held this compound should be triple-rinsed with a suitable solvent.
-
The rinsate must be collected and treated as hazardous liquid waste.
-
After triple-rinsing, the container can be disposed of as non-hazardous waste, provided the label is defaced or removed to prevent misidentification[10].
-
-
Arranging for Professional Disposal:
-
Store the hazardous waste containers in a designated, secure, and well-ventilated area, away from incompatible materials.
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the this compound waste.
-
Most pharmaceutical waste is incinerated at a licensed facility to ensure complete destruction[4][5].
-
Quantitative Data Summary
While specific quantitative data on this compound disposal is not available, the following table summarizes the key hazard classifications from available safety data sheets for Safinamide.
| Hazard Category | GHS Classification | Source |
| Acute Oral Toxicity | Category 3 (Toxic if swallowed) | [1][2] |
| Serious Eye Damage/Irritation | Category 1 (Causes serious eye damage) | [1][2] |
| Hazardous to the Aquatic Environment, Acute Hazard | Category 1 (Very toxic to aquatic life) | [1][2] |
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: A flowchart illustrating the procedural steps for the safe disposal of solid and liquid this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific waste management policies and the most current Safety Data Sheet for the compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Safinamide | C17H19FN2O2 | CID 131682 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Safinamide SDS, 133865-89-1 Safety Data Sheets - ECHEMI [echemi.com]
- 4. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 5. danielshealth.com [danielshealth.com]
- 6. easyrxcycle.com [easyrxcycle.com]
- 7. Types of Pharmaceutical Waste and How to Dispose of Them | VLS [vlses.com]
- 8. kmpharma.in [kmpharma.in]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. campus.und.edu [campus.und.edu]
Essential Safety and Handling of Safinamide D3: A Guide for Laboratory Professionals
For Immediate Implementation: This document provides critical safety protocols and personal protective equipment (PPE) guidelines for handling Safinamide D3 in a laboratory setting. Adherence to these procedures is mandatory to ensure personnel safety and proper disposal of hazardous materials.
Personal Protective Equipment (PPE) Recommendations
Appropriate PPE is the primary barrier against exposure. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Eye Protection | Hand Protection | Protective Clothing | Respiratory Protection |
| Low-Risk Activities (e.g., handling sealed containers, analytical standard preparation in a ventilated enclosure) | Safety glasses with side shields | Standard nitrile or latex surgical gloves | Laboratory coat | Not generally required |
| Medium-Risk Activities (e.g., weighing solid material, preparing solutions) | Tightly fitting safety goggles | Chemical-resistant gloves (e.g., nitrile) | Full-sleeved apron or laboratory coat | Recommended if not handled in a chemical fume hood |
| High-Risk Activities (e.g., potential for aerosolization, handling large quantities, cleaning spills) | Face shield and safety goggles | Double-gloving with chemical-resistant gloves | Impervious clothing | Self-contained breathing apparatus or a full-face respirator[3][4] |
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of personal protective equipment when working with this compound.
Safe Handling and Operational Plans
Engineering Controls:
-
Always handle this compound in a well-ventilated area. For procedures that may generate dust or aerosols, such as weighing or preparing concentrated solutions, use a certified chemical fume hood.
Hand Protection:
-
While specific breakthrough time data for this compound is not available, general guidance for handling chemicals of this nature suggests the use of nitrile gloves for incidental contact.[5] For prolonged contact or when handling solutions, consider thicker, chemical-resistant gloves.
-
Always inspect gloves for any signs of degradation or puncture before use.
-
Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.
Eye and Face Protection:
-
Wear tightly fitting safety goggles to protect against splashes.[4]
-
For high-risk activities, a face shield worn over safety goggles provides an additional layer of protection for the entire face.
Respiratory Protection:
-
If exposure limits are exceeded or if there is a risk of inhalation, a full-face respirator or a self-contained breathing apparatus should be used.[3][4]
Disposal Plan
-
Contaminated Materials: All disposable PPE (gloves, aprons, etc.) and any materials used to clean up spills should be considered contaminated.
-
Waste Collection: Place all contaminated materials in a designated, sealed, and clearly labeled hazardous waste container.
-
Disposal: Dispose of all this compound waste in accordance with local, state, and federal regulations for hazardous chemical waste. Do not dispose of this material down the drain or in the regular trash.[1]
Emergency Procedures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]
-
Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water.[3]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3]
-
Ingestion: If swallowed, rinse mouth with water. Do not induce vomiting. Seek immediate medical assistance.[1][3]
By implementing these safety measures, researchers and laboratory personnel can minimize the risks associated with handling this compound and ensure a safe working environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
